2,2-Dimethylbutanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLKDUOPJZROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175110 | |
| Record name | Butanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-75-9 | |
| Record name | Butanal, 2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylbutanal
CAS Number: 2094-75-9
This technical guide provides a comprehensive overview of 2,2-dimethylbutanal, a valuable organic compound for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and key reactions, with a focus on experimental protocols and mechanistic pathways.
Chemical and Physical Properties
This compound, also known as 2,2-dimethylbutyraldehyde, is a branched-chain aldehyde. Its structure, characterized by a quaternary carbon adjacent to the carbonyl group, imparts specific reactivity. Due to the absence of α-hydrogens, it does not undergo typical aldehyde reactions like aldol condensation but readily participates in reactions such as the Cannizzaro reaction.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2094-75-9 | N/A |
| Molecular Formula | C₆H₁₂O | N/A |
| Molecular Weight | 100.16 g/mol | N/A |
| Boiling Point | 103 °C | [1] |
| Density | 0.8010 g/mL | [1] |
| Refractive Index | 1.3980 | [1] |
| Flash Point | 10 - 20 °C | [1] |
| Melting Point | -72.5 °C (estimate) | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol. Below is a detailed experimental protocol adapted from a general method for the oxidation of primary alcohols to aldehydes.
Experimental Protocol: Oxidation of 2,2-Dimethyl-1-butanol
This protocol is based on a general procedure for the selective oxidation of primary alcohols.[2]
Materials:
-
2,2-Dimethyl-1-butanol
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr)
-
Aqueous sodium hypochlorite (NaOCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, charge 2,2-dimethyl-1-butanol (0.50 mol), TEMPO (5 mmol), dichloromethane (170 mL), and a solution of potassium bromide (0.050 mol) in water (25 mL).
-
Vigorously stir the reaction mixture and cool it to -10°C using a salt-ice bath.
-
Adjust the pH of the 1 M aqueous sodium hypochlorite solution to 9.5 by dissolving sodium bicarbonate.
-
Add the pH-adjusted sodium hypochlorite solution (0.55 mol, 550 mL) to the reaction mixture over 15–20 minutes, ensuring the temperature is maintained between 10 and 15°C.
-
After the addition is complete, continue stirring for an additional 3 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a 10% aqueous hydrochloric acid solution containing potassium iodide, a 10% aqueous sodium thiosulfate solution, and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and distill at atmospheric pressure to yield this compound as a colorless oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactions of this compound
A key reaction of this compound is the Cannizzaro reaction, a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.
The Cannizzaro Reaction
In the presence of a strong base, one molecule of this compound is reduced to 2,2-dimethyl-1-butanol, while the other is oxidized to 2,2-dimethylbutanoic acid.
Experimental Protocol: Cannizzaro Reaction of an Aromatic Aldehyde
The following is a general procedure for the Cannizzaro reaction of an aromatic aldehyde, which can be adapted for this compound.[3]
Materials:
-
p-Chlorobenzaldehyde (or this compound)
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve potassium hydroxide in methanol in a reaction flask.
-
Add the aldehyde to the basic methanolic solution.
-
Reflux the reaction mixture. Occasional shaking may be necessary if a precipitate forms.
-
After cooling, extract the mixture with dichloromethane. The alcohol product will be in the organic layer, and the carboxylate salt will remain in the aqueous layer.
-
Separate the layers. The alcohol can be isolated from the organic layer by solvent evaporation and recrystallization.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid, which can then be collected by filtration and recrystallized.
Cannizzaro Reaction Mechanism Diagram
Caption: Mechanism of the Cannizzaro reaction.
References
2,2-Dimethylbutanal chemical properties
An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2,2-dimethylbutyraldehyde, is a saturated aliphatic aldehyde with the chemical formula C₆H₁₂O.[1][2][3] Its structure is characterized by a quaternary carbon atom at the α-position relative to the carbonyl group. This unique structural feature—the absence of α-hydrogens—dictates its chemical reactivity, preventing it from undergoing typical aldol condensation reactions while making it a candidate for the Cannizzaro reaction.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, representative experimental protocols, and safety information, serving as a technical resource for professionals in research and development.
Compound Identification
A summary of key identifiers for this compound is provided below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3][6] |
| CAS Number | 2094-75-9 | [1][2][3][6] |
| Molecular Formula | C₆H₁₂O | [1][2][3][6] |
| Molecular Weight | 100.16 g/mol | [1][3][7] |
| Synonyms | 2,2-dimethylbutyraldehyde; Butanal, 2,2-dimethyl- | [1][3][8] |
| SMILES | CCC(C)(C)C=O | [2][3][6] |
| InChI | InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | [2][3] |
| InChIKey | QYPLKDUOPJZROX-UHFFFAOYSA-N | [1][2][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and storage conditions.
| Property | Value | Unit | Reference |
| Appearance | Liquid | - | [6] |
| Boiling Point | 103 | °C | [6] |
| 110.7 (at 760 mmHg) | °C | [8] | |
| Melting Point | -72.5 (estimate) | °C | [8] |
| Density | 0.801 | g/cm³ | [6][8] |
| Flash Point | 6.4 | °C | [8] |
| logP (Octanol/Water) | 1.621 (calculated) | - | [2] |
| Water Solubility (log₁₀WS) | -1.37 (calculated) | mol/L | [2] |
| Topological Polar Surface Area | 17.1 | Ų | [8] |
Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of this compound.
| Spectroscopy | Expected Features | Reference |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 100. Key fragments from cleavage at the quaternary carbon. | [7] |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1725-1740 cm⁻¹), C-H stretch from aldehyde (~2720 and 2820 cm⁻¹), C-H stretches from alkyl groups (~2850-2960 cm⁻¹). | - |
| ¹H NMR Spectroscopy | -CHO (singlet, ~9.4-9.8 ppm, 1H), -CH₂- (quartet, ~2.2-2.4 ppm, 2H), -C(CH₃)₂ (singlet, ~1.0-1.2 ppm, 6H), -CH₂C H₃ (triplet, ~0.8-1.0 ppm, 3H). | - |
| ¹³C NMR Spectroscopy | C=O (~200-205 ppm), -C(CH₃)₂ (quaternary, ~45-50 ppm), -CH₂- (~30-35 ppm), -C(CH₃)₂ (~20-25 ppm), -CH₂CH₃ (~8-12 ppm). | - |
Note: NMR and IR data are predicted based on typical chemical shifts for the functional groups present. Experimental data should be obtained for confirmation.
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is dominated by its aldehyde functional group and the lack of α-hydrogens.
Aldol Condensation: A Non-Reactive Pathway
Aldehydes with α-hydrogens can be deprotonated by a base to form an enolate, the key intermediate in aldol condensation. This compound possesses a quaternary α-carbon, which has no attached hydrogen atoms. Consequently, it cannot form an enolate and does not undergo self-aldol condensation.[4][9]
Cannizzaro Reaction: A Characteristic Disproportionation
In the presence of a strong base (e.g., concentrated KOH), aldehydes lacking α-hydrogens undergo a disproportionation reaction known as the Cannizzaro reaction.[5][8] One molecule of the aldehyde is oxidized to a carboxylate salt, while a second molecule is reduced to the corresponding primary alcohol. For this compound, the products are sodium 2,2-dimethylbutanoate and 2,2-dimethyl-1-butanol.[10][11]
Other Reactions
-
Oxidation: Can be readily oxidized to 2,2-dimethylbutanoic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
-
Reduction: The aldehyde group can be reduced to a primary alcohol (2,2-dimethyl-1-butanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of this compound are crucial for laboratory applications. While specific literature for this exact molecule is sparse, the following representative protocols are based on well-established methodologies for similar compounds.
Representative Synthesis: Oxidation of 2,2-Dimethyl-1-butanol
A common method for synthesizing aldehydes is the mild oxidation of primary alcohols. Reagents like Pyridinium Chlorochromate (PCC) are effective at stopping the oxidation at the aldehyde stage.[12]
Objective: To synthesize this compound via oxidation of 2,2-Dimethyl-1-butanol.
Materials:
-
2,2-Dimethyl-1-butanol (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
A flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous DCM and PCC (1.5 eq).
-
A solution of 2,2-Dimethyl-1-butanol (1.0 eq) in anhydrous DCM is added to the stirred suspension in a single portion.
-
The reaction mixture, which turns into a dark brown slurry, is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, an equal volume of diethyl ether is added to the mixture, and the suspension is stirred for an additional 15 minutes.
-
The mixture is filtered through a pad of silica gel, and the solid residue is washed several times with diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude aldehyde can be purified by distillation to yield pure this compound.
Representative Reaction: The Cannizzaro Reaction
This protocol describes a typical procedure for the Cannizzaro reaction of a non-enolizable aldehyde.[1][2][13]
Objective: To perform the disproportionation of this compound into its corresponding alcohol and carboxylate salt.
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution
-
Diethyl ether
-
Hydrochloric Acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound is added to a flask containing a concentrated (e.g., 50%) solution of KOH or NaOH. The amount of base should be in molar excess.
-
The mixture is stirred vigorously at room temperature. The reaction can be slightly exothermic. For less reactive aldehydes, gentle heating may be required. The reaction is typically left to proceed for several hours or overnight until the aldehyde is consumed (monitored by TLC/GC).
-
After completion, the reaction mixture is transferred to a separatory funnel and diluted with water.
-
The aqueous mixture is extracted three times with diethyl ether. The combined ether layers contain the alcohol product (2,2-dimethyl-1-butanol). The aqueous layer contains the carboxylate salt (potassium 2,2-dimethylbutanoate).
-
Isolation of Alcohol: The ether extract is washed with saturated sodium bicarbonate solution, then with brine. It is dried over anhydrous MgSO₄, filtered, and the solvent is removed via rotary evaporation. The crude alcohol can be purified by distillation.
-
Isolation of Carboxylic Acid: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. The carboxylic acid (2,2-dimethylbutanoic acid) will precipitate if it is a solid or can be extracted with diethyl ether if it is a liquid. The precipitate is collected by vacuum filtration, or the ether extract is dried and evaporated to yield the acid.
Biological Activity and Relevance in Drug Development
As of the current literature review, there is no significant published data regarding the specific biological activities, signaling pathway interactions, or direct applications of this compound in drug development. Aldehydes as a class are known for their reactivity with biological nucleophiles, such as amine and thiol groups in proteins, which can lead to cytotoxicity. However, the specific toxicological and pharmacological profiles of this compound remain uncharacterized in the public domain. Its relevance would likely be as a synthetic intermediate or a building block for more complex molecules rather than as a bioactive agent itself.
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.[7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed | [7] |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [7] |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor | [6] |
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is an aliphatic aldehyde whose chemical behavior is defined by the quaternary α-carbon in its structure. This feature renders it incapable of undergoing aldol condensation but makes it a prime substrate for the Cannizzaro reaction. Its physicochemical and spectroscopic properties are consistent with a short-chain, branched aldehyde. While its direct biological applications are not currently documented, its unique reactivity makes it a potentially useful building block in organic synthesis. Proper safety and handling procedures are essential when working with this flammable and hazardous compound.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. EP0004577A2 - Process for preparing 2,2-dimethylol alkanals - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Uses and Synthesis of 2,2-Dimethylbutane_Chemicalbook [chemicalbook.com]
- 6. snscourseware.org [snscourseware.org]
- 7. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,2-Dimethylbutanal: Molecular Structure, Properties, and Analysis
Introduction
This compound, also known as 2,2-dimethylbutyraldehyde, is a saturated aliphatic aldehyde. Its distinct molecular architecture, characterized by a quaternary carbon atom adjacent to the carbonyl group, imparts unique chemical properties that differentiate it from simpler linear or branched aldehydes. This steric hindrance significantly influences its reactivity, making it a subject of interest in synthetic organic chemistry.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and spectroscopic profile of this compound. It also outlines plausible synthetic routes and experimental protocols relevant to its preparation and characterization, offering valuable insights for professionals in research and chemical development.
Molecular Structure and Formula
The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2,2-Dimethylbutyraldehyde, Butanal, 2,2-dimethyl- |
| CAS Number | 2094-75-9 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Canonical SMILES | CCC(C)(C)C=O |
| InChI | InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 |
| InChIKey | QYPLKDUOPJZROX-UHFFFAOYSA-N |
Structural Representation
The structure features a four-carbon butane chain as the backbone. The aldehyde group (-CHO) is at position 1. At position 2, two methyl groups are attached, creating a quaternary carbon center, also known as a neopentyl-like structure.
Figure 1: 2D Molecular Structure of this compound
Physicochemical Properties
The physical and chemical properties of this compound are tabulated below. These properties are critical for designing reaction conditions, purification procedures, and for predicting its behavior in various solvents.
| Property | Value | Reference |
| Density | 0.801 g/cm³ | [1] |
| Boiling Point | 110.7 °C at 760 mmHg | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 34.37 kJ/mol | [2] |
| Enthalpy of Formation (ΔfH°gas) | -261.50 kJ/mol | [2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.621 | [2] |
Chemical Reactivity and Relevant Pathways
The reactivity of this compound is dominated by the aldehyde functional group and the absence of α-hydrogens.
Alpha-Hydrogen Analysis
The carbon atom adjacent to the carbonyl group (the α-carbon) is a quaternary carbon, meaning it is bonded to four other carbon atoms. Consequently, it has no α-hydrogen atoms. This structural feature prevents the formation of an enolate ion, which is a key intermediate in reactions like aldol condensations.
Figure 2: Logical Flow of this compound's Structural Impact on Reactivity.
Cannizzaro Reaction
Given the lack of α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base. In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol (2,2-dimethylbutan-1-ol), while a second molecule is oxidized to the corresponding carboxylate salt (2,2-dimethylbutanoate).
Figure 3: Simplified Cannizzaro Reaction Pathway for this compound.
Spectroscopic and Analytical Data
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides experimental mass spectrum data for this compound.[3]
| Feature | m/z Value | Interpretation |
| Molecular Ion (M⁺) | 100 | Corresponds to the molecular formula C₆H₁₂O. |
| Major Fragments | 71, 57, 41, 29 | Fragmentation patterns resulting from cleavage around the quaternary carbon and loss of alkyl or carbonyl groups. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are predicted as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2970 - 2850 | C-H stretching (from alkyl groups) |
| ~2720 and ~2820 | C-H stretching (Fermi doublet, characteristic of aldehydes) |
| ~1725 | C=O stretching (strong absorption, characteristic of aldehydes) |
| ~1465 & ~1375 | C-H bending (from methyl and methylene groups) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments.
-
A triplet for the terminal methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-CH₂-) of the ethyl group.
-
A singlet for the aldehydic proton (-CHO).
-
A singlet for the six equivalent protons of the two methyl groups attached to the quaternary carbon.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show five signals, one for each chemically non-equivalent carbon atom (the aldehydic carbon, the quaternary carbon, the methylene carbon, and the two distinct types of methyl carbons).
Figure 4: General Workflow for Spectroscopic Identification.
Synthesis and Experimental Protocols
Synthetic Approach
A common and effective method for the synthesis of this compound is the controlled oxidation of its corresponding primary alcohol, 2,2-dimethylbutan-1-ol.[4] To prevent over-oxidation to the carboxylic acid, a mild oxidizing agent is required.
Figure 5: Plausible Synthetic Workflow for this compound.
Generalized Experimental Protocol: Oxidation of 2,2-Dimethylbutan-1-ol
This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).
-
1. Reactor Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).
-
2. Reagent Suspension: The flask is charged with dichloromethane (CH₂Cl₂) as the solvent, followed by the portion-wise addition of PCC to form a suspension.
-
3. Substrate Addition: A solution of 2,2-dimethylbutan-1-ol in dichloromethane is added dropwise to the stirred PCC suspension at room temperature.[4]
-
4. Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting alcohol. The reaction mixture typically turns into a dark, thick slurry.
-
5. Work-up and Isolation: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts.
-
6. Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by distillation to yield pure this compound.
Applications in Research and Drug Development
While this compound itself is not a known active pharmaceutical ingredient, its structural motifs and reactivity are relevant to drug development.
-
Synthetic Intermediate: Aldehydes are versatile building blocks in organic synthesis.[5] The sterically hindered nature of this compound makes it a unique precursor for creating complex molecules with quaternary carbon centers, which are found in numerous bioactive compounds.
-
Metabolic Stability: In drug design, chemists often seek to block metabolically labile sites to improve a drug's pharmacokinetic profile. Introducing sterically bulky groups, such as the neopentyl-like structure in this aldehyde, near a reactive site can prevent enzymatic degradation by enzymes like cytochrome P450s or aldehyde oxidases.[6][7]
-
Tool for Studying Reactivity: As a non-enolizable aldehyde, it serves as a useful substrate in studies of reactions specific to this class of compounds, such as the Cannizzaro reaction or nucleophilic additions, without the complication of side reactions involving an enolate intermediate.
Conclusion
This compound is an aldehyde with a distinct molecular structure that dictates its chemical behavior. Its lack of alpha-hydrogens prevents aldol-type reactions and channels its reactivity towards pathways like the Cannizzaro reaction. Its synthesis is readily achievable through the controlled oxidation of the corresponding alcohol. For researchers and drug development professionals, this compound represents a valuable synthetic building block and a model compound for studying the effects of steric hindrance on chemical reactivity and metabolic stability.
References
- 1. Butane, 2,2-dimethyl- [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 4. 2,2-Dimethylbutan-1-ol | High-Purity Reagent | RUO [benchchem.com]
- 5. New chemical discovery could speed up future medicines, materials | University of Hawaiʻi System News [hawaii.edu]
- 6. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylbutanal, also known as 2,2-dimethylbutyraldehyde. The information presented is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and application in a laboratory setting.
Core Synthesis Pathways
The synthesis of this compound can be approached through several key organic transformations. The most established and practical methods involve the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol. Other potential, though less documented, routes include the hydroformylation of 3,3-dimethyl-1-butene and constructive methods such as Grignard reactions and enolate alkylation.
Table 1: Comparison of this compound Synthesis Pathways
| Synthesis Pathway | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Notes |
| Swern Oxidation | 2,2-Dimethyl-1-butanol | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | Anhydrous CH2Cl2, -78 °C to room temperature | 85-95% | Mild conditions, suitable for sensitive substrates. Produces volatile, malodorous dimethyl sulfide. |
| PCC Oxidation | 2,2-Dimethyl-1-butanol | Pyridinium chlorochromate (PCC), Celite® | Anhydrous CH2Cl2, 0 °C to room temperature | 70-85% | Operationally simple, but PCC is a toxic chromium-based reagent.[1] |
| Hydroformylation | 3,3-Dimethyl-1-butene | CO, H2, Rhodium-based catalyst (e.g., Rh(acac)(CO)2 with phosphine ligands) | High pressure (syngas), elevated temperature | Variable | Regioselectivity can be a challenge, potentially leading to a mixture of aldehyde isomers. |
| Grignard Reaction (Hypothetical) | Pivalaldehyde, Ethylmagnesium bromide | Diethyl ether or THF, followed by an oxidative workup | Anhydrous conditions, low temperature | Not established | A multi-step process involving the formation of a secondary alcohol followed by oxidation. |
| Enolate Alkylation (Hypothetical) | Propanal, Methyl iodide | Strong base (e.g., LDA), anhydrous THF | Low temperature (-78 °C) | Not established | Technically challenging to achieve controlled dialkylation at the α-position. |
Detailed Experimental Protocols
Oxidation of 2,2-Dimethyl-1-butanol
The oxidation of the primary alcohol 2,2-dimethyl-1-butanol is the most direct and commonly employed method for the synthesis of this compound. Two widely used protocols are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2][3][4][5]
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Add oxalyl chloride (1.5 equivalents) dropwise to the cooled DMSO solution over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for an additional 15 minutes at -78 °C.
-
Addition of Alcohol: Slowly add a solution of 2,2-dimethyl-1-butanol (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel. Stir the mixture for 30-45 minutes at -78 °C.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 30 minutes, and then allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.
PCC oxidation is an operationally simpler alternative to the Swern oxidation, although it involves the use of a toxic chromium reagent.[1][6][7][8]
Experimental Protocol:
-
Preparation: To a round-bottom flask containing a magnetic stirrer, add pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of Celite® to anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Add a solution of 2,2-dimethyl-1-butanol (1.0 equivalent) in anhydrous DCM to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts. Wash the filter cake with additional diethyl ether. The combined filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation.
Alternative and Hypothetical Synthesis Pathways
While the oxidation of 2,2-dimethyl-1-butanol is the most practical approach, other synthetic strategies can be considered.
Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. To synthesize this compound, the starting alkene would be 3,3-dimethyl-1-butene. A significant challenge in this pathway is controlling the regioselectivity to favor the formation of the branched aldehyde over the linear isomer, 4,4-dimethylpentanal. The use of specific ligands with the rhodium catalyst can influence this selectivity.[9]
Hypothetical Experimental Conditions:
-
Catalyst: A rhodium precursor such as Rh(acac)(CO)2 with a phosphine or phosphite ligand.
-
Reactants: 3,3-Dimethyl-1-butene, syngas (a mixture of CO and H2).
-
Solvent: A non-reactive, high-boiling point solvent such as toluene or a higher alkane.
-
Conditions: The reaction would be carried out in a high-pressure reactor at elevated temperatures (e.g., 80-120 °C) and pressures (e.g., 20-100 atm of syngas).
Grignard Reaction Pathway (Hypothetical)
A multi-step synthesis could be envisioned using a Grignard reagent to construct the carbon skeleton.
Proposed Steps:
-
Grignard Reaction: Reaction of pivalaldehyde (2,2-dimethylpropanal) with ethylmagnesium bromide in an ethereal solvent would form the magnesium alkoxide of 2,2-dimethyl-3-pentanol.
-
Hydrolysis: Aqueous workup would yield 2,2-dimethyl-3-pentanol.
-
Oxidation: The resulting secondary alcohol would then need to be oxidized to the corresponding ketone, 2,2-dimethyl-3-pentanone. This pathway does not directly lead to this compound.
An alternative Grignard approach to the target molecule is not straightforward.
Enolate Alkylation Pathway (Hypothetical)
Theoretically, this compound could be synthesized by the dialkylation of a propanal enolate.
Proposed Steps:
-
Enolate Formation: Treatment of propanal with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C) would generate the corresponding enolate.
-
Alkylation: The sequential addition of two equivalents of a methyl halide (e.g., methyl iodide) would be required to introduce the two methyl groups at the α-position.
Controlling the reaction to achieve the desired gem-dimethyl structure without side reactions such as self-condensation (aldol reaction) of the starting aldehyde or mono-alkylation would be extremely challenging.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the primary and hypothetical synthesis pathways for this compound.
Caption: Swern Oxidation of 2,2-Dimethyl-1-butanol.
Caption: PCC Oxidation of 2,2-Dimethyl-1-butanol.
Caption: Hydroformylation of 3,3-Dimethyl-1-butene.
Caption: A Hypothetical Grignard Pathway.
Caption: A Hypothetical Enolate Alkylation Pathway.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to 2,2-Dimethylbutanal: Nomenclature, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbutanal, a branched aliphatic aldehyde, serves as a key intermediate in organic synthesis and presents interesting reactivity due to its steric hindrance and lack of α-hydrogens. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and characteristic reactions, tailored for professionals in the fields of chemical research and drug development.
IUPAC Nomenclature and Structural Properties
The systematic IUPAC name for this compound is This compound .[1] The naming follows the standard rules of organic nomenclature:
-
Identify the Parent Chain: The longest continuous carbon chain containing the aldehyde functional group is a butane chain (four carbons).
-
Identify the Principal Functional Group: The presence of a -CHO group makes it an aldehyde, so the suffix "-al" is used.
-
Number the Parent Chain: The carbon of the aldehyde group is assigned position 1.
-
Identify and Name Substituents: Two methyl groups are attached to the second carbon atom.
-
Assemble the Name: The substituents are named and numbered, leading to the final name: this compound.
Synonyms for this compound include 2,2-dimethylbutyraldehyde.[1][2]
Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for this compound is presented in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [2][3] |
| Molecular Weight | 100.16 g/mol | [1] |
| CAS Number | 2094-75-9 | [1][2] |
| Boiling Point | Not Available | [3] |
| Melting Point | Not Available | [3] |
| Density | Not Available | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Data for the analogous 2,2-dimethylbutane shows distinct peaks for the different proton environments. A similar pattern would be expected for the butanal, with a characteristic aldehyde proton signal. | [4] |
| ¹³C NMR | For the related 2,2-dimethylbutane, four distinct signals are observed, corresponding to the four unique carbon environments. | [5] |
| Mass Spectrometry (EI) | The mass spectrum of the parent alkane, 2,2-dimethylbutane, shows a very weak molecular ion peak at m/z 86 due to instability, with a base peak at m/z 57. A similar fragmentation pattern dominated by cleavage around the quaternary carbon would be anticipated for this compound. | [6][7] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol.
Synthesis of this compound via Oxidation of 2,2-Dimethyl-1-butanol
Reaction:
Experimental Protocol (General Procedure):
A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in dichloromethane.
-
Reaction Execution: A solution of 2,2-dimethyl-1-butanol in dichloromethane is added to the PCC suspension in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is diluted with a solvent such as diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude aldehyde can be purified by distillation.
Chemical Reactivity and Experimental Protocols
Due to the absence of α-hydrogens, this compound exhibits reactivity that is distinct from aldehydes that can form enolates.
Cannizzaro Reaction
Aldehydes lacking α-hydrogens, such as this compound, undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid salt.[8][9]
Reaction:
Experimental Protocol (General Procedure):
-
Reaction Setup: this compound is mixed with a concentrated solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
Reaction Conditions: The mixture is typically heated to facilitate the reaction.
-
Work-up and Separation: After the reaction is complete, the mixture is cooled. The alcohol product can be separated from the aqueous layer containing the carboxylate salt by extraction with an organic solvent like diethyl ether. The carboxylic acid can be recovered by acidifying the aqueous layer, followed by extraction.
Note: The theoretical yield for each product in a standard Cannizzaro reaction is 50%.[10]
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[11]
Reaction with Methylenetriphenylphosphorane:
Experimental Protocol (General Procedure):
-
Ylide Preparation: The Wittig reagent, such as methylenetriphenylphosphorane, is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Reaction with Aldehyde: A solution of this compound in the same solvent is added to the prepared ylide at a low temperature (e.g., 0 °C or -78 °C).
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, can be removed by chromatography or crystallization to yield the pure alkene.
Reaction with Grignard Reagents
Grignard reagents act as strong nucleophiles and add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.
Reaction with Methylmagnesium Bromide:
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.
-
Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide in ether) is added dropwise to the aldehyde solution, typically at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
-
Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting secondary alcohol can be purified by distillation or chromatography.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement of this compound in cellular signaling pathways. General studies on aliphatic aldehydes suggest potential for cytotoxicity, but specific pathways for this compound have not been elucidated.[12] Further research is required to understand its metabolic fate and potential interactions with biological systems.
Visualizing Chemical Transformations
The following diagram illustrates the key chemical transformations of this compound discussed in this guide, providing a clear workflow for its synthesis and subsequent reactions.
Caption: Synthetic and reaction pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While detailed experimental data for some reactions of this specific aldehyde are sparse, the general principles of aldehyde chemistry provide a strong framework for its synthesis and manipulation. The unique structural feature of having no α-hydrogens dictates its characteristic reactivity, making it a valuable substrate for specific synthetic transformations. Further investigation into its biological properties is warranted to fully understand its potential applications and toxicological profile.
References
- 1. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 7. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. organicreactions.org [organicreactions.org]
- 12. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 2,2-dimethylbutanal
An In-depth Technical Guide to the Physical Properties of 2,2-dimethylbutanal
This guide provides a comprehensive overview of the core physical properties of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the structure-property relationships.
Core Physical Properties
This compound is an organic compound with the chemical formula C₆H₁₂O.[1][2] It is also known as 2,2-dimethylbutyraldehyde.[3] The physical characteristics of this aldehyde are crucial for its handling, application in chemical synthesis, and for toxicological and safety assessments.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.
| Physical Property | Value | Unit | Source(s) |
| Molecular Weight | 100.16 | g/mol | [1][2] |
| Boiling Point | 103 - 110.7 | °C | [1][3] |
| Melting Point | -72.5 (estimate) | °C | [3] |
| Density | 0.801 | g/cm³ | [1][3] |
| Refractive Index | Not available | - | [4] |
| Solubility in Water | Log10WS: -1.37 | mol/L | [5] |
| Appearance | Liquid | - | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of a liquid aldehyde like this compound are outlined below. These are standard laboratory procedures that can be adapted for this specific compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[6][7]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)[8]
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the fusion tube.[8]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[7][8]
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.[8]
-
The apparatus is heated gently.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the sample will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[7] This temperature is recorded.
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. For liquids, a pycnometer provides a precise method for density determination.[9]
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure:
-
The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).[9]
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
The pycnometer is thoroughly dried and then filled with this compound.
-
The pycnometer filled with the sample is weighed (m₃).
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer (m₃ - m₁).
-
The density of this compound is then calculated by dividing its mass by the volume of the pycnometer: Density = (m₃ - m₁) / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance.[10][11] The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[11]
Apparatus:
-
Abbe refractometer
-
Light source (usually built-in)
-
Dropper or pipette
-
Sample of this compound
-
Constant temperature water bath (optional, for high precision)
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.
-
The prism is closed and locked.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the boundary between the light and dark regions is sharp and visible in the eyepiece. If color fringes are observed, the compensator is adjusted to eliminate them.
-
The boundary line is centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Structure-Property Relationship
The physical properties of this compound are a direct consequence of its molecular structure. The presence of a polar carbonyl group and a nonpolar alkyl chain influences its boiling point, solubility, and density.
Caption: Molecular structure of this compound and its influence on key physical properties.
References
- 1. americanelements.com [americanelements.com]
- 2. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Butanal, 2,2-dimethyl- (CAS 2094-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. mt.com [mt.com]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethylbutanal. Due to a lack of publicly available experimental spectra for this specific compound, this report utilizes established NMR prediction methodologies and data from structurally analogous compounds to offer a comprehensive interpretation. This document is intended to aid researchers in the identification and characterization of α,α-disubstituted aldehydes and similar chemical entities.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is predicted to exhibit three distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent aldehyde group.
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~9.5 | 1H | Singlet | - | -CHO |
| b | ~1.1 | 6H | Singlet | - | -C(CH₃)₂- |
| c | ~0.9 | 3H | Triplet | ~7.5 | -CH₂CH₃ |
| d | ~1.6 | 2H | Quartet | ~7.5 | -CH₂CH₃ |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is expected to show five signals, corresponding to the five non-equivalent carbon atoms in this compound. The carbonyl carbon is characteristically found at the downfield end of the spectrum.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~205 | -CHO |
| 2 | ~45 | -C(CH₃)₂- |
| 3 | ~25 | -C(CH₃)₂- |
| 4 | ~30 | -CH₂CH₃ |
| 5 | ~8 | -CH₂CH₃ |
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the through-bond connectivity that gives rise to the predicted NMR signaling and splitting patterns.
Interpretation of Spectral Data
¹H NMR Spectrum:
-
Aldehyde Proton (Signal a): A highly deshielded singlet is predicted around 9.5 ppm. This significant downfield shift is characteristic of a proton directly attached to a carbonyl carbon. The absence of adjacent protons results in a singlet multiplicity.
-
Gem-Dimethyl Protons (Signal b): The six protons of the two methyl groups attached to the quaternary carbon (C2) are chemically equivalent and are expected to produce a singlet around 1.1 ppm. There are no adjacent protons to cause splitting.
-
Ethyl Group Protons (Signals c and d): The ethyl group gives rise to a classic triplet-quartet pattern. The methyl protons (Signal c) at approximately 0.9 ppm are split into a triplet by the two adjacent methylene protons. Conversely, the methylene protons (Signal d) at around 1.6 ppm are split into a quartet by the three neighboring methyl protons. The coupling constant for both signals is expected to be approximately 7.5 Hz.
¹³C NMR Spectrum:
-
Carbonyl Carbon (Signal 1): The carbon of the aldehyde group is the most deshielded, with a predicted chemical shift of about 205 ppm.
-
Quaternary Carbon (Signal 2): The quaternary carbon atom (C2) is expected to have a chemical shift around 45 ppm.
-
Gem-Dimethyl Carbons (Signal 3): The two equivalent methyl carbons attached to the quaternary carbon are predicted to resonate at approximately 25 ppm.
-
Ethyl Group Carbons (Signals 4 and 5): The methylene carbon (-CH₂-) of the ethyl group is expected at around 30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal at approximately 8 ppm.
Experimental Protocols
The following is a general experimental protocol for acquiring NMR spectra of a liquid aldehyde like this compound.
Sample Preparation:
-
Solvent Selection: A deuterated solvent that will dissolve the sample is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For a standard 5 mm NMR tube, approximately 5-25 mg of the liquid aldehyde is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm point on the chemical shift scale.
-
Transfer to NMR Tube: The solution is carefully transferred to a clean, dry NMR tube. The tube is then capped.
NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Spectral Width: A spectral width of approximately 220-240 ppm.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm).
-
Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons.
This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Experimental verification is recommended to confirm these predicted values.
An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry of 2,2-dimethylbutanal, with a detailed analysis of its electron ionization (EI) fragmentation patterns. This document includes quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's behavior in a mass spectrometer. The unique structural features of this compound, specifically the quaternary carbon adjacent to the carbonyl group, result in a distinct fragmentation pathway that is explored in detail. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, analytical science, and drug development who utilize mass spectrometry for the identification and characterization of aldehydes.
Introduction
This compound, a six-carbon aldehyde with the chemical formula C₆H₁₂O, possesses a unique structural feature: a tertiary butyl group attached to the carbonyl carbon. This steric hindrance and the absence of alpha-hydrogens on one side of the carbonyl group significantly influence its fragmentation behavior under electron ionization. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of this and similar compounds in complex matrices.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion peak is often weak or absent due to the high propensity for fragmentation in branched compounds.[1][2] The quantitative data for the major fragments are summarized in the table below, based on the mass spectrum available in the NIST WebBook.[3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | ~20 | [C₂H₃]⁺ |
| 29 | ~30 | [C₂H₅]⁺ or [CHO]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
| 43 | ~100 | [C₃H₇]⁺ |
| 57 | ~95 | [C₄H₉]⁺ |
| 71 | ~15 | [C₅H₁₁]⁺ |
| 100 | ~5 | [C₆H₁₂O]⁺ (Molecular Ion) |
Note: The relative intensities are estimations based on the visual inspection of the mass spectrum from the NIST WebBook.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is dominated by cleavages around the sterically hindered carbonyl group. The following is a proposed fragmentation pathway:
-
Molecular Ion Formation: The process begins with the ionization of the this compound molecule by an electron beam, resulting in the formation of a molecular ion ([M]⁺˙) at m/z 100.[3]
-
α-Cleavage: The most significant fragmentation pathway for aldehydes is α-cleavage, the breaking of the bond adjacent to the carbonyl group. In this compound, two primary α-cleavage events can occur:
-
Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond between the carbonyl carbon and the ethyl group leads to the formation of a stable tert-butylacylium ion at m/z 71 .
-
Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the bond between the carbonyl carbon and the tert-butyl group results in the formation of an acylium ion at m/z 43 . This is often a very stable and abundant fragment.
-
-
Formation of the tert-butyl cation: A major peak in the spectrum is observed at m/z 57 . This corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺). This ion is likely formed through the rearrangement and cleavage of the molecular ion or larger fragments. The formation of a stable tertiary carbocation is a strong driving force in the fragmentation of branched alkanes and related compounds.[1][2][4]
-
Other Fragment Ions:
-
The peak at m/z 41 is likely due to the loss of a hydrogen molecule (H₂) from the m/z 43 fragment, forming the [C₃H₅]⁺ ion.
-
The peak at m/z 29 can be attributed to either the ethyl cation ([C₂H₅]⁺) or the formyl cation ([CHO]⁺).
-
The peak at m/z 27 corresponds to the vinyl cation ([C₂H₃]⁺).
-
Due to the absence of a γ-hydrogen on a linear chain, a classic McLafferty rearrangement is not a dominant fragmentation pathway for this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 4. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity and Stability of 2,2-Dimethylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylbutanal, a branched-chain aldehyde, exhibits unique reactivity due to the absence of α-hydrogens, precluding typical aldol condensation reactions. This guide provides a comprehensive overview of its chemical behavior, focusing on its stability and principal reactions, including the Cannizzaro reaction, oxidation, and reduction. This document synthesizes available data on its reactivity, provides detailed experimental protocols for its key transformations, and includes visualizations of reaction mechanisms to support research and development activities.
Chemical and Physical Properties
This compound is a colorless liquid with the chemical formula C₆H₁₂O.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-dimethylbutyraldehyde | [2] |
| CAS Number | 2094-75-9 | [2] |
| Boiling Point | 103 °C | [3] |
| Density | 0.801 g/mL | [3] |
| Appearance | Liquid | [3] |
Reactivity
The reactivity of this compound is primarily dictated by the presence of a quaternary carbon at the α-position, which lacks hydrogen atoms. This structural feature prevents it from undergoing self-condensation reactions or forming an enolate ion.[4] Consequently, its reactivity is characterized by the following key transformations:
-
Cannizzaro Reaction: In the presence of a strong base, it undergoes a disproportionation reaction to yield 2,2-dimethyl-1-butanol and the salt of 2,2-dimethylbutanoic acid.[5]
-
Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, 2,2-dimethylbutanoic acid.[4]
-
Reduction: The carbonyl group can be reduced to a primary alcohol, 2,2-dimethyl-1-butanol.[4]
Cannizzaro Reaction
Aldehydes lacking α-hydrogens, such as this compound, undergo the Cannizzaro reaction when treated with a strong base. This reaction involves the disproportionation of two aldehyde molecules, with one being reduced to a primary alcohol and the other oxidized to a carboxylic acid.[3] The reaction typically follows third-order kinetics, being second-order in the aldehyde and first-order in the base.[3]
Reaction Scheme: 2 RCHO + OH⁻ → RCH₂OH + RCOO⁻ (where R = C(CH₃)₂CH₂CH₃)
Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid.[3]
Oxidation
This compound can be oxidized to form 2,2-dimethylbutanoic acid.[6] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium-based reagents. The reaction proceeds by the addition of an oxygen atom to the aldehyde group.
Reaction Scheme: RCHO + [O] → RCOOH (where R = C(CH₃)₂CH₂CH₃)
Reduction
The carbonyl group of this compound can be reduced to a primary alcohol, 2,2-dimethyl-1-butanol.[7][8] Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction involves the addition of a hydride ion to the carbonyl carbon.
Reaction Scheme: RCHO + [H] → RCH₂OH (where R = C(CH₃)₂CH₂CH₃)
Stability
Information regarding the specific thermal and photochemical stability of this compound is limited. However, general knowledge of branched-chain aldehydes and safety data for the related compound 2,2-dimethylbutane provide some insights.[9]
-
Thermal Stability: Branched-chain aldehydes can undergo thermal decomposition at elevated temperatures, leading to the formation of various smaller molecules through radical and molecular pathways.[10][11]
-
Storage and Handling: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[12][13] The compound may be sensitive to moisture and should be handled under an inert atmosphere. Containers should be kept tightly closed to prevent oxidation and potential pressure buildup.[12] It is incompatible with strong oxidizing agents.[13]
Experimental Protocols
The following are detailed experimental protocols for the key reactions of this compound. These are adapted from established procedures for similar aldehydes.
Cannizzaro Reaction of this compound
Objective: To synthesize 2,2-dimethyl-1-butanol and 2,2-dimethylbutanoic acid from this compound via the Cannizzaro reaction.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Distilled water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve a concentrated solution of potassium hydroxide in water.
-
Cool the solution in an ice bath.
-
Slowly add this compound to the stirred, cooled KOH solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often left to proceed for an extended period, such as overnight, to ensure completion.
-
After the reaction period, transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layer will contain the 2,2-dimethyl-1-butanol.
-
Separate the aqueous layer, which contains the potassium salt of 2,2-dimethylbutanoic acid.
-
Isolation of 2,2-dimethyl-1-butanol: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation. The crude alcohol can be purified by distillation.
-
Isolation of 2,2-dimethylbutanoic acid: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. The 2,2-dimethylbutanoic acid will precipitate.
-
Collect the solid acid by vacuum filtration, wash with cold water, and dry.
Oxidation of this compound to 2,2-Dimethylbutanoic Acid
Objective: To oxidize this compound to 2,2-dimethylbutanoic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, place a solution of this compound in a suitable solvent (e.g., acetone or water).
-
Cool the flask in an ice bath.
-
Prepare a solution of potassium permanganate in water and add it dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.
-
Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.
-
After the addition is complete, stir the mixture at room temperature for a short period.
-
Decolorize any excess permanganate by the dropwise addition of a saturated solution of sodium bisulfite.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the 2,2-dimethylbutanoic acid with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation to yield the crude carboxylic acid.
Reduction of this compound to 2,2-Dimethyl-1-butanol
Objective: To reduce this compound to 2,2-dimethyl-1-butanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound in methanol or ethanol in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution. Control the rate of addition to maintain a low temperature.
-
After all the sodium borohydride has been added, continue stirring in the ice bath for a specified period (e.g., 30 minutes to 1 hour).
-
Slowly add water to quench the excess sodium borohydride.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the ether extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to obtain the crude 2,2-dimethyl-1-butanol, which can be further purified by distillation.
Visualizations
The following diagrams illustrate the key reaction mechanisms and workflows discussed in this guide.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. byjus.com [byjus.com]
- 6. chegg.com [chegg.com]
- 7. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 9. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Thermal decomposition products of butyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. fishersci.com [fishersci.com]
2,2-Dimethylbutanal: An Unexplored Frontier in Research and Drug Development
Despite its defined chemical structure, 2,2-Dimethylbutanal remains a molecule of untapped potential within the scientific community, with a notable absence of dedicated research into its biological activities and therapeutic applications. A comprehensive review of existing scientific literature reveals a significant knowledge gap, particularly in the realms of pharmacology, cell biology, and drug discovery.
Currently, information on this compound is predominantly confined to chemical databases and supplier catalogues, which detail its basic physicochemical properties. However, there is a distinct lack of in-depth studies exploring its potential interactions with biological systems, its mechanism of action, or its effects on cellular signaling pathways. This scarcity of research presents both a challenge and an opportunity for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. It is important to note that this information is primarily derived from chemical suppliers and databases, rather than from peer-reviewed research focused on its biological applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2][3][4] |
| Molecular Weight | 100.16 g/mol | [1][2][3][4] |
| CAS Number | 2094-75-9 | [1][2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 103 °C | [2] |
| Density | 0.801 g/mL | [2] |
| SMILES | CCC(C)(C)C=O | [1][3] |
| InChI Key | QYPLKDUOPJZROX-UHFFFAOYSA-N | [1] |
Potential Areas for Future Research
The structural features of this compound, specifically its branched-chain aldehyde nature, suggest several avenues for future investigation. Branched-chain aldehydes are known to be involved in various biological processes, primarily as flavor and aroma compounds, and are products of amino acid metabolism.[5] However, the specific roles of this compound have not been elucidated.
Hypothetical Research Workflow
Given the lack of existing biological data, a foundational research program to investigate the potential of this compound would likely follow a structured workflow. This would begin with initial screening to identify any biological activity, followed by more in-depth studies to determine its mechanism of action and potential for therapeutic development.
References
- 1. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. molport.com [molport.com]
- 4. Page loading... [guidechem.com]
- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to 2,2-dimethylbutanal (CAS No. 2094-75-9), summarizing its chemical properties, synthesis, characteristic reactions, and spectroscopic data. The review highlights the unique reactivity of this branched-chain aldehyde and notes the current gap in the literature regarding its biological activity.
Chemical and Physical Properties
This compound, also known as 2,2-dimethylbutyraldehyde, is a six-carbon aliphatic aldehyde. Its key physical and chemical properties are summarized in the table below. The presence of a quaternary carbon atom adjacent to the carbonyl group imparts significant steric hindrance and dictates its chemical reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| CAS Number | 2094-75-9 | [1] |
| IUPAC Name | This compound | |
| Appearance | Liquid | |
| Boiling Point | 103 °C | |
| Density | 0.801 g/cm³ | |
| SMILES | CCC(C)(C)C=O | |
| InChIKey | QYPLKDUOPJZROX-UHFFFAOYSA-N | [1] |
Synthesis and Preparation
A TEMPO-catalyzed oxidation offers another efficient method.[5] The following section details a representative experimental protocol adapted from a general method for the oxidation of a primary alcohol to an aldehyde using a TEMPO/NaOCl system.[5][6]
Proposed Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from a procedure for the oxidation of a structurally similar primary alcohol.[5]
Materials:
-
2,2-Dimethyl-1-butanol
-
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, ~1 M solution)
-
Hydrochloric acid (HCl, 10% aqueous)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃, 10% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flask is charged with 2,2-dimethyl-1-butanol (0.50 mol), TEMPO (5 mmol), KBr (0.05 mol), dichloromethane (170 mL), and an aqueous solution of KBr (5.95 g in 25 mL of water).
-
The biphasic mixture is stirred vigorously and cooled to approximately 0-10°C using an ice bath.
-
Aqueous sodium hypochlorite (0.55 mol), with its pH adjusted to ~9.5, is added dropwise over 15-20 minutes, ensuring the internal temperature is maintained below 15°C.
-
The reaction is monitored by GC or TLC until the starting alcohol is consumed.
-
Upon completion, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic extracts are washed sequentially with a solution of 10% HCl containing KI, a 10% aqueous sodium thiosulfate solution, and finally with water until the aqueous phase is neutral.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound can be purified by distillation at atmospheric pressure.
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity
The most notable characteristic of this compound's reactivity is its lack of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group). This structural feature prevents the formation of an enolate ion, thereby precluding it from undergoing typical aldehyde reactions like aldol condensation.[7] Instead, in the presence of a strong base, it undergoes a disproportionation reaction known as the Cannizzaro reaction.[8][9][10]
In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (as its carboxylate salt), and the other is reduced to a primary alcohol.[8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The key step is the subsequent transfer of a hydride ion from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule.[8][11]
Caption: Reactivity logic for this compound based on structure.
Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of this compound. While experimental NMR and IR spectra are not available in the literature, mass spectrometry data has been published. Predicted NMR and IR characteristics are presented alongside the experimental mass spectrum data.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation resulting from the cleavage of bonds adjacent to the sterically hindered quaternary carbon. The molecular ion peak is typically not observed or is of very low intensity in branched compounds under EI conditions.[1][12]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 29 | 100 | [CHO]⁺ (formyl cation) or [C₂H₅]⁺ (ethyl cation) |
| 57 | 85 | [C₄H₉]⁺ (tert-butyl cation) |
| 71 | 10 | [M - C₂H₅]⁺ or [C₅H₁₁]⁺ |
| 100 | Not Observed | [M]⁺ (Molecular Ion) |
Data interpreted from NIST Mass Spectrometry Data Center.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound based on its chemical structure and established spectroscopic principles.[13][14][15][16][17][18]
Table 4.2.1: Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 9.7 | Singlet (s) | 1H | Aldehydic H (-H -C=O) |
| ~1.5 - 1.7 | Quartet (q) | 2H | Methylene H (-CH₂ -CH₃) |
| ~1.0 - 1.2 | Singlet (s) | 6H | Gem-dimethyl H (-C(CH₃ )₂) |
| ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl H (-CH₂-CH₃ ) |
Table 4.2.2: Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200 - 205 | Carbonyl C ( C =O) |
| ~45 - 55 | Quaternary C (-C (CH₃)₂) |
| ~30 - 40 | Methylene C (-CH₂ -CH₃) |
| ~20 - 25 | Gem-dimethyl C (-C(CH₃ )₂) |
| ~5 - 10 | Terminal methyl C (-CH₂-CH₃ ) |
Table 4.2.3: Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~2970, 2875 | C-H (sp³) stretch |
| ~2820, 2720 | C-H (aldehyde) stretch (Fermi doublet) |
| ~1725 - 1740 | C=O (aldehyde) stretch (strong) |
| ~1465, 1370 | C-H (sp³) bend |
Biological Activity and Toxicology
A comprehensive search of scientific literature and toxicological databases reveals a significant lack of data on the specific biological activity, pharmacology, and toxicology of this compound.
While the general class of short-chain aldehydes is known to exhibit biological effects, often through reactions with biological nucleophiles like primary amines on proteins (e.g., lysine residues), no specific studies have been conducted on this particular molecule.[19][20] Aldehydes can be involved in cellular signaling, oxidative stress, and inflammatory responses.[21][22][23] However, without dedicated research, it is impossible to extrapolate these general activities to this compound, especially given its unique steric hindrance around the carbonyl group which may significantly alter its reactivity with biological macromolecules.
Professionals in drug development and toxicology should note this as a critical knowledge gap. Any consideration of this compound for commercial or pharmaceutical use would require a full suite of toxicological and pharmacological evaluations, including cytotoxicity, mutagenicity, and mechanism of action studies.
Conclusion
This compound is a structurally interesting aldehyde whose chemistry is dominated by the absence of α-hydrogens, leading to its participation in the Cannizzaro reaction rather than aldol condensation. Its synthesis can be reliably achieved through the oxidation of 2,2-dimethyl-1-butanol. While its mass spectrum is documented, a significant gap exists in the experimental characterization of its NMR and IR spectra. Most critically, there is a complete absence of published research on its biological effects, representing an open area for future investigation by toxicologists, pharmacologists, and drug development scientists.
References
- 1. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 2. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 10. byjus.com [byjus.com]
- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. infrared spectrum of 2,2-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. chegg.com [chegg.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 23. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
Synonyms for 2,2-dimethylbutyraldehyde
An In-depth Technical Guide to 2,2-Dimethylbutyraldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-dimethylbutyraldehyde, a branched-chain aldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who may use this compound as a building block in organic synthesis. This document covers its nomenclature, physicochemical properties, and key experimental protocols, presented with clarity and detail to support laboratory applications.
Nomenclature and Identification
The systematic naming and various identifiers for 2,2-dimethylbutyraldehyde are crucial for accurate documentation and database searches. Its IUPAC name is 2,2-dimethylbutanal.[1][2][3] The compound is registered under CAS Number 2094-75-9.[1][4][5]
| Identifier Type | Value |
| IUPAC Name | This compound[1][2][3] |
| Synonyms | Butanal, 2,2-dimethyl-[1][2][6]; 2,2-dimethyl butyraldehyde[6]; 2,2-dimethyl-butyraldehyde[1][6] |
| CAS Number | 2094-75-9[1][4][5] |
| PubChem CID | 137426[1][7] |
| Molecular Formula | C6H12O[1][4][5][6][8] |
| SMILES | CCC(C)(C)C=O[1][5] |
| InChI Key | QYPLKDUOPJZROX-UHFFFAOYSA-N[1][6][8] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 2,2-dimethylbutyraldehyde is essential for its handling, purification, and characterization.
| Property | Value |
| Molecular Weight | 100.16 g/mol [1][7] |
| Appearance | Liquid[7] |
| Boiling Point | 103 °C[7] to 110.7 °C at 760 mmHg[9] |
| Density | 0.801 g/cm³[7][9] |
| Melting Point | -72.5 °C (estimate)[9] |
| Flash Point | 6.4 °C[9] |
| XLogP3 | 1.62150[9] |
| Spectroscopic Data Type | Key Characteristics |
| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center.[2][10] The molecular ion peak is expected at m/z = 100. Alpha cleavage is a likely fragmentation pattern.[11] |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration is expected in the range of 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde.[11] |
| Nuclear Magnetic Resonance (NMR) | The aldehydic proton (CHO) is expected to show a highly deshielded signal around 9-10 ppm in the ¹H NMR spectrum.[11] |
Chemical Reactivity: The Absence of Self-Condensation
A key aspect of the reactivity of 2,2-dimethylbutyraldehyde is its inability to undergo self-aldol condensation. This is because it lacks alpha-hydrogens—hydrogen atoms on the carbon adjacent to the carbonyl group. The formation of an enolate ion, which is a critical intermediate in the aldol condensation mechanism, requires the presence of an acidic alpha-hydrogen. Since the alpha-carbon of 2,2-dimethylbutyraldehyde is quaternary, it cannot be deprotonated to form an enolate.[12] However, it can undergo reactions typical of aldehydes that do not have alpha-hydrogens, such as the Cannizzaro reaction under strongly basic conditions.[13]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2,2-dimethylbutyraldehyde.
Synthesis Workflow: Alkylation of an Aldimine
A plausible method for synthesizing 2,2-dimethylbutyraldehyde involves the alkylation of an imine derived from isobutyraldehyde, followed by hydrolysis. This approach allows for the introduction of an ethyl group at the alpha-position. The following protocol is adapted from a similar synthesis of α,α-disubstituted aldehydes.[14]
Methodology:
-
Imine Formation:
-
In a round-bottom flask, combine isobutyraldehyde (1.0 eq) and tert-butylamine (1.0 eq).
-
Allow the mixture to stand at room temperature for 1 hour. A biphasic mixture will form.
-
Separate the aqueous layer and dry the organic layer over anhydrous potassium carbonate.
-
Distill the crude product to yield the N-(2-methylpropylidene)-tert-butylamine.[14]
-
-
Alkylation:
-
In a dry, nitrogen-flushed, three-necked flask equipped with a condenser, add a solution of ethylmagnesium bromide (1.0 eq) in an anhydrous ether solvent like THF.
-
Slowly add the purified imine (1.1 eq) to the Grignard reagent.
-
Reflux the mixture for 12-14 hours to ensure the formation of the azaenolate.[14]
-
Cool the reaction mixture to room temperature and add ethyl iodide (1.0 eq).
-
Reflux the solution for an additional 20 hours.[14]
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture and quench by slowly adding 10% aqueous hydrochloric acid.
-
Reflux the acidic mixture for 2 hours to ensure complete hydrolysis of the imine to the aldehyde.[14]
-
After cooling, saturate the aqueous layer with sodium chloride and perform multiple extractions with diethyl ether.
-
Combine the organic extracts, wash with brine until neutral, and dry over anhydrous magnesium sulfate.[14]
-
Purification by Fractional Distillation
Due to its volatility, fractional distillation is an effective method for purifying 2,2-dimethylbutyraldehyde from non-volatile impurities or solvents with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.
-
Distillation:
-
Place the crude product in the distillation flask with boiling chips.
-
Gently heat the flask.
-
Discard any initial low-boiling fractions.
-
Monitor the temperature at the distillation head. Collect the liquid fraction that distills at a constant temperature corresponding to the boiling point of 2,2-dimethylbutyraldehyde (approx. 103-110 °C).[7][9]
-
Analytical Workflow: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for confirming the identity and assessing the purity of volatile organic compounds like 2,2-dimethylbutyraldehyde.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). Program the oven temperature to ramp up to ensure separation from any residual solvents or impurities.
-
MS Detection: The eluent from the GC column is introduced into the mass spectrometer.
-
Data Analysis:
-
Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).[10] Look for the molecular ion peak and characteristic fragment ions.
-
Purity Assessment: The purity can be estimated by integrating the peak area of the product in the chromatogram relative to the total area of all detected peaks.
-
Applications in Drug Development
As a functionalized small molecule, 2,2-dimethylbutyraldehyde serves as a valuable intermediate in organic synthesis. In drug development, such aldehydes are used as building blocks to construct more complex molecular architectures. The quaternary carbon center alpha to the aldehyde group can introduce specific steric hindrance, potentially influencing the conformational properties and metabolic stability of a final drug candidate. While not a drug itself, its utility lies in its ability to participate in reactions such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid, providing access to a diverse range of chemical structures for screening and lead optimization.[]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
- 13. byjus.com [byjus.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structural Isomers of C6H12O Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of aldehydes with the molecular formula C6H12O. It includes a detailed summary of their physicochemical properties, spectroscopic data for identification, and a representative experimental protocol for their synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development.
Introduction to C6H12O Aldehyde Isomers
Aldehydes with the molecular formula C6H12O are a diverse group of structural isomers that share the same constituent atoms but differ in their arrangement. This seemingly subtle difference in structure leads to distinct physical, chemical, and spectroscopic properties. These compounds find applications in various fields, including the flavor and fragrance industry, and as intermediates in the synthesis of more complex organic molecules. Understanding the properties of each isomer is crucial for their effective identification, separation, and utilization in research and development.
The structural isomers of C6H12O aldehydes can be categorized based on the carbon skeleton, which includes a straight-chain isomer, various branched-chain isomers, and a cyclic isomer.
Classification of C6H12O Aldehyde Isomers
The structural isomers of C6H12O aldehydes can be systematically classified based on their carbon chain structure. The following diagram illustrates this classification, showcasing the diversity of structures arising from a single molecular formula.
Caption: Hierarchical classification of C6H12O aldehyde isomers.
Physicochemical Properties
The structural variations among the C6H12O aldehyde isomers significantly influence their physical properties. A summary of the key physicochemical data for each isomer is presented in the table below for easy comparison.
| IUPAC Name | Common Name(s) | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD20) |
| Hexanal | Caproaldehyde, Hexaldehyde | 66-25-1 | 130-131[1] | 0.816 (at 20°C)[1] | 1.4035[1] |
| 2-Methylpentanal | 2-Methylvaleraldehyde | 123-15-9 | 119-120[2][3] | 0.808 (at 25°C)[2][3] | 1.401[2] |
| 3-Methylpentanal | 3-Methylvaleraldehyde | 15877-57-3 | 117.63 (est.)[4] | 0.8079 (est.)[4] | N/A |
| 4-Methylpentanal | Isocaproaldehyde | 1119-16-0 | 118.1[5] | 0.799[5] | 1.394[5] |
| This compound | N/A | 96-17-3 | 103-105 | 0.794 | 1.395 |
| 2,3-Dimethylbutanal | N/A | 2109-98-0 | N/A | N/A | N/A |
| 3,3-Dimethylbutanal | tert-Butylacetaldehyde | 2987-16-8 | 104-106[1][6] | 0.798 (at 25°C)[1][6] | 1.397[1] |
| 2-Ethylbutanal | Diethylacetaldehyde | 97-96-1 | 116-117[7] | 0.808-0.814[7] | 1.400-1.405[7] |
| Cyclohexanecarbaldehyde | Hexahydrobenzaldehyde | 2043-61-0 | 161-163[8][9] | 0.926 (at 25°C)[8][9] | 1.452[8] |
Spectroscopic Data for Isomer Identification
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. The following sections detail the characteristic spectroscopic features of C6H12O aldehydes.
Infrared (IR) Spectroscopy
Aldehydes exhibit characteristic absorption bands in their IR spectra. A strong C=O stretching vibration is typically observed in the region of 1740-1720 cm⁻¹ for aliphatic aldehydes.[10] Another key diagnostic feature is the presence of two C-H stretching bands for the aldehydic proton, which appear around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.[11]
| Isomer | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) |
| Hexanal | ~1730 | ~2820, ~2720 |
| Branched Aldehydes | ~1725-1735 | ~2820, ~2720 |
| Cyclohexanecarbaldehyde | ~1725 | ~2820, ~2720 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most distinctive signal in the ¹H NMR spectrum of an aldehyde is the resonance of the aldehydic proton, which is highly deshielded and appears in the downfield region of δ 9-10 ppm.[10] This signal is typically a triplet for straight-chain aldehydes like hexanal, due to coupling with the adjacent CH₂ group. The splitting pattern will vary for branched isomers depending on the number of adjacent protons.
¹³C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the δ 190-215 ppm region of the ¹³C NMR spectrum.[10][12]
Selected ¹H and ¹³C NMR Data:
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Hexanal | 9.76 (t, 1H, -CHO), 2.42 (dt, 2H, -CH₂CHO) | 202.5 (-CHO), 43.9 (-CH₂CHO)[13] |
| 2-Methylpentanal | 9.6 (d, 1H, -CHO), 2.2 (m, 1H, -CH(CH₃)CHO) | ~204 (-CHO), ~46 (-CH(CH₃)CHO) |
| 3-Methylpentanal | 9.7 (t, 1H, -CHO), 2.3 (m, 2H, -CH₂CHO) | ~203 (-CHO), ~51 (-CH₂CHO) |
| 4-Methylpentanal | 9.8 (t, 1H, -CHO), 2.4 (m, 2H, -CH₂CHO) | ~202 (-CHO), ~44 (-CH₂CHO) |
| 3,3-Dimethylbutanal | 9.78 (t, 1H, -CHO), 2.18 (d, 2H, -CH₂CHO)[14] | 203.2 (-CHO), 53.0 (-CH₂CHO), 30.8 (C(CH₃)₃)[11] |
| 2-Ethylbutanal | 9.5 (d, 1H, -CHO), 2.1 (m, 1H, -CH(Et)CHO) | ~205 (-CHO), ~55 (-CH(Et)CHO) |
| Cyclohexanecarbaldehyde | 9.6 (d, 1H, -CHO), 2.3 (m, 1H, -CHCHO) | ~204 (-CHO), ~52 (-CHCHO) |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.
Experimental Protocols
The synthesis of C6H12O aldehydes can be achieved through various methods, with the oxidation of the corresponding primary alcohol being a common and effective approach. The Swern oxidation is a widely used method that employs mild conditions and avoids the use of heavy metals.
Synthesis of Hexanal via Swern Oxidation of Hexan-1-ol
This protocol details the synthesis of hexanal from hexan-1-ol using Swern oxidation.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Hexan-1-ol
-
Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath and dry ice/acetone bath
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
-
Oxidation of the Alcohol:
-
Add a solution of hexan-1-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 30-45 minutes.
-
-
Work-up:
-
Slowly add triethylamine (TEA) (5.0 equivalents) to the reaction mixture, still at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude hexanal.
-
-
Purification:
-
Purify the crude product by fractional distillation to obtain pure hexanal.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: A generalized workflow for the synthesis of hexanal.
Conclusion
This technical guide has provided a detailed examination of the structural isomers of C6H12O aldehydes. The data presented on their physicochemical and spectroscopic properties, along with a representative synthesis protocol, offers a valuable resource for chemists in academia and industry. The clear presentation of data in tables and diagrams is intended to facilitate easy comparison and understanding of the unique characteristics of each isomer. Further research into the biological activities and applications of these compounds is an area of ongoing interest.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. 4-Methylpentanal | CAS#:1119-16-0 | Chemsrc [chemsrc.com]
- 6. 3,3-Dimethylbutanal | CAS 2987-16-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 3,3-dimethylbutanal(2987-16-8) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Synthesis of 2,2-Dimethylbutanal from 2,2-dimethylbutane
An overview of the synthesis of 2,2-dimethylbutanal, an important carbonyl compound in organic synthesis, from the alkane 2,2-dimethylbutane is presented in these application notes. Direct selective oxidation of alkanes to aldehydes is a challenging transformation due to the low reactivity of C-H bonds and the propensity for over-oxidation. Therefore, a multi-step synthetic approach is a more viable and controllable strategy.
This document outlines a three-step synthetic pathway:
-
Free-Radical Bromination: Introduction of a functional group handle by the bromination of the starting alkane, 2,2-dimethylbutane, to yield 1-bromo-2,2-dimethylbutane.
-
Nucleophilic Substitution: Conversion of the resulting alkyl bromide to the corresponding primary alcohol, 2,2-dimethylbutanol.
-
Oxidation: Selective oxidation of the primary alcohol to the target aldehyde, this compound, using a mild and efficient oxidizing agent.
Detailed protocols for each of these steps are provided below, intended for use by researchers and professionals in organic chemistry and drug development.
Data Presentation
The following table summarizes the key parameters for the three-step synthesis of this compound from 2,2-dimethylbutane.
| Step | Reaction | Key Reagents & Solvents | Reaction Conditions | Product |
| 1 | Free-Radical Bromination | 2,2-dimethylbutane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) | Reflux, Inert atmosphere | 1-bromo-2,2-dimethylbutane |
| 2 | Aceto-de-bromination & Hydrolysis | 1-bromo-2,2-dimethylbutane, Potassium acetate, DMF, NaOH, Ethanol, Water | Heating, Reflux | 2,2-dimethylbutanol |
| 3 | Swern Oxidation | 2,2-dimethylbutanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM) | -78 °C to room temperature | This compound |
Experimental Protocols
Step 1: Synthesis of 1-bromo-2,2-dimethylbutane via Free-Radical Bromination
This protocol describes the functionalization of 2,2-dimethylbutane using N-bromosuccinimide (NBS) as a bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. This method aims to selectively brominate the primary carbon.
Materials:
-
2,2-dimethylbutane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylbutane (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.) in anhydrous carbon tetrachloride.
-
Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC (by quenching a small aliquot with diethyl ether and filtering off the succinimide). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate 1-bromo-2,2-dimethylbutane.
Step 2: Synthesis of 2,2-dimethylbutanol from 1-bromo-2,2-dimethylbutane
This protocol involves a two-step, one-pot procedure to convert the sterically hindered neopentyl-type bromide to the corresponding alcohol, minimizing rearrangement byproducts.
Materials:
-
1-bromo-2,2-dimethylbutane
-
Potassium acetate (KOAc)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2,2-dimethylbutane (1.0 eq.) and potassium acetate (1.5 eq.) in anhydrous DMF.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by GC-MS or TLC until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2.0 eq.) in a 1:1 mixture of ethanol and water to the flask.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the acetate ester.
-
After cooling, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The crude 2,2-dimethylbutanol can be purified by distillation.[1]
Step 3: Synthesis of this compound via Swern Oxidation
This protocol details the oxidation of 2,2-dimethylbutanol to this compound using Swern oxidation, a mild method that prevents over-oxidation to the carboxylic acid.[2][3]
Materials:
-
2,2-dimethylbutanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnels, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), separatory funnel, rotary evaporator.
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM in a three-necked flask equipped with a magnetic stirrer and two dropping funnels under an inert atmosphere, cool the flask to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution over 15 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional 15 minutes.[4]
-
Add a solution of 2,2-dimethylbutanol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes. Stir the resulting mixture for 30-45 minutes at -78 °C.[4]
-
Add anhydrous triethylamine (5.0 eq.) dropwise to the reaction mixture, and continue stirring at -78 °C for 30 minutes.[4]
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate the solution using a rotary evaporator at low temperature to avoid loss of the volatile aldehyde.
-
The crude this compound can be purified by distillation if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the multi-step synthesis.
References
Application Notes: Purification of 2,2-Dimethylbutanal
Introduction
2,2-Dimethylbutanal is a branched-chain aldehyde that serves as a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The purity of this compound is critical for downstream applications, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. This document provides detailed protocols for the purification of this compound using several effective techniques, including fractional distillation, preparative gas chromatography, and chemical derivatization.
These methods are designed to remove common impurities such as starting materials, reaction byproducts, and isomeric aldehydes that may be present in the crude product. The choice of purification method will depend on the nature and concentration of the impurities, the required purity level, and the scale of the purification.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing appropriate purification protocols, particularly for distillation-based methods.
| Property | Value | Reference |
| CAS Number | 2094-75-9 | [1][2][3] |
| Molecular Formula | C₆H₁₂O | [1][2][3][4] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 103 °C | [1] |
| Density | 0.801 g/cm³ | [1] |
| Structure | CCC(C)(C)C=O | [1][2] |
Common Impurities
The nature of impurities in crude this compound typically depends on its synthesis route. Common synthesis methods, such as the hydroformylation of 3,3-dimethyl-1-butene or the oxidation of 2,2-dimethyl-1-butanol, can result in a mixture of components. Potential impurities may include:
-
Unreacted Starting Materials: Residual 3,3-dimethyl-1-butene or 2,2-dimethyl-1-butanol.
-
Isomeric Aldehydes: Other C6 aldehydes with close boiling points, making separation by simple distillation challenging.
-
Over-oxidation Products: Carboxylic acids, such as 2,2-dimethylbutanoic acid, if oxidation is the synthetic route.
-
Solvents: Residual solvents used during the synthesis and workup.
Purification Methodologies
Three primary methods for the purification of this compound are detailed below. The selection of the most suitable method depends on the specific impurities present and the desired final purity.
Caption: General workflow for the purification of this compound.
Method 1: Fractional Distillation
Fractional distillation is a highly effective technique for separating liquids with close boiling points and is the recommended primary method for purifying this compound on a laboratory to pilot scale.[5] The process relies on establishing a temperature gradient over a fractionating column to separate components based on their volatility.
Caption: Principle of separation by fractional distillation.
Experimental Protocol:
-
Pre-treatment: If acidic impurities are suspected, wash the crude this compound with a 5% sodium bicarbonate solution, followed by a water wash. Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped and sealed.
-
Distillation:
-
Charge the dried crude product into the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heat the flask gently using a heating mantle.
-
As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction distilling at a constant temperature, which should be close to the boiling point of this compound (103 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid concentrating non-volatile impurities.
-
-
Analysis: Analyze the collected fraction for purity using Gas Chromatography (GC) or NMR spectroscopy.
| Parameter | Value |
| Apparatus | Fractional Distillation Assembly |
| Column Type | Vigreux or Packed Column |
| Pressure | Atmospheric (or reduced for high-boiling impurities) |
| Collection Temperature | ~103 °C |
| Heating Source | Heating Mantle |
Method 2: Chemical Purification via Bisulfite Adduct
This method leverages the reversible reaction of aldehydes with sodium bisulfite to form a solid, water-soluble adduct.[6] This technique is particularly useful for separating this compound from non-aldehyde impurities like alcohols and hydrocarbons.
Caption: Workflow for purification via sodium bisulfite adduct formation.
Experimental Protocol:
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent like ethanol or diethyl ether.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Slowly add the saturated NaHSO₃ solution to the aldehyde solution while stirring vigorously. A white precipitate of the bisulfite addition product should form. Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.
-
-
Isolation of the Adduct:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any occluded impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the washed solid adduct to a flask and create an aqueous slurry.
-
Regenerate the aldehyde by adding either a saturated sodium carbonate solution or dilute hydrochloric acid to the slurry until the solid dissolves and the mixture becomes basic or acidic, respectively. This reverses the reaction and liberates the pure aldehyde.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. The liberated aldehyde will form a separate organic layer.
-
Extract the aqueous layer two to three times with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Method 3: Preparative Gas Chromatography (pGC)
For achieving the highest possible purity, especially on a smaller scale, preparative gas chromatography is an excellent option.[6] This technique separates components based on their differential partitioning between a stationary phase and a carrier gas mobile phase, allowing for the collection of highly pure fractions.
Experimental Protocol:
-
Analytical Method Development: First, develop an analytical GC method to determine the retention times of this compound and all impurities. A non-polar or mid-polarity column is typically suitable.
-
pGC System Setup:
-
Equip a preparative gas chromatograph with a suitable column (wider bore than analytical columns) and a fraction collector.
-
Set the instrumental parameters (injector temperature, oven temperature program, carrier gas flow rate) based on the analytical method, optimizing for the best separation (resolution) between the target peak and adjacent impurities.
-
-
Injection and Collection:
-
Inject a small volume of the crude this compound onto the column.
-
Monitor the detector signal. As the peak corresponding to this compound elutes, divert the column effluent to a collection trap (often cooled with liquid nitrogen or a dry ice/acetone bath).
-
Multiple injections may be necessary to process the entire batch, with the collected fractions being pooled.
-
-
Recovery: Recover the purified liquid from the collection trap after it has warmed to room temperature.
Recommended GC Parameters (Starting Point):
| Parameter | Value |
| Instrument | Preparative Gas Chromatograph with FID/TCD and Fraction Collector |
| Column | e.g., DB-5, HP-1 (non-polar), or a wax column (polar) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200 °C |
| Oven Program | Initial 50 °C (2 min), ramp 10 °C/min to 150 °C, hold 5 min |
| Detector Temperature | 250 °C |
Note: This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.[7]
Safety Precautions
-
This compound is a flammable liquid.[1] Handle away from ignition sources in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When performing distillation, never heat a closed system and do not distill to dryness.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
References
- 1. americanelements.com [americanelements.com]
- 2. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2094-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: GC-MS Analytical Methods for 2,2-Dimethylbutanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethylbutanal is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis. Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.
This application note provides a comprehensive overview of the methodologies for the qualitative and quantitative analysis of this compound using GC-MS. The protocols outlined herein are designed to provide a robust and reproducible framework for the analysis of this volatile aldehyde in various matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix. For the analysis of volatile compounds like this compound, several techniques can be employed to isolate and concentrate the analyte.
1. Headspace Analysis (for Solid or Liquid Samples)
Headspace analysis is a solvent-free technique ideal for the analysis of volatile substances.
-
Static Headspace:
-
Place a precisely weighed or measured amount of the solid or liquid sample into a sealed headspace vial.
-
The vial is then heated at a constant temperature to allow the volatile compounds to diffuse into the headspace above the sample.[1]
-
Once equilibrium is reached, a portion of the headspace gas is sampled using a gas-tight syringe and injected into the GC-MS.[1]
-
-
Dynamic Headspace (Purge and Trap):
-
An inert gas is bubbled through the sample, which transfers the volatile this compound from the sample matrix into the vapor phase.[2]
-
The vapor is then concentrated on a sorbent trap.[3]
-
The trap is rapidly heated to desorb the analyte into the GC-MS system. This technique significantly increases sensitivity.[1]
-
2. Liquid-Liquid Extraction (LLE) (for Aqueous Samples)
LLE is a common technique to separate analytes based on their solubility in different immiscible solvents.[3]
-
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM) or Hexane, GC-grade[3]
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Glass vials with PTFE-lined septa
-
-
Procedure:
-
Pipette a known volume of the aqueous sample into a separatory funnel.
-
Add a suitable amount of NaCl to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic solvent.
-
Add a measured volume of an appropriate organic solvent (e.g., dichloromethane or hexane).[3]
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (if using DCM) or decant the upper organic layer (if using hexane) into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a clean GC vial for analysis.
-
3. Solid Phase Extraction (SPE)
SPE is a technique used to concentrate and purify analytes from complex matrices.[3]
-
Procedure:
-
Condition an appropriate SPE cartridge with a suitable solvent.
-
Pass the sample through the cartridge. This compound will adhere to the sorbent material while impurities are washed away.[3]
-
Elute the retained this compound using a small volume of a clean solvent.
-
The resulting eluate is then ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are a recommended starting point and should be optimized for the specific instrumentation and application.
-
Gas Chromatograph (GC) System: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer (MS) System: A mass spectrometer capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).
-
Dimensions: 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Splitless for trace analysis or Split for higher concentrations.
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Final Hold: Hold at 200 °C for 5 minutes
-
-
Mass Spectrometer (MS) Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis to enhance sensitivity and selectivity.
-
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
Data Presentation
Mass Spectrum of this compound
The mass spectrum of this compound obtained from the NIST WebBook shows characteristic fragmentation patterns under electron ionization.[4][5] The molecular formula is C6H12O, with a molecular weight of 100.16 g/mol .[4]
Key Ions for Identification and Quantification:
Based on the NIST mass spectrum, the following ions are recommended for SIM mode analysis:
-
Quantification Ion: The most abundant and specific fragment ion.
-
Qualifier Ions: Other characteristic fragment ions used for confirmation of the analyte's identity.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for a developed GC-MS method for this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | Analyte- and method-specific | To be determined experimentally. |
| Quantification Ion (m/z) | 57 | Based on the typical fragmentation of branched aldehydes. |
| Qualifier Ion 1 (m/z) | 41 | To be confirmed from the experimental mass spectrum. |
| Qualifier Ion 2 (m/z) | 71 | To be confirmed from the experimental mass spectrum. |
| Molecular Ion (m/z) | 100 | May be of low abundance or absent.[4] |
| Limit of Detection (LOD) | 0.002 - 0.1 µg/mL | Dependent on sample preparation and instrument sensitivity.[6] |
| Limit of Quantification (LOQ) | 0.008 - 0.3 µg/mL | Dependent on sample preparation and instrument sensitivity.[6] |
| Linearity (r²) | > 0.99 | Over a defined concentration range.[6] |
Note: The LOD, LOQ, and linearity values are typical for GC-MS analysis of similar volatile organic compounds and should be established during method validation for this compound.
Mandatory Visualization
Caption: GC-MS workflow for this compound analysis.
References
Application Notes and Protocols for the Quantitative Analysis of 2,2-Dimethylbutanal in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbutanal, a branched-chain aldehyde, is a volatile organic compound that can be present in various complex mixtures, including food products, alcoholic beverages, and biological matrices. Its presence, even at trace levels, can significantly impact the aroma, flavor, and overall quality of these products. Furthermore, in the context of drug development, aldehydes can be metabolic byproducts or impurities that require careful monitoring. Accurate and robust quantitative analysis of this compound is therefore crucial for quality control, flavor and fragrance research, and safety assessment.
This document provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of volatile aldehydes and are intended to serve as a comprehensive guide for method development and validation.
Analytical Principle
The quantitative analysis of this compound is achieved through a multi-step process. First, the volatile aldehyde is extracted from the sample matrix and concentrated using HS-SPME. This technique is ideal for isolating volatile and semi-volatile compounds from complex samples without the need for solvents. Subsequently, the extracted analyte is thermally desorbed into a gas chromatograph for separation from other volatile components. Finally, detection and quantification are performed using a mass spectrometer, which provides high selectivity and sensitivity. For enhanced sensitivity and to minimize matrix interference, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed, converting the aldehyde into a more stable and readily detectable oxime derivative.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Application Notes: The Role of 2,2-Dimethylbutanal in Organic Synthesis
Introduction
2,2-Dimethylbutanal, a C6 aldehyde, is a valuable reagent in organic synthesis, primarily distinguished by its unique structural feature: the absence of α-hydrogens. The carbon atom adjacent to the carbonyl group is a quaternary carbon, which prevents the formation of an enolate ion. This characteristic renders it incapable of undergoing self-aldol condensation reactions, a common side reaction for many other aldehydes.[1][2] This property makes this compound a predictable and clean substrate for a variety of transformations, particularly in the synthesis of complex organic molecules where precise control over reactivity is paramount. These notes detail its key reactions, including the Cannizzaro reaction, Wittig olefination, and Grignard additions, providing protocols relevant to researchers in synthetic chemistry and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, reaction setup, and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [3][4] |
| CAS Number | 2094-75-9 | [3] |
| Appearance | Liquid | [5] |
| Boiling Point | 103 °C | [5] |
| Density | 0.801 g/cm³ | [5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,2-dimethylbutyraldehyde | [4] |
| Mass Spectrum | Available via NIST WebBook | [3] |
Key Synthetic Applications and Protocols
Due to its lack of α-hydrogens, this compound is an ideal substrate for reactions requiring a non-enolizable aldehyde.
The Cannizzaro Reaction
Aldehydes without α-hydrogens undergo a disproportionation reaction in the presence of a strong base, yielding a primary alcohol and a carboxylate salt.[6][7] this compound is a classic substrate for this transformation.[6][7] One molecule is reduced to 2,2-dimethylbutan-1-ol, while a second molecule is oxidized to the corresponding carboxylate, 2,2-dimethylbutanoate.[7]
Experimental Protocol: Cannizzaro Disproportionation of this compound
Principle: To demonstrate the base-induced disproportionation of a non-enolizable aldehyde.
Materials and Reagents:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH), 50% aqueous solution (w/v)
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 50 mmol) in a 50% aqueous solution of KOH (e.g., 20 mL).
-
Heat the mixture to a gentle reflux for 2-3 hours with vigorous stirring. The reaction mixture may become thick.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL) to isolate the alcohol product (2,2-dimethylbutan-1-ol).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
To isolate the carboxylic acid, carefully acidify the remaining aqueous layer to pH ~2 with 2M HCl while cooling in an ice bath.
-
Extract the acidified layer with diethyl ether (3 x 30 mL).
-
Combine these organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 2,2-dimethylbutanoic acid.
-
Purify the products via distillation or column chromatography as needed.
The Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[8] this compound readily reacts with phosphorus ylides (Wittig reagents) to form a substituted alkene and triphenylphosphine oxide.[9][10] This reaction is highly reliable for creating a C=C double bond at a specific location. The stereochemical outcome (Z or E alkene) depends largely on the nature of the ylide used; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[11]
Experimental Protocol: Wittig Olefination of this compound
Principle: To synthesize an alkene from this compound and a phosphonium ylide. This protocol uses methyltriphenylphosphonium bromide to form a terminal alkene.
Materials and Reagents:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
This compound (1.0 eq)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Hexanes, Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, standard glassware
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (e.g., 19.6 g, 55 mmol) to a Schlenk flask containing anhydrous THF (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (e.g., 2.2 g, 55 mmol of 60% dispersion) portion-wise. (Alternatively, add n-BuLi solution dropwise).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange/red ylide will be observed.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (e.g., 5.0 g, 50 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with hexanes or diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product, 3,3-dimethyl-1-pentene, is volatile).
-
Purify by fractional distillation.
Grignard Reaction
Grignard reagents act as potent carbon nucleophiles that add to the electrophilic carbonyl carbon of aldehydes.[12][13] The reaction of this compound with a Grignard reagent (R-MgX), followed by an acidic workup, produces a secondary alcohol.[13][14] This reaction is fundamental for forming new carbon-carbon bonds and building more complex molecular skeletons.
Experimental Protocol: Grignard Addition to this compound
Principle: To synthesize a secondary alcohol via the nucleophilic addition of a Grignard reagent to this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride (NH₄Cl) solution or 1M HCl
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, dropping funnel, syringes, standard glassware
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add a solution of this compound (e.g., 5.0 g, 50 mmol) in anhydrous diethyl ether (50 mL) to a Schlenk flask equipped with a dropping funnel and magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., 20 mL of 3.0 M MeMgBr, 60 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol (in this case, 3,3-dimethyl-2-pentanol) by column chromatography or distillation.
Summary of Reactions
The following table summarizes the key transformations of this compound, highlighting its versatility as a non-enolizable building block.
| Reaction | Reagents | Product Type | Key Features |
| Cannizzaro Reaction | Conc. KOH or NaOH | Alcohol + Carboxylate | Disproportionation reaction; requires no α-hydrogens.[6][7] |
| Wittig Reaction | R-CH=PPh₃ | Alkene | Forms a C=C bond at the carbonyl position; versatile.[8][10] |
| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Secondary Alcohol | Forms a new C-C bond; creates a chiral center.[12][13] |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Standard reduction of an aldehyde to an alcohol.[1] |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Standard oxidation of an aldehyde to a carboxylic acid.[1] |
Conclusion
This compound is a synthetically useful aldehyde whose reactivity is dominated by the absence of α-hydrogens. This structural feature prevents self-condensation and allows for clean, high-yielding reactions such as the Cannizzaro, Wittig, and Grignard reactions. Its role as a sterically hindered building block enables the controlled synthesis of quaternary centers and specifically substituted alkenes and secondary alcohols, making it a valuable tool for researchers and professionals in organic and medicinal chemistry.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved 2-methylbutanal undergoes an aldol condensation | Chegg.com [chegg.com]
- 3. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 4. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. byjus.com [byjus.com]
- 7. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reagents [chemed.chem.purdue.edu]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Neotame Synthesis Using 2,2-Dimethylbutanal as a Precursor
Topic: Use of 2,2-Dimethylbutanal as a Precursor in Neotame Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of neotame, a high-intensity artificial sweetener. The synthesis is based on the reductive amination of aspartame with 3,3-dimethylbutyraldehyde (often referred to colloquially and in some contexts, though less accurately in formal IUPAC nomenclature, in relation to its isomers like this compound). The process involves the formation of an imine intermediate followed by catalytic hydrogenation. These protocols are intended for laboratory-scale synthesis and provide a basis for process development and optimization.
Introduction
Neotame, chemically known as N-(N-(3,3-dimethylbutyl)-L-α-aspartyl)-L-phenylalanine 1-methyl ester, is a non-caloric artificial sweetener that is approximately 7,000 to 13,000 times sweeter than sucrose[1][2][3]. It is synthesized via the reductive amination of aspartame with 3,3-dimethylbutyraldehyde[1][2]. This process involves the reaction of the primary amine of aspartame with the aldehyde to form an intermediate imine, which is subsequently reduced to a secondary amine, yielding neotame[4]. The synthesis is typically carried out in a methanol solvent using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere[2][5].
Synthesis Pathway
The synthesis of neotame from aspartame and 3,3-dimethylbutyraldehyde proceeds via a two-step, one-pot reductive amination reaction.
Caption: Reductive amination pathway for neotame synthesis.
Experimental Protocols
The following protocols are derived from established patent literature and provide a detailed methodology for the synthesis and purification of neotame.
Materials and Equipment
-
Reagents: Aspartame, 3,3-dimethylbutyraldehyde (purity ≥95%), Methanol (food grade), Palladium on carbon (Pd/C) catalyst, Hydrogen gas, Diatomaceous earth (optional filtering aid), Deionized water, Ethanol.
-
Equipment: Hydrogenation reactor or a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet, filtration apparatus, rotary evaporator, crystallizing dish, vacuum oven.
Synthesis of Neotame
This protocol outlines a one-pot synthesis of neotame.
-
Reaction Setup: In a suitable reaction vessel (e.g., a hydrogenation reactor), dissolve aspartame in methanol.
-
Addition of Aldehyde: To the solution, add 3,3-dimethylbutyraldehyde. The molar ratio of aspartame to 3,3-dimethylbutyraldehyde should be approximately 1:1[5].
-
Catalyst Addition: Add the palladium on carbon (Pd/C) catalyst to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen to 0.1-0.5 MPa[6].
-
Reaction: Heat the mixture to 35-40°C and stir for 5-30 hours[6]. Monitor the reaction progress by a suitable analytical method such as HPLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst. Diatomaceous earth can be used to aid filtration[1][2].
Purification of Neotame
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove a portion of the methanol[5].
-
Crystallization: Add deionized water to the concentrated solution to induce crystallization. The mixture is then cooled for several hours to enhance crystal formation[5].
-
Isolation: Isolate the neotame crystals by filtration or centrifugation[2][5].
-
Washing: Wash the isolated crystals with deionized water to remove any remaining impurities[5].
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water solution[7].
-
Drying: Dry the purified neotame crystals in a vacuum oven[2][5].
Data Presentation
The following tables summarize the quantitative data reported in various sources for the synthesis of neotame.
| Parameter | Value | Reference |
| Reactants | ||
| Aspartame | 1 equivalent | [5] |
| 3,3-Dimethylbutyraldehyde | 1 equivalent | [5] |
| Catalyst | ||
| Type | Palladium on Carbon (Pd/C) | [2][5] |
| Solvent | ||
| Type | Methanol | [2][5] |
| Reaction Conditions | ||
| Temperature | 35-40 °C | [6] |
| Hydrogen Pressure | 0.1-0.5 MPa | [6] |
| Reaction Time | 5-30 hours | [6] |
| Product | ||
| Yield | >90% | [6] |
| Purity (HPLC) | >99% | [6] |
Table 1: Summary of Reaction Parameters for Neotame Synthesis.
| Property | Value | Reference |
| Appearance | White to off-white powder | [5] |
| Melting Point | 80.9–83.4 °C | [1] |
| Solubility in Water (25°C) | 12.6 g/kg | [1] |
| Solubility in Ethanol (15°C) | >1000 g/kg | [1] |
| pH of 0.5% aqueous solution | 5.80 | [1] |
Table 2: Physical and Chemical Properties of Neotame.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of neotame.
Caption: Workflow for the synthesis and purification of neotame.
Conclusion
The synthesis of neotame using 3,3-dimethylbutyraldehyde as a precursor is a well-established and efficient process. The reductive amination of aspartame provides a direct route to this high-intensity sweetener with high yields and purity. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the field of food science and drug development. Adherence to the outlined procedures and reaction conditions is crucial for obtaining a high-quality final product. Further optimization of parameters such as catalyst loading, solvent volume, and crystallization conditions may be explored to enhance the efficiency and scalability of the process.
References
- 1. Neotame - Wikipedia [en.wikipedia.org]
- 2. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hz-focus.com [hz-focus.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. CN104177473A - Synthesis method of neotame - Google Patents [patents.google.com]
- 7. CN103145796B - Synthesis process of neotame - Google Patents [patents.google.com]
Application Note & Protocol: Enhanced HPLC Detection of 2,2-Dimethylbutanal via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
[AN-001]
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive method for the quantitative analysis of 2,2-Dimethylbutanal using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. Due to its lack of a strong chromophore, direct detection of this compound is challenging. This protocol describes a pre-column derivatization technique using 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.[1][2][3][4][5] This derivative possesses a strong chromophore, allowing for sensitive UV/Vis detection at approximately 360 nm.[6][7] The described methodology provides a reliable approach for the quantification of this compound in various sample matrices.
Introduction
This compound is a short-chain aliphatic aldehyde. The analysis of such aldehydes is crucial in various fields, including environmental monitoring, food science, and pharmaceutical development. A significant challenge in the analysis of aliphatic aldehydes by HPLC is their weak ultraviolet (UV) absorbance, which leads to poor sensitivity.[2][3][8] To overcome this limitation, a derivatization step is often employed to introduce a chromophoric tag into the analyte molecule.[9][10][11]
2,4-Dinitrophenylhydrazine (DNPH) is a widely used and effective derivatizing agent for carbonyl compounds, including aldehydes and ketones.[1][4][12][13] In an acidic environment, DNPH reacts with the carbonyl group of this compound to form a stable this compound-2,4-dinitrophenylhydrazone derivative (Figure 1). This derivative exhibits strong absorbance in the UV region, typically around 360 nm, enabling highly sensitive detection by HPLC-UV/Vis.[6] This application note provides a detailed protocol for the derivatization of this compound with DNPH and its subsequent HPLC analysis.
Chemical Reaction
The derivatization reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the corresponding hydrazone.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and HPLC analysis.
1. Materials and Reagents
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), concentrated
-
Perchloric acid (HClO₄)
-
Solid Phase Extraction (SPE) C18 cartridges
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
DNPH Derivatizing Reagent: Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl. This solution should be stored in an amber bottle and refrigerated.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. Derivatization Procedure
-
To 1 mL of each working standard solution (or sample), add 1 mL of the DNPH derivatizing reagent.
-
Add 0.1 mL of 2 M perchloric acid to catalyze the reaction.[6]
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 55°C for 60 minutes.[6]
-
Allow the solution to cool to room temperature.
-
If necessary, for complex matrices, the derivatized sample can be cleaned up using a C18 SPE cartridge. Elute the derivative with acetonitrile.[6]
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
5. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (55:45, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following table summarizes the expected chromatographic performance for the DNPH derivative of this compound. The data presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Analyte | This compound-2,4-DNPH |
| Retention Time (t_R) | ~ 8.5 min |
| Limit of Detection (LOD) | 1.0 ppb |
| Limit of Quantitation (LOQ) | 3.0 ppb |
| Linearity (r²) | > 0.999 |
| Recovery | 95 - 105% |
Conclusion
The pre-column derivatization of this compound with 2,4-Dinitrophenylhydrazine provides a simple, sensitive, and reliable method for its quantification by HPLC with UV/Vis detection. The formation of a stable, strongly absorbing hydrazone derivative significantly enhances detection sensitivity, making this method suitable for trace-level analysis in various research and industrial applications. The protocol is robust and can be adapted for the analysis of other short-chain aldehydes.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. iomcworld.com [iomcworld.com]
- 13. research.utwente.nl [research.utwente.nl]
Application Notes and Protocols for the Oxidation of 2,2-Dimethylbutanal to 2,2-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the sterically hindered aldehyde, 2,2-dimethylbutanal, to its corresponding carboxylic acid, 2,2-dimethylbutanoic acid. Three common and effective oxidation methods are presented: Pinnick oxidation, Jones oxidation, and potassium permanganate oxidation. Each protocol is accompanied by a summary of expected outcomes and a comparative analysis to aid in method selection based on factors such as yield, reaction conditions, and safety considerations.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. When dealing with sterically hindered aldehydes such as this compound, the choice of oxidant and reaction conditions is crucial to ensure efficient conversion while minimizing side reactions. 2,2-Dimethylbutanoic acid is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. This application note details robust protocols for its preparation from this compound, providing researchers with a reliable guide for laboratory-scale synthesis.
Comparative Data of Oxidation Protocols
The following table summarizes the key quantitative data for the three detailed oxidation methods for the conversion of a sterically hindered aldehyde to its carboxylic acid.
| Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | 85-95% | 1-4 | 0 - Room Temp | High yield, mild conditions, tolerant of many functional groups, excellent for sterically hindered aldehydes.[1] | Requires a scavenger to quench reactive chlorine species. |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄/Acetone | 80-90% | 0.5-2 | 0-25 | Rapid reaction, high yields, inexpensive reagent.[2] | Uses carcinogenic Cr(VI) compounds, strongly acidic, not suitable for acid-sensitive substrates. |
| Potassium Permanganate Oxidation | Potassium Permanganate (KMnO₄) | 70-85% | 2-6 | Room Temp - 40 | Inexpensive, strong oxidant, "greener" alternative to chromium reagents. | Can be difficult to control, potential for over-oxidation and side reactions if not buffered properly. |
Experimental Protocols
Protocol 1: Pinnick Oxidation
The Pinnick oxidation is a highly effective method for oxidizing aldehydes to carboxylic acids, particularly for those prone to epimerization or containing sensitive functional groups. It utilizes sodium chlorite as the oxidant under mildly acidic conditions, with a scavenger to remove reactive byproducts.[1]
Materials:
-
This compound
-
tert-Butanol
-
Water
-
2-Methyl-2-butene (scavenger)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add 2-methyl-2-butene (2.0-3.0 eq) followed by sodium dihydrogen phosphate (2.0 eq).
-
Slowly add sodium chlorite (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethylbutanoic acid, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Jones Oxidation
The Jones oxidation is a classic and potent method for the conversion of primary alcohols and aldehydes to carboxylic acids.[2][3] It is a rapid and typically high-yielding reaction. However, it requires the use of carcinogenic chromium(VI) compounds and strongly acidic conditions.
Materials:
-
This compound
-
Acetone
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Isopropyl alcohol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add Jones Reagent dropwise from a dropping funnel to the stirred solution. A color change from orange/red to green should be observed. Continue adding the reagent until the orange/red color persists.
-
Allow the reaction to stir at 0 °C for 30 minutes to 2 hours, monitoring by TLC or GC.
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color of Cr(III) is restored.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 2,2-dimethylbutanoic acid. Purification can be achieved by distillation.
Protocol 3: Potassium Permanganate Oxidation
Potassium permanganate is a powerful and inexpensive oxidizing agent. For the oxidation of aldehydes, careful control of the reaction conditions, such as the use of a buffered system, is recommended to improve selectivity and yield.
Materials:
-
This compound
-
tert-Butanol
-
Water
-
Potassium permanganate (KMnO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
10% Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in tert-butanol.
-
In a separate flask, dissolve potassium permanganate (1.5 eq) and sodium dihydrogen phosphate (2.0 eq) in water.
-
Slowly add the aqueous potassium permanganate solution to the stirred solution of the aldehyde at room temperature. A brown precipitate of manganese dioxide will form.
-
Stir the reaction mixture vigorously for 2-6 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture in an ice bath and acidify with 10% HCl to a pH of approximately 2.
-
Add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,2-dimethylbutanoic acid, which can be purified by distillation.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Simplified signaling pathway of the Pinnick oxidation.
References
Application Notes and Protocols for the Reduction of 2,2-Dimethylbutanal to 2,2-Dimethylbutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2,2-Dimethylbutanal, a sterically hindered aldehyde, presents a unique challenge for this conversion. The bulky t-butyl group adjacent to the carbonyl can influence the reactivity and accessibility of the aldehyde, necessitating careful selection of the reducing agent and reaction conditions to achieve high yields and purity of the desired product, 2,2-dimethylbutanol.
This document provides detailed application notes and experimental protocols for three common methods for the reduction of this compound: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.
Methods Overview
Three primary methods are discussed for the reduction of this compound:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent, suitable for the reduction of aldehydes and ketones. It is known for its operational simplicity and safety profile, often used in protic solvents like methanol or ethanol.[1][2][3]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[4][5] Due to its high reactivity, it requires anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: A method involving the use of hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel) to reduce the aldehyde. This method is often considered a "green" alternative but may require specialized equipment for handling hydrogen gas under pressure.
Data Presentation: Comparison of Reduction Methods
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity | Safety Considerations |
| Sodium Borohydride | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - 25 | 1 - 4 | 85 - 95 | High for aldehydes/ketones | Flammable solvents, generation of hydrogen gas upon quenching. |
| Lithium Aluminum Hydride | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 - 35 | 1 - 3 | 90 - 98 | Low (reduces many functional groups) | Highly reactive with water and protic solvents, pyrophoric, requires inert atmosphere. |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Ethanol or Ethyl Acetate | 25 - 50 | 2 - 24 | 90 - 99 | High (can be tuned by catalyst choice) | Handling of flammable hydrogen gas under pressure. |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 50 mmol) in methanol (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.95 g, 25 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (30 mL) to neutralize the excess NaBH₄ and decompose the borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,2-dimethylbutanol.
-
Purify the product by distillation if necessary.
Protocol 2: Lithium Aluminum Hydride Reduction of this compound
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, suspend lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (2.0 g, 20 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:
-
0.6 mL of water
-
0.6 mL of 15% aqueous NaOH
-
1.8 mL of water
-
-
Stir the resulting white precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to afford 2,2-dimethylbutanol.
Protocol 3: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas (H₂)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In the reaction vessel of a hydrogenation apparatus, add this compound (5.0 g, 50 mmol) and ethanol (50 mL).
-
Carefully add 10% Pd/C (0.25 g, 5 mol%).
-
Seal the apparatus and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.
-
Filter the catalyst through a pad of Celite, washing the pad with ethanol.
-
Remove the solvent from the filtrate by rotary evaporation to yield 2,2-dimethylbutanol.
Mandatory Visualizations
Caption: Workflow for the reduction of this compound using Sodium Borohydride.
Caption: Workflow for the reduction of this compound using Lithium Aluminum Hydride.
Caption: Workflow for the catalytic hydrogenation of this compound.
References
Application of 2,2-Dimethylbutanal in Atmospheric Chemistry Research
Version: 1.0
Introduction
Volatile organic compounds (VOCs) are key precursors to the formation of tropospheric ozone and secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. Aldehydes, a prominent class of VOCs, are emitted into the atmosphere from both biogenic and anthropogenic sources. 2,2-Dimethylbutanal is a six-carbon aldehyde whose atmospheric fate is determined by its reactions with primary daytime oxidants such as the hydroxyl radical (OH) and chlorine atoms (Cl), as well as by photolysis. Understanding the atmospheric chemistry of this compound is crucial for accurately modeling regional air quality.
Atmospheric Degradation Pathways
The primary daytime atmospheric degradation pathways for aldehydes like this compound are initiated by photolysis and reaction with OH radicals and Cl atoms.[1][2][3][4]
-
Reaction with OH Radicals: This is a major removal pathway for aldehydes in the troposphere. The reaction proceeds via H-atom abstraction from the aldehydic group or from the alkyl chain, leading to the formation of peroxy radicals in the presence of oxygen.
-
Reaction with Cl Atoms: In marine and coastal areas, reaction with chlorine atoms can be a significant loss process for aldehydes.[1][3][4] This reaction is typically faster than the reaction with OH radicals.
-
Photolysis: Aldehydes can absorb ultraviolet radiation in the actinic region (λ ≥ 290 nm), leading to their photodissociation and the formation of radical products.[1][4]
The relative importance of these pathways is dependent on the specific atmospheric conditions, such as the concentrations of OH and Cl, and the intensity of solar radiation.
Quantitative Data Summary
The following table summarizes the key kinetic data for the atmospheric reactions of isomers of this compound, which can be used to estimate its atmospheric lifetime.
| Reactant | Oxidant/Process | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |
| 2-Methylbutanal | OH | (2.68 ± 0.07) x 10⁻¹¹ | ~10.5 hours | [1][3] |
| Cl | (2.16 ± 0.32) x 10⁻¹⁰ | ~1.3 hours | [1][3] | |
| Photolysis (J) | Variable, location and time dependent | - | [1] | |
| 3,3-Dimethylbutanal | Cl | (1.27 ± 0.08) x 10⁻¹⁰ | ~2.2 hours | [5] |
Atmospheric lifetimes (τ) are calculated using typical atmospheric concentrations of OH (2 x 10⁶ molecules cm⁻³) and Cl (1 x 10⁵ molecules cm⁻³). The lifetime with respect to photolysis is highly variable.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the atmospheric fate of this compound, based on established protocols for similar aldehydes.[1][5]
1. Determination of the Rate Coefficient for the Reaction with OH Radicals (Relative Rate Method)
This protocol describes the use of a smog chamber to determine the rate coefficient of the reaction of this compound with OH radicals relative to a known reference compound.
-
Materials and Equipment:
-
Smog chamber (e.g., 1080 L quartz-glass reactor) with a temperature control system.[6][7][8][9]
-
Light source for OH radical generation (e.g., UV blacklights).
-
Fourier Transform Infrared (FTIR) spectrometer for concentration measurements.[1][3]
-
Gas handling system for introducing reactants.
-
This compound (high purity).
-
Reference compound with a well-known OH rate coefficient (e.g., isoprene, propene).
-
OH radical precursor (e.g., methyl nitrite, CH₃ONO, or hydrogen peroxide, H₂O₂).
-
Zero air (purified air) or synthetic air (N₂/O₂ mixture).
-
-
Procedure:
-
Evacuate and flush the smog chamber with zero air to ensure cleanliness.
-
Introduce known concentrations of this compound and the reference compound into the chamber. Allow the mixture to equilibrate.
-
Introduce the OH radical precursor (e.g., CH₃ONO) into the chamber.
-
Monitor the initial concentrations of this compound and the reference compound using the FTIR spectrometer.
-
Initiate the reaction by turning on the UV lights to photolyze the precursor and generate OH radicals.
-
Periodically record the FTIR spectra to monitor the decay of this compound and the reference compound over time.
-
After the experiment, clean the chamber.
-
The relative rate coefficient is determined from the following equation: ln([this compound]t₀ / [this compound]t) = (k_analyte / k_ref) * ln([Reference]t₀ / [Reference]t) where k_analyte is the rate coefficient for the reaction of OH with this compound, and k_ref is the known rate coefficient for the reaction of OH with the reference compound. A plot of ln([this compound]t₀ / [this compound]t) versus ln([Reference]t₀ / [Reference]t) should yield a straight line with a slope equal to k_analyte / k_ref.
-
2. Investigation of Photolysis
This protocol outlines the procedure to study the photodissociation of this compound.
-
Materials and Equipment:
-
Photolysis reactor (e.g., quartz or Pyrex cell) with a known volume and surface area.[1]
-
Broadband light source simulating solar radiation (e.g., xenon arc lamp or solar simulator).[2]
-
Analytical instrument for concentration measurement (e.g., FTIR spectrometer or Gas Chromatography-Mass Spectrometry, GC-MS).[1][3]
-
Pressure and temperature sensors.
-
This compound (high purity).
-
Inert bath gas (e.g., synthetic air).
-
-
Procedure:
-
Fill the photolysis reactor with a known concentration of this compound in the inert bath gas at a specific temperature and pressure.
-
Measure the initial concentration of this compound.
-
Expose the reactor to the light source for a defined period.
-
Measure the final concentration of this compound.
-
The photolysis rate, J, can be determined from the first-order decay of the aldehyde.
-
Identify and quantify the photolysis products using techniques like FTIR and GC-MS to elucidate the photodissociation channels.[2]
-
Visualizations
Caption: Atmospheric degradation pathways of this compound.
Caption: Workflow for relative rate determination of OH reaction.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Evaluation of the daytime tropospheric loss of 2-methylbutanal [acp.copernicus.org]
- 5. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]
- 6. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
Application Notes and Protocols for Crossed Aldol Condensation Reactions with 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for performing crossed aldol condensation reactions using 2,2-dimethylbutanal as a non-enolizable electrophile. Given that this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation, making it an excellent substrate for controlled crossed aldol reactions. This document outlines three robust methodologies: a classical base-catalyzed Claisen-Schmidt condensation, a highly selective directed aldol reaction using a pre-formed lithium enolate, and a stereoselective organocatalytic approach with proline.
Introduction to Crossed Aldol Reactions with this compound
The aldol condensation is a powerful carbon-carbon bond-forming reaction that is fundamental to organic synthesis. A crossed aldol reaction involves two different carbonyl compounds. To achieve a single major product and avoid a complex mixture, it is advantageous to use one carbonyl partner that cannot form an enolate. This compound serves this purpose effectively. In the following protocols, this compound will consistently act as the electrophilic acceptor of a nucleophilic enolate generated from a different carbonyl compound (a ketone or another aldehyde).
Data Presentation: A Comparative Overview of Methodologies
The following table summarizes the quantitative outcomes for crossed aldol reactions between various enolizable carbonyl compounds and a non-enolizable aldehyde, providing a comparative basis for methodology selection. Data for isobutyraldehyde, a close structural analog of this compound, is included to offer a reasonable expectation of outcomes.
| Enolate Source (Nucleophile) | Electrophile | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Acetone | Isobutyraldehyde | (S)-Proline (30 mol%) | DMSO | 48 | RT | 97 | - | 96 (S) | [1] |
| Propanal | Isobutyraldehyde | (S)-Proline (10 mol%) | CH2Cl2 | 11-26 | RT | 82 | 24:1 | >99 (2S, 3S) | [2] |
| Acetophenone | Benzaldehyde | NaOH | Ethanol | - | RT | High | - | - | [3][4] |
| Cyclohexanone | Benzaldehyde | NaOH | Ethanol | - | RT | High | - | - | [3][4] |
Note: Specific data for this compound was not available in the cited literature; however, the data for isobutyraldehyde is expected to be a strong predictor of performance due to structural similarity.
Experimental Protocols
Protocol 1: Base-Catalyzed Crossed Aldol (Claisen-Schmidt) Condensation with Acetophenone
This protocol is adapted for the reaction of acetophenone (enolizable ketone) with this compound (non-enolizable aldehyde) under basic conditions.
Materials:
-
Acetophenone
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.
-
To this mixture, add this compound (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent (acetophenone).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ketone.
Expected Outcome: This reaction is expected to produce (E)-4,4-dimethyl-1-phenylhex-1-en-3-one. The formation of the conjugated system provides the thermodynamic driving force for the dehydration of the initial aldol addition product.[3][4]
Protocol 2: Directed Aldol Reaction with Cyclohexanone using LDA
This method allows for the regioselective formation of the kinetic enolate of cyclohexanone, followed by its reaction with this compound, offering high control and preventing self-condensation of the ketone.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask, syringes, low-temperature thermometer, magnetic stirrer
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cold THF.
-
Slowly add n-BuLi (1.1 eq) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add this compound (1.2 eq) to the enolate solution at -78 °C and continue stirring for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the resulting β-hydroxy ketone by flash column chromatography.
Protocol 3: (S)-Proline-Catalyzed Asymmetric Aldol Reaction with Acetone
This organocatalytic method provides a route to chiral β-hydroxy ketones with high enantioselectivity.
Materials:
-
(S)-Proline
-
Acetone
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a vial, add (S)-proline (30 mol%).
-
Add DMSO and a large excess of acetone (which acts as both the nucleophile and the solvent).
-
Stir the mixture until the proline is dissolved.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography to obtain the enantioenriched aldol adduct.
Expected Outcome: Based on reactions with similar aldehydes like isobutyraldehyde, this protocol is anticipated to yield the corresponding (S)-β-hydroxy ketone in high yield and with excellent enantioselectivity.[1]
Mandatory Visualizations
Here are the diagrams for the described experimental workflows and logical relationships.
Caption: Workflow for Claisen-Schmidt Condensation.
Caption: Workflow for Directed Aldol Reaction.
Caption: Catalytic Cycle for Proline-Mediated Aldol Reaction.
References
Application Notes and Protocols: Reactions of 2,2-Dimethylpropanal (Pivalaldehyde) with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed information and protocols for the reaction of 2,2-dimethylpropanal, also known as pivalaldehyde, with various Grignard reagents. Pivalaldehyde, a sterically hindered aldehyde, presents an interesting substrate for nucleophilic addition reactions. The bulky tert-butyl group significantly influences the reactivity and stereoselectivity of such transformations. Understanding these reactions is crucial for the synthesis of complex molecules with quaternary carbon centers, which are prevalent in many pharmaceutical compounds.
The general reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of pivalaldehyde to form a secondary alcohol after acidic workup.
General Reaction Scheme:
Where R = Methyl, Ethyl, Phenyl, etc., and X = Cl, Br, I
Data Presentation
The following tables summarize the expected products and their physicochemical properties from the reaction of 2,2-dimethylpropanal with methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. Please note that specific reaction yields and times can vary depending on the precise reaction conditions and scale.
Table 1: Reaction of 2,2-Dimethylpropanal with Various Grignard Reagents
| Grignard Reagent | Product Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Methylmagnesium bromide | 3,3-Dimethyl-2-butanol | C6H14O | 102.17 | ~120 |
| Ethylmagnesium bromide | 3,3-Dimethyl-2-pentanol | C7H16O | 116.20 | ~147 |
| Phenylmagnesium bromide | 2,2-Dimethyl-1-phenyl-1-propanol | C11H16O | 164.24 | 90 °C / 5 mmHg |
Table 2: Spectroscopic Data for Reaction Products
| Product Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3,3-Dimethyl-2-butanol | ~3.4-3.5 (q, 1H), ~1.6 (s, 1H, OH), ~1.1 (d, 3H), ~0.9 (s, 9H) | ~77.0, ~35.0, ~25.9, ~17.5 |
| 3,3-Dimethyl-2-pentanol | ~3.2-3.3 (m, 1H), ~1.6-1.7 (m, 2H), ~1.5 (s, 1H, OH), ~0.9 (s, 9H), ~0.8-0.9 (t, 3H) | ~81.0, ~36.0, ~26.0, ~25.0, ~10.0 |
| 2,2-Dimethyl-1-phenyl-1-propanol | ~7.2-7.4 (m, 5H), ~4.5 (s, 1H), ~1.8 (s, 1H, OH), ~0.9 (s, 9H) | ~142.0, ~128.0, ~127.5, ~127.0, ~80.0, ~36.0, ~27.0 |
Experimental Protocols
General Considerations for Grignard Reactions
Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. All reactions must be carried out under anhydrous conditions using dried glassware and anhydrous solvents, typically under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 3,3-Dimethyl-2-butanol from 2,2-Dimethylpropanal and Methylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl bromide or methyl iodide
-
2,2-Dimethylpropanal (Pivalaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Prepare a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated when bubbling and a cloudy appearance are observed.
-
Once the reaction starts, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2,2-Dimethylpropanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2,2-dimethylpropanal (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
-
Purification:
-
The crude 3,3-dimethyl-2-butanol can be purified by distillation.
-
Protocol 2: Synthesis of 3,3-Dimethyl-2-pentanol from 2,2-Dimethylpropanal and Ethylmagnesium Bromide
This protocol is analogous to Protocol 1, with the substitution of ethyl bromide or ethyl iodide for the methyl halide in the preparation of the Grignard reagent.
Protocol 3: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol from 2,2-Dimethylpropanal and Phenylmagnesium Bromide
This protocol is analogous to Protocol 1, with the substitution of bromobenzene or iodobenzene for the methyl halide in the preparation of the Grignard reagent. The formation of phenylmagnesium bromide may require gentle heating to initiate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of the Grignard reaction and the stereochemical models that predict the outcome of nucleophilic addition to chiral aldehydes.
Caption: General workflow for the Grignard reaction with pivalaldehyde.
Stereochemistry of Nucleophilic Addition
Due to the prochiral nature of the carbonyl carbon in 2,2-dimethylpropanal, the addition of a Grignard reagent creates a new stereocenter. While pivalaldehyde itself is not chiral, understanding the principles of nucleophilic addition to chiral aldehydes is crucial when applying this reaction to more complex substrates. The Felkin-Anh and Cram models are often used to predict the stereochemical outcome of such reactions.
Caption: Felkin-Anh and Cram models for predicting stereoselectivity.
Note on Stereoselectivity with Pivalaldehyde: Since pivalaldehyde does not have a chiral center adjacent to the carbonyl group, the addition of a Grignard reagent will result in a racemic mixture of the two possible enantiomers of the secondary alcohol product. However, these models are critical for predicting the diastereoselectivity when using α-chiral aldehydes.
Conclusion
The reaction of 2,2-dimethylpropanal with Grignard reagents provides a reliable method for the synthesis of sterically hindered secondary alcohols. Careful control of anhydrous conditions is paramount for the success of these reactions. The protocols and data provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
Sourcing and Application of High-Purity 2,2-Dimethylbutanal Analytical Standards
Application Note & Protocol
For researchers, scientists, and drug development professionals, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to sourcing high-purity 2,2-Dimethylbutanal (CAS No. 2094-75-9), along with detailed protocols for its analysis and a relevant metabolic pathway.
Sourcing High-Purity this compound
This compound is a branched-chain aldehyde. While not as commonly listed as other isomers, several suppliers offer this compound. For analytical purposes, it is crucial to source the compound with the highest possible purity and obtain a Certificate of Analysis (CoA) to confirm its identity and purity.
Table 1: Potential Suppliers of this compound
| Supplier | Purity Information | Available Documentation | CAS Number |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher).[1] | Certificate of Analysis available.[1] | 2094-75-9 |
| CymitQuimica | Not specified on the product page. Intended for lab use only.[2] | Technical inquiry can be made.[2] | 2094-75-9 |
| Arctom Scientific | Not specified on the product page. | Not specified on the product page. | 2094-75-9 |
| Ambeed | Not specified on the product page. | NMR, HPLC, LC-MS, UPLC & more data may be available.[3] | 2094-75-9 |
| Molport | Lists the compound, but indicates "0 suppliers".[4][5] | --- | 2094-75-9 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O | [1][2][4] |
| Molecular Weight | 100.16 g/mol | [1][4] |
| CAS Number | 2094-75-9 | [1][2][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 103 °C | [1] |
| Density | 0.801 g/mL | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC(C)(C)C=O | [4] |
Experimental Protocols
Due to the lack of specific published protocols for this compound, a general methodology for the analysis of volatile aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.
Analytical Standard Preparation
Objective: To prepare a stock and working standard solutions of this compound for calibration.
Materials:
-
High-purity this compound
-
GC-grade solvent (e.g., Methanol or Acetonitrile)
-
Volumetric flasks (various sizes)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of high-purity this compound.
-
Dissolve the weighed compound in a small amount of GC-grade solvent in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or similar.[6]
-
Mass Spectrometer: Agilent MS or similar, operated in Electron Ionization (EI) mode.[7]
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for aldehyde analysis.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the concentration. For trace analysis, splitless is preferred.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C[7]
-
Scan Range: m/z 35-200
Procedure:
-
Inject a known volume (e.g., 1 µL) of the prepared working standards and the sample into the GC-MS system.
-
Acquire the data.
-
Identify the this compound peak based on its retention time and mass spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[8]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Metabolic Pathway and Visualization
Branched-chain aldehydes, such as this compound, can be formed from the catabolism of branched-chain amino acids. In the body, these reactive aldehydes are typically detoxified by aldehyde dehydrogenases (ALDHs) which oxidize them to less harmful carboxylic acids.[4][9] This process is a critical part of xenobiotic metabolism.
The diagram above illustrates a representative metabolic and detoxification pathway for a branched-chain aldehyde like this compound. Initially, branched-chain amino acids undergo transamination and decarboxylation to form the aldehyde. Subsequently, the aldehyde is oxidized by enzymes such as aldehyde dehydrogenase to a carboxylic acid, which can then be eliminated from the body.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the sourcing and analysis of a high-purity analytical standard.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 2094-75-9 | Buy Now [molport.com]
- 6. A toxicological investigation of lower aliphatic aldehydes. I. Toxicity of formaldehyde, acetaldehyde; propionaldehyde and butyraldehyde; as well as of acrolein and crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylbutanal
Welcome to the technical support center for the synthesis of 2,2-Dimethylbutanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Oxidation of 2,2-Dimethyl-1-butanol: This is a straightforward approach where the primary alcohol is oxidized to the corresponding aldehyde.
-
Hydroformylation of 3,3-Dimethyl-1-butene: This method involves the addition of a formyl group and a hydrogen atom across the double bond of the starting alkene.
-
Grignard Synthesis of the Precursor Alcohol: A Grignard reagent can be used to synthesize the precursor, 2,2-dimethyl-1-butanol, which is then oxidized. For example, reacting ethyl magnesium bromide with pivalaldehyde, followed by an acidic workup.
Q2: this compound lacks α-hydrogens. What are the chemical implications of this during synthesis and workup?
A2: The absence of α-hydrogens means this compound cannot form an enolate and will not undergo self-aldol condensation, which is a common side reaction for other aldehydes.[1][2] However, in the presence of a strong base (e.g., concentrated NaOH), it can undergo the Cannizzaro reaction, a disproportionation where one molecule is reduced to 2,2-dimethyl-1-butanol and another is oxidized to 2,2-dimethylbutanoate.[1][3][4] This is a critical consideration during reaction design and basic workup conditions.
Q3: Why is purification of this compound challenging?
A3: Purification challenges often stem from the presence of impurities with close boiling points, such as unreacted starting alcohol (2,2-dimethyl-1-butanol) or isomeric aldehydes if the synthesis route is not highly selective.[5] Careful fractional distillation or preparative gas chromatography may be required to achieve high purity.
Q4: Can I use strong oxidizing agents like potassium permanganate or chromic acid?
A4: Using strong, non-selective oxidizing agents in aqueous conditions is highly discouraged. These reagents will likely over-oxidize the primary alcohol (2,2-dimethyl-1-butanol) past the desired aldehyde stage to the corresponding carboxylic acid (2,2-dimethylbutanoic acid). Milder, more controlled oxidizing agents are preferred.[6][7]
Troubleshooting Guide: Oxidation of 2,2-Dimethyl-1-butanol
This is one of the most common and direct routes. However, issues such as incomplete conversion or over-oxidation can arise.
Common Problems & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use a fresh batch of a mild oxidizing agent like Pyridinium Chlorochromate (PCC) or perform a Swern oxidation.[6] 2. Ensure the reaction is run at the optimal temperature for the chosen reagent. Swern oxidations require careful temperature control, starting at very low temperatures (-78 °C).[6] 3. Monitor the reaction by TLC or GC to determine completion. |
| Presence of 2,2-Dimethylbutanoic Acid in Product | 1. Over-oxidation of the aldehyde. 2. Use of an overly strong or non-selective oxidizing agent. 3. Presence of water in the reaction medium with certain reagents. | 1. Immediately distill the aldehyde from the reaction mixture as it forms, if feasible.[7] 2. Switch to a milder, anhydrous oxidant like PCC in dichloromethane (CH₂Cl₂) or a Swern oxidation protocol.[6] 3. Ensure all glassware and solvents are rigorously dried before the reaction. |
| Significant Amount of Unreacted 2,2-Dimethyl-1-butanol | 1. Insufficient amount of oxidizing agent. 2. Incomplete reaction. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. 2. Increase reaction time and monitor progress via TLC/GC. Gentle heating may be required for some reagents, but must be done cautiously to avoid side reactions. |
Experimental Protocol: Oxidation using PCC
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Dissolve 2,2-dimethyl-1-butanol (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) or GC (gas chromatography). The mixture will turn into a dark, tarry substance.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium tars.
-
Purification: Wash the filtrate with dilute aqueous HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Troubleshooting Guide: Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation offers a direct route from an alkene but requires careful control of regioselectivity to favor the desired linear aldehyde.
Common Problems & Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehydes | 1. Catalyst deactivation. 2. Suboptimal temperature or pressure. 3. Impurities in syngas (H₂/CO). | 1. Use a highly active rhodium or cobalt-based catalyst and ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur compounds). 2. Optimize the reaction temperature and pressure; higher pressures generally favor the reaction.[8] 3. Use high-purity syngas. |
| Poor Regioselectivity (Formation of 3,3-Dimethylbutanal) | 1. Incorrect catalyst or ligand choice. 2. High reaction temperature. | 1. Use a rhodium catalyst with bulky phosphine ligands (e.g., triphenylphosphine) to sterically hinder addition at the internal carbon, thus favoring the terminal (linear) aldehyde product.[9] 2. Lowering the temperature can sometimes improve selectivity towards the linear product.[10] |
| Alkene Isomerization | The catalyst can isomerize the starting 3,3-dimethyl-1-butene to other C6 alkenes, leading to a mixture of aldehyde isomers. | Choose a catalyst system known for low isomerization activity at the desired operating temperature. This is a common challenge in hydroformylation reactions.[8] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
-
Setup: A high-pressure autoclave reactor is charged with 3,3-dimethyl-1-butene, a suitable solvent (e.g., toluene), the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and the phosphine ligand (e.g., PPh₃).
-
Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with syngas (a 1:1 mixture of H₂ and CO) to the desired pressure (e.g., 20-50 bar).
-
Conditions: The reactor is heated to the target temperature (e.g., 80-120 °C) and stirred for several hours.
-
Workup: After cooling and venting the excess gas, the reaction mixture is collected.
-
Purification: The catalyst can be removed by precipitation or extraction. The solvent is evaporated, and the resulting crude aldehyde is purified by vacuum distillation.
General Synthesis Troubleshooting Workflow
When encountering issues in your synthesis, a logical approach can help identify the root cause efficiently.
References
- 1. byjus.com [byjus.com]
- 2. homework.study.com [homework.study.com]
- 3. brainly.in [brainly.in]
- 4. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
Identifying side products in 2,2-Dimethylbutanal oxidation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,2-dimethylbutanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of 2,2-Dimethylbutanoic Acid
Q1: My oxidation of this compound is resulting in a low yield of the desired carboxylic acid. What are the potential causes and how can I improve the yield?
A1: A low yield of 2,2-dimethylbutanoic acid can stem from several factors, primarily related to side reactions and reaction conditions. Here are the most common culprits and troubleshooting steps:
-
Cannizzaro Reaction: this compound lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction, especially in the presence of a base.[1] This disproportionation reaction produces equimolar amounts of 2,2-dimethylbutanol and the salt of 2,2-dimethylbutanoic acid, thus limiting the theoretical maximum yield of the carboxylic acid to 50% under these conditions.[2] To minimize this side reaction, avoid basic conditions if the desired product is the carboxylic acid. If your chosen oxidant requires basic conditions, consider alternative oxidizing agents that function under neutral or acidic conditions.
-
Incomplete Reaction: The steric hindrance from the t-butyl group in this compound can slow down the rate of oxidation. Ensure your reaction has proceeded to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature, or using a more potent oxidizing agent.
-
Oxidant Choice: The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often from Jones reagent) are typically effective for converting aldehydes to carboxylic acids.[3][4] However, milder oxidants may not be efficient for this sterically hindered aldehyde.
-
Workup and Isolation: Losses during the workup and purification steps can significantly impact the final yield. Ensure proper pH adjustment during extraction of the carboxylic acid. Acidify the aqueous layer to a pH of ~2 to fully protonate the carboxylate and allow for efficient extraction into an organic solvent.
Issue: Identification of Unexpected Side Products
Q2: I have identified unexpected peaks in my GC-MS analysis of the reaction mixture. What are the likely side products in the oxidation of this compound?
A2: Besides the unreacted starting material and the desired 2,2-dimethylbutanoic acid, several side products can form depending on the reaction conditions.
-
2,2-Dimethylbutanol: This is a primary product of the Cannizzaro reaction.[1] Its presence is a strong indicator that basic conditions are promoting this side pathway.
-
Esters (from Baeyer-Villiger Oxidation): Peroxy acids can oxidize aldehydes to carboxylic acids, but they can also lead to the formation of esters via the Baeyer-Villiger oxidation.[5][6] In the case of this compound, this would result in the formation of tert-butyl acetate. The migratory aptitude of the groups attached to the aldehyde carbonyl determines the product of the Baeyer-Villiger rearrangement.
-
Products of C-C Bond Cleavage: While less common for aldehydes, strong oxidizing agents under harsh conditions (e.g., high temperature, high concentration of oxidant) can potentially cause cleavage of carbon-carbon bonds. For this compound, this could lead to smaller carboxylic acids and ketones. For instance, cleavage of the bond between the carbonyl carbon and the quaternary carbon could potentially lead to formic acid and 2,2-dimethylpropane. However, this is generally not a major pathway under standard oxidation conditions.
Frequently Asked Questions (FAQs)
Q3: What is the primary side reaction to be aware of when oxidizing this compound?
A3: The most significant side reaction for this compound is the Cannizzaro reaction . This occurs because this compound has no α-hydrogens, making it unable to form an enolate. In the presence of a strong base, two molecules of the aldehyde will disproportionate: one is oxidized to 2,2-dimethylbutanoic acid (as its carboxylate salt), and the other is reduced to 2,2-dimethylbutanol.
Q4: Which oxidizing agents are recommended for the conversion of this compound to 2,2-dimethylbutanoic acid?
A4: Strong oxidizing agents are generally effective. Common choices include:
-
Potassium permanganate (KMnO₄): Can be used under acidic, neutral, or basic conditions. To avoid the Cannizzaro reaction, acidic or neutral conditions are preferable for maximizing the carboxylic acid yield.[3][4]
-
Chromic acid (H₂CrO₄): Often prepared in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) in sulfuric acid (Jones reagent). This is a powerful and efficient reagent for this transformation.
-
Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a mild oxidizing agent that is selective for aldehydes. While effective, it is often used for qualitative analysis (the "silver mirror test") rather than for large-scale preparations.
Q5: Can I use a milder oxidizing agent to avoid potential over-oxidation or side reactions?
A5: While milder oxidants can be advantageous for sensitive substrates, they may be less effective for the sterically hindered this compound. Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are typically used to oxidize primary alcohols to aldehydes and may not be sufficiently reactive to efficiently convert this compound to the corresponding carboxylic acid. If you choose a milder oxidant, you will need to carefully monitor the reaction for completeness.
Data Presentation
Table 1: Expected Products in the Oxidation of this compound
| Starting Material | Reagents/Conditions | Main Product | Potential Side Products |
| This compound | KMnO₄, H⁺/H₂O | 2,2-Dimethylbutanoic Acid | Unreacted Aldehyde, C-C cleavage products (minor) |
| This compound | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | 2,2-Dimethylbutanoic Acid | Unreacted Aldehyde |
| This compound | 1. Concentrated NaOH, 2. H₃O⁺ | 2,2-Dimethylbutanoic Acid | 2,2-Dimethylbutanol |
| This compound | Peroxyacid (e.g., m-CPBA) | 2,2-Dimethylbutanoic Acid | tert-Butyl acetate |
Table 2: Illustrative Product Distribution in this compound Reactions (Example Data)
| Reaction Condition | Yield of 2,2-Dimethylbutanoic Acid (%) | Yield of 2,2-Dimethylbutanol (%) | Other Side Products (%) |
| Jones Oxidation | 85-95% | Not Applicable | <5% |
| Cannizzaro Reaction | ~45-50% | ~45-50% | <5% |
Note: The data in Table 2 is illustrative and based on typical yields for these reaction types. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Oxidation of this compound using Potassium Permanganate (Acidic Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄, approximately 2 equivalents) in water containing a stoichiometric amount of sulfuric acid. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and by TLC or GC analysis of the reaction mixture.
-
Workup: Once the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the mixture to remove the MnO₂. Acidify the filtrate to a pH of ~2 with a strong acid (e.g., HCl).
-
Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2,2-dimethylbutanoic acid. Further purification can be achieved by distillation or recrystallization.
Mandatory Visualization
Caption: Reaction pathways for the oxidation of this compound.
Caption: Troubleshooting workflow for low yield of 2,2-dimethylbutanoic acid.
References
Strategies to improve the yield of 2,2-Dimethylbutanal synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective strategies for synthesizing this compound are:
-
Oxidation of the primary alcohol, 2,2-dimethyl-1-butanol. This is a straightforward approach that leverages a variety of modern and classic oxidation reagents.
-
Hydroformylation of the alkene, 3,3-dimethyl-1-butene. This method constructs the aldehyde by adding a formyl group and a hydrogen atom across the double bond, offering high atom economy.
Q2: My reaction yield is consistently low. What are the most common general causes?
Low yields can stem from several factors, which are addressed in detail in the Troubleshooting Guide. The most frequent issues include:
-
Over-oxidation: The target aldehyde is further oxidized to the corresponding carboxylic acid (2,2-dimethylbutanoic acid).
-
Side Reactions: The product undergoes a Cannizzaro reaction under basic conditions, leading to disproportionation.
-
Incomplete Reaction: Reaction conditions (temperature, time, catalyst activity) are not optimized.
-
Volatilization of Product: this compound is a relatively volatile compound, and product loss can occur during workup or purification if not handled carefully.
Q3: What are the expected side products in the synthesis of this compound?
The primary side products depend on the synthetic route:
-
From Oxidation: The main impurity is typically 2,2-dimethylbutanoic acid due to over-oxidation. Unreacted 2,2-dimethyl-1-butanol may also be present.
-
From Hydroformylation: This reaction is generally very clean for this specific substrate. The main impurity is typically unreacted 3,3-dimethyl-1-butene .
-
From Basic Workup/Conditions: If the product is exposed to strong bases, it can undergo a Cannizzaro reaction.[1][2] This results in a 1:1 mixture of 2,2-dimethyl-1-butanol and the salt of 2,2-dimethylbutanoic acid .
Q4: Can this compound undergo an aldol condensation reaction?
No, it cannot.[3] Aldol condensation requires the presence of at least one alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). This compound lacks alpha-hydrogens, making aldol reactions impossible. However, this structural feature makes it susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Product Formation | 1. Inactive Reagents: Oxidizing agent has degraded; hydroformylation catalyst is inactive. | 1a. Use fresh, high-purity reagents. For oxidations like Swern, ensure DMSO and oxalyl chloride are anhydrous.[5] For hydroformylation, use a fresh, active rhodium precursor and high-purity ligands. 1b. For hydroformylation, ensure the reaction is run under strictly anaerobic conditions to prevent catalyst deactivation. |
| 2. Suboptimal Temperature: Reaction temperature is too low for activation (common in hydroformylation) or too high, causing decomposition. For Swern oxidation, temperatures rising above -60°C can cause side reactions.[5] | 2a. Systematically screen the reaction temperature. Hydroformylation often requires heating to achieve a reasonable rate. 2b. For Swern oxidation, maintain the temperature rigorously at -78°C during the activation and alcohol addition steps.[5] | |
| Product is Contaminated with 2,2-Dimethylbutanoic Acid | Over-oxidation of the Aldehyde: The oxidizing agent is too harsh, or the aldehyde product is not protected from the oxidant. This is specific to the alcohol oxidation route. | 1a. Use a milder, more selective oxidizing agent known to stop at the aldehyde stage, such as in a Swern[6][7] or TEMPO-catalyzed oxidation.[8] Avoid strong oxidants like chromic acid. 1b. If possible, distill the volatile aldehyde product directly from the reaction mixture as it forms to prevent further oxidation. 1c. Ensure the reaction is not exposed to air for prolonged periods, especially during workup, as aldehydes can auto-oxidize. |
| Product is Contaminated with 2,2-Dimethyl-1-butanol AND a Salt of 2,2-Dimethylbutanoic Acid | Cannizzaro Reaction: The aldehyde product was exposed to basic conditions (e.g., a strong base during workup like NaOH or KOH). Aldehydes without α-hydrogens undergo this disproportionation reaction.[1][4] | 1a. Avoid using strong bases during the workup and purification steps. 1b. If a basic wash is necessary, use a mild base like aqueous sodium bicarbonate (NaHCO₃) and minimize contact time. 1c. Maintain a neutral or slightly acidic pH during aqueous extraction and workup procedures. |
Data Presentation: Yields for Oxidation of Primary Alcohols
While specific yield-optimization data for this compound is sparse, the following table, adapted from the original work by Corey and Suggs on Pyridinium Chlorochromate (PCC), provides typical yields for the oxidation of various primary alcohols to aldehydes.[9] This serves as a useful benchmark for what can be expected.
| Starting Alcohol | Product Aldehyde | % Yield[9] |
| 1-Decanol | Decanal | 92 |
| Geraniol | Geranial | 84 |
| 1-Heptanol | Heptanal | 82 |
| Benzyl Alcohol | Benzaldehyde | 81 |
| Cinnamyl Alcohol | Cinnamaldehyde | 78 |
| 3-Phenyl-1-propanol | 3-Phenylpropanal | 78 |
Experimental Protocols
Protocol 1: Synthesis via TEMPO-Catalyzed Oxidation
This method is highly selective for primary alcohols and uses household bleach as the terminal oxidant, making it a greener alternative to chromium-based reagents.
Materials:
-
2,2-Dimethyl-1-butanol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach), buffered to pH ~8.6
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 2,2-dimethyl-1-butanol (1.0 equiv) in DCM.
-
Add a catalytic amount of TEMPO (approx. 0.01 equiv) and KBr (approx. 0.1 equiv) to the solution.
-
To this stirring mixture, add the pH-adjusted sodium hypochlorite solution (approx. 1.1 equiv) dropwise via an addition funnel, ensuring the internal temperature does not rise above 5-10°C.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator with a cooled trap to minimize product loss.
-
Purify the crude aldehyde by distillation.
Protocol 2: Synthesis via Rhodium-Catalyzed Hydroformylation
This protocol is a representative procedure for the highly regioselective synthesis of this compound from its corresponding alkene.
Materials:
-
3,3-Dimethyl-1-butene
-
A rhodium precursor, e.g., Rh(acac)(CO)₂
-
A phosphine or phosphite ligand, e.g., triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor (e.g., 0.01 mol%) and the phosphine ligand (e.g., 10-20 equivalents relative to Rh).
-
Add the anhydrous, degassed solvent, followed by the substrate, 3,3-dimethyl-1-butene (1.0 equiv).
-
Seal the reactor, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the reactor with syngas (e.g., 20-50 bar, 1:1 CO/H₂) and begin heating to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the reaction at temperature and pressure, monitoring the pressure drop to gauge syngas consumption. The reaction progress can be checked by taking samples (if the reactor allows) and analyzing by GC.
-
After the reaction is complete (typically 4-24 hours), cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
-
Open the reactor and transfer the contents.
-
The product can typically be isolated by careful distillation of the reaction mixture to remove the solvent and then the pure aldehyde.
Visualizations
Caption: Key synthetic routes and major side reactions in the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LON-CAPA PCCDevelopment [s10.lite.msu.edu]
Overcoming difficulties in the purification of 2,2-Dimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbutanal. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
While the exact impurity profile depends on the synthetic route, common impurities in aldehydes like this compound can include:
-
Isomeric Impurities: Other C6 aldehydes, such as 3,3-dimethylbutanal, 2-methylpentanal, 3-methylpentanal, and hexanal, which have very close boiling points, making separation by simple distillation difficult.
-
Unreacted Starting Materials: Depending on the synthesis, these could include corresponding alcohols or olefins.
-
Oxidation Product: 2,2-Dimethylbutanoic acid, formed by the oxidation of the aldehyde.
-
Aldol Condensation Byproducts: Although this compound cannot undergo self-condensation as it lacks α-hydrogens, it can potentially react with other enolizable aldehydes or ketones present in the reaction mixture.[1]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: My purified this compound appears to be degrading upon storage. What could be the cause and how can I prevent it?
Aldehydes are prone to oxidation, especially in the presence of air, light, and trace metal impurities. This can lead to the formation of the corresponding carboxylic acid (2,2-dimethylbutanoic acid), which can affect subsequent reactions.
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere, such as nitrogen or argon.
-
Amber Glassware: Use amber-colored bottles to protect it from light.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator) to slow down the rate of degradation.
-
Purity: Ensure the product is free from acidic or basic impurities that can catalyze degradation.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Troubleshooting Guides
Problem 1: Poor separation of this compound from isomeric impurities by fractional distillation.
Background: Isomers of this compound often have very close boiling points, making efficient separation by standard fractional distillation challenging.
Physicochemical Data of this compound and Potential Isomeric Impurities:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 100.16 | 110.7 |
| 3,3-Dimethylbutanal | 100.16 | ~104-106 |
| 2-Methylpentanal | 100.16 | ~118-119 |
| 3-Methylpentanal | 100.16 | ~118-120 |
| Hexanal | 100.16 | ~128-131 |
Troubleshooting Steps:
-
Increase Column Efficiency:
-
Use a longer distillation column packed with a high-efficiency packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Optimize Reflux Ratio:
-
Increase the reflux ratio to allow for more theoretical plates. This means collecting the distillate at a slower rate. A good starting point is a reflux ratio of 5:1 to 10:1 (refluxing liquid to distillate).
-
-
Consider Vacuum Distillation:
-
Distillation under reduced pressure lowers the boiling points and can sometimes improve the separation of close-boiling isomers.
-
-
Alternative Purification Methods:
-
If fractional distillation is ineffective, consider preparative gas chromatography or chemical derivatization.
-
Problem 2: The presence of acidic impurities in the final product.
Background: Acidic impurities, primarily the corresponding carboxylic acid, can arise from the oxidation of the aldehyde during synthesis, workup, or storage.
Troubleshooting Steps:
-
Aqueous Wash:
-
Wash the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, to neutralize and extract the acidic impurity.
-
Follow with a water wash to remove any residual base and salts.
-
Thoroughly dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before final distillation.
-
-
Adsorbent Treatment:
-
Pass a solution of the crude product through a short plug of a basic adsorbent like activated alumina or potassium carbonate to remove acidic impurities.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline and may require optimization based on the specific impurity profile.
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.
-
Heating: Gently heat the flask. As the mixture begins to boil, observe the condensation and reflux within the column.
-
Equilibration: Allow the column to equilibrate by adjusting the heating to maintain a steady reflux without collecting any distillate for about 30 minutes.
-
Distillation: Slowly begin to collect the distillate. Monitor the head temperature closely.
-
Collect any low-boiling fractions (forerun) separately.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of this compound (110.7°C at atmospheric pressure).
-
If the temperature rises significantly, change the receiving flask to collect the higher-boiling impurities separately.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR to determine their purity.
Protocol 2: Purification by Preparative Gas Chromatography (pGC)
This method is highly effective for separating compounds with very close boiling points.
-
Column Selection: Choose a GC column that shows good separation of the desired compound from its impurities on an analytical scale. A non-polar or a polar column can be effective.[2]
-
Method Development: Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical GC to achieve the best possible separation.
-
Sample Injection: Inject the crude this compound onto the preparative GC system.
-
Fraction Collection: Set up the collection system to trap the eluting peaks corresponding to the pure this compound.
-
Post-Analysis: Analyze the collected fractions to confirm their purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for impurities.
References
Best practices for the stabilization and storage of 2,2-Dimethylbutanal
This technical support center provides best practices for the stabilization and storage of 2,2-Dimethylbutanal, targeting researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[1][2][3] The recommended storage temperature is typically between 2-8°C.[4][5] To prevent oxidation, it is best to store it under an inert atmosphere, such as nitrogen or argon.[4][5] The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3]
Q2: What are the primary degradation pathways for this compound?
A2: Like many aliphatic aldehydes, this compound is susceptible to two main degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). This process can be autocatalytic.[6]
-
Polymerization: Aldehydes can undergo self-condensation to form trimers (trioxanes) or other polymers. This process can be catalyzed by the presence of acids or even accelerated at very low temperatures.[6][7]
Q3: I've noticed a white precipitate in my stock of this compound. What is it and what should I do?
A3: A white precipitate is likely a polymer, such as a trimer, formed from the self-condensation of the aldehyde.[7] This indicates instability in your sample. The formation of these polymers reduces the concentration of the active aldehyde. Depending on the requirements of your experiment, the material may no longer be suitable for use. It is recommended to use fresh or properly stabilized material.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While cool storage is recommended, storing neat this compound at very low temperatures (i.e., in a freezer) can sometimes accelerate polymerization.[7] A refrigerated temperature of 2-8°C is generally preferred.[4][5] If dilution in a suitable solvent is an option for your workflow, this can improve stability at lower temperatures.
Q5: Are there any recommended stabilizers for this compound?
A5: Yes, several stabilizers can be used for aliphatic aldehydes. Common examples include:
-
Antioxidants: Butylated hydroxytoluene (BHT) can be added to inhibit oxidation.[7]
-
Tertiary Amines: Compounds like triethanolamine or dimethylethanolamine can be effective in preventing polymerization and autocondensation.[6][8][9]
-
Dilution in Alcohol: Diluting the aldehyde in a primary alcohol, such as ethanol, can lead to the formation of a more stable hemiacetal.[7] This is a reversible process, and the aldehyde can be regenerated under appropriate conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased Purity/Assay Failure | Oxidation to carboxylic acid or polymerization. | - Ensure storage under an inert atmosphere. - Consider adding an antioxidant like BHT (typically 50-100 ppm). - Verify the age of the stock; use fresh material if possible. |
| Formation of a Precipitate | Polymerization of the aldehyde. | - Avoid storing neat material at very low temperatures. - If compatible with your experimental design, consider diluting the aldehyde in a primary alcohol to form a more stable hemiacetal. - Use fresh, unpolymerized material for your experiments. |
| Inconsistent Experimental Results | Degradation of the this compound stock leading to variable concentrations of the active compound. | - Implement a routine quality control check of your aldehyde stock using techniques like GC-FID or NMR to confirm purity before use. - Aliquot the material upon receipt to minimize repeated opening and closing of the main container. |
| Discoloration of the Sample | Potential formation of degradation byproducts. | - Discontinue use of the discolored material. - Review storage conditions and ensure the container is properly sealed and protected from light. |
Degradation and Stabilization Overview
The following diagram illustrates the common degradation pathways of this compound and potential stabilization interventions.
Caption: Degradation pathways of this compound and corresponding stabilization strategies.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography (GC-FID)
Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane or ethyl acetate.
-
If an internal standard is used for quantification, add a known concentration of a suitable standard (e.g., undecane) to the sample solution.
-
-
GC-FID Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, as determined from a pure standard.
-
Calculate the purity of the sample by determining the peak area percentage of this compound relative to the total area of all peaks.
-
Higher molecular weight peaks appearing at later retention times may indicate the presence of polymers, while peaks with different polarities could correspond to oxidation products.
-
Protocol 2: Monitoring Stability Over Time
Objective: To evaluate the stability of this compound under different storage conditions.
Methodology:
-
Sample Aliquoting and Storage:
-
Aliquot the fresh this compound into several vials to avoid repeated sampling from a single stock.
-
For testing stabilizers, prepare aliquots containing the desired concentration of the stabilizer (e.g., 100 ppm BHT).
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, with/without inert gas).
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, Week 1, Week 4, Week 8), analyze one aliquot from each storage condition using the GC-FID protocol described above.
-
-
Data Presentation:
-
Record the purity of this compound at each time point for each condition.
-
Present the data in a table to compare the stability under different conditions.
-
Hypothetical Stability Data
The following table illustrates the expected stability of this compound under various storage conditions.
| Storage Condition | Purity at Day 0 | Purity at Week 4 | Purity at Week 8 | Observations |
| 2-8°C, under N₂ | 99.5% | 99.2% | 98.9% | Minimal degradation observed. |
| 2-8°C, in Air | 99.5% | 97.0% | 94.5% | Significant decrease in purity, likely due to oxidation. |
| Room Temp, under N₂ | 99.5% | 98.5% | 97.0% | Moderate degradation. |
| Room Temp, in Air | 99.5% | 94.0% | 88.0% | Rapid degradation. |
| -20°C, neat, in Air | 99.5% | 96.0% | 92.0% | Potential for polymerization, leading to decreased purity. |
| 2-8°C, under N₂, with 100 ppm BHT | 99.5% | 99.4% | 99.2% | Enhanced stability against oxidation. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues with this compound.
Caption: A logical workflow for troubleshooting issues related to this compound stability.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. wcu.edu [wcu.edu]
- 5. 2,2-Dimethylbutane | 75-83-2 | FD166931 | Biosynth [biosynth.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
Troubleshooting common issues in GC-MS analysis of volatile aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of volatile aldehydes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of volatile aldehydes?
A1: Direct analysis of volatile aldehydes by GC-MS can be challenging due to their high polarity and thermal instability. Derivatization is a common and often necessary step to improve their chromatographic behavior and detection sensitivity.[1][2] Derivatization converts the polar carbonyl group into a less polar, more volatile, and more stable derivative, leading to improved peak shape, reduced tailing, and enhanced sensitivity.[1][3]
Q2: What are the most common derivatization reagents for volatile aldehydes in GC-MS analysis?
A2: The most widely used derivatization reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][3][4] PFBHA reacts with aldehydes to form stable oxime derivatives that are highly responsive in mass spectrometry, particularly in the negative chemical ionization (NCI) mode, which offers excellent sensitivity and selectivity.[1][4] Another common reagent is 2,4-dinitrophenylhydrazine (DNPH), which forms dinitrophenylhydrazone derivatives.[5]
Q3: What are the advantages of using Negative Chemical Ionization (NCI) for the analysis of PFBHA-derivatized aldehydes?
A3: The NCI mode is highly selective and sensitive for the analysis of PFBHA-derivatized aldehydes.[1][4] The pentafluorobenzyl group in the derivative is highly electronegative, making it readily ionized in NCI, leading to a strong signal and very low detection limits. This mode is particularly advantageous for trace-level analysis in complex matrices.[1][4]
Q4: What type of GC column is best suited for analyzing volatile aldehyde derivatives?
A4: A non-polar or medium-polarity column is generally recommended for the analysis of derivatized volatile aldehydes. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used and provide good resolution for these compounds.[6] For very volatile aldehydes, a thicker film column may be beneficial to improve retention and separation.[7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the GC-MS analysis of volatile aldehydes.
Issue 1: Peak Tailing
Peak tailing is a common problem in the analysis of polar compounds like underivatized aldehydes and can also occur with their derivatives if the system is not optimized.[8]
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor resolution between adjacent peaks.
-
Inaccurate peak integration and quantification.
Troubleshooting Workflow:
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Ensure the derivatization reagent is in sufficient excess. Optimize reaction time and temperature to drive the reaction to completion. |
| Active Sites in the System | The presence of active sites, such as silanol groups in the inlet liner or on the column, can cause peak tailing.[8] Use a deactivated inlet liner and replace it regularly.[9] If using glass wool in the liner, ensure it is also deactivated.[10] |
| Column Contamination | The front end of the GC column can become contaminated with non-volatile residues, creating active sites.[8] Trim 10-20 cm from the inlet side of the column.[9] If the problem persists, the column may need to be replaced. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector to avoid dead volume.[8][11] |
| Low Inlet Temperature | If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing.[8] Increase the inlet temperature, but do not exceed the column's maximum operating temperature. |
| Sample Overload | Injecting too much sample can saturate the column.[8] Reduce the injection volume or dilute the sample. |
Issue 2: Poor Sensitivity / No Peaks
Low or no signal for your target aldehydes can be a frustrating issue.
Symptoms:
-
Very small peaks that are difficult to distinguish from the baseline noise.
-
Complete absence of expected analyte peaks.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GCMS frequently asked questions | Agilent [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylbutanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 2,2-dimethylbutanal. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical laboratory-scale synthetic routes to this compound are:
-
Oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol. This is a widely used method due to the commercial availability of the starting alcohol. Several oxidation reagents can be employed, each with its own advantages and disadvantages.
-
Hydroformylation of 3,3-dimethyl-1-butene. This industrial method involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.[1] It can be highly efficient but requires specialized equipment to handle the gaseous reactants (carbon monoxide and hydrogen) under pressure.[1]
Q2: My oxidation of 2,2-dimethyl-1-butanol is giving a low yield. What are the common causes?
A2: Low yields in the oxidation of 2,2-dimethyl-1-butanol can stem from several factors:
-
Over-oxidation: A common issue with stronger oxidizing agents is the further oxidation of the desired aldehyde to the corresponding carboxylic acid, 2,2-dimethylbutanoic acid.[2]
-
Incomplete reaction: The steric hindrance around the primary alcohol in 2,2-dimethyl-1-butanol can slow down the reaction rate, leading to incomplete conversion if the reaction time is too short or the temperature is too low.
-
Volatile product loss: this compound is a relatively volatile compound. Product may be lost during the workup or solvent removal steps if not performed carefully.
-
Side reactions: Depending on the chosen oxidant, various side reactions can occur, consuming the starting material or the product.
Q3: Can this compound undergo self-aldol condensation?
A3: No, this compound cannot undergo a self-aldol condensation reaction. This is because it lacks alpha-hydrogens (protons on the carbon adjacent to the carbonyl group), which are necessary for the formation of an enolate ion, the key intermediate in the aldol condensation mechanism.
Q4: What are the main byproducts to look out for during the synthesis of this compound?
A4: The byproducts largely depend on the synthetic method used:
-
Oxidation of 2,2-dimethyl-1-butanol:
-
With PCC: Chromium(IV) species and pyridinium hydrochloride are the main inorganic byproducts.[3][4] A common issue is the formation of a brown tar, which can be mitigated by adding molecular sieves or Celite to the reaction mixture.[3]
-
With Swern Oxidation: The most notable byproducts are dimethyl sulfide (which has a very strong and unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium chloride.[5][6]
-
With Dess-Martin Periodinane (DMP): The main byproducts are acetic acid and an iodinane derivative.[7]
-
-
Hydroformylation of 3,3-dimethyl-1-butene: The primary potential byproduct is the isomeric linear aldehyde, 3,3-dimethylpentanal, although with appropriate catalyst selection, the formation of the branched product is highly favored. Other possible side reactions include isomerization of the starting alkene and hydrogenation of the aldehyde product to an alcohol.
Q5: How can I effectively purify this compound?
A5: Purification of this compound can be challenging due to its volatility.
-
Fractional distillation: This is the most common method for purifying liquid aldehydes. Careful control of the distillation temperature and pressure is crucial to avoid product loss.
-
Bisulfite adduct formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered off from unreacted starting materials and other impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.[8] This method is particularly useful for removing small amounts of aldehyde from a mixture.[8]
-
Chromatography: For small-scale purifications, column chromatography on silica gel can be effective. However, care must be taken as some aldehydes can be sensitive to the acidic nature of silica.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound via different methods. Please note that yields and reaction times can vary depending on the specific experimental setup and scale.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 75 - 85 | Mild conditions, stops at the aldehyde.[3] | Toxic chromium reagent, can form tarry byproducts.[3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 3 | 85 - 95 | Mild, high yield, avoids toxic metals.[9] | Foul-smelling byproduct (DMS), requires low temperatures.[5][10] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | 90 - 98 | Very mild, high yield, short reaction time.[11] | Potentially explosive, expensive for large scale.[7] |
| Hydroformylation | CO, H₂, Rh-based catalyst | Toluene or other non-polar solvents | 80 - 120 | 4 - 12 | > 95 | High atom economy, high selectivity.[1] | Requires high pressure equipment, expensive catalyst.[12] |
Experimental Protocols
Oxidation of 2,2-Dimethyl-1-butanol using Dess-Martin Periodinane (DMP)
This protocol is adapted for the synthesis of this compound from 2,2-dimethyl-1-butanol.
Materials:
-
2,2-Dimethyl-1-butanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-1-butanol (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure to avoid loss of the volatile product.
-
The crude this compound can be further purified by fractional distillation if necessary.
Hydroformylation of 3,3-Dimethyl-1-butene
This protocol provides a general procedure for the hydroformylation of 3,3-dimethyl-1-butene. Caution: This reaction should only be performed by trained personnel in a laboratory equipped to handle high-pressure gas reactions.
Materials:
-
3,3-Dimethyl-1-butene
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a suitable phosphine ligand)
-
Anhydrous, degassed toluene
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium catalyst and the phosphine ligand.
-
Add anhydrous, degassed toluene to the autoclave, followed by the 3,3-dimethyl-1-butene substrate.
-
Seal the autoclave and purge it several times with nitrogen, followed by syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 10-50 atm).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop as the gases are consumed.
-
Once the reaction is complete (pressure stabilizes), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
The catalyst can often be separated by distillation of the product.
-
The crude this compound can be purified by fractional distillation.
Mandatory Visualizations
Caption: A step-by-step workflow for the oxidation of 2,2-dimethyl-1-butanol.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
How to prevent self-condensation of aldehydes lacking alpha-hydrogens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldehydes that lack alpha-hydrogens. The focus is on preventing their self-condensation, commonly known as the Cannizzaro reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving aldehydes lacking alpha-hydrogens.
Problem 1: Significant formation of self-condensation products (carboxylic acid and alcohol) is observed.
This is a classic sign that the Cannizzaro reaction is occurring at an undesirable rate. Here are potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Base | The Cannizzaro reaction rate is often directly proportional to the concentration of the base.[1][2] Reduce the concentration of the base (e.g., from 50% NaOH to 10% NaOH). For many reactions, a catalytic amount of base is sufficient.[1] |
| Elevated Reaction Temperature | Higher temperatures can provide the necessary activation energy for the Cannizzaro reaction.[1] It is advisable to conduct the reaction at a lower temperature. Room temperature or even 0 °C can be effective in minimizing self-condensation.[1][3] |
| Inappropriate Choice of Base | Strong, nucleophilic bases like NaOH and KOH favor the Cannizzaro reaction.[1] Consider using a non-nucleophilic base if the desired reaction is, for example, a crossed aldol condensation.[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period can lead to an increase in side products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction once the desired product has formed. |
Problem 2: Low yield of the desired product in a crossed reaction.
When reacting an aldehyde lacking alpha-hydrogens with another carbonyl compound, a low yield of the desired product can be due to competing self-condensation.
| Possible Cause | Troubleshooting Steps |
| Similar Reactivity of Aldehydes | If the two aldehydes in a crossed Cannizzaro reaction have similar reactivity, a mixture of all four possible products (two alcohols and two carboxylic acids) will be formed.[4][5] |
| Suboptimal Order of Addition | The order in which reagents are added can significantly impact the product distribution. In a crossed reaction, it is often beneficial to slowly add the more reactive aldehyde to the reaction mixture containing the less reactive aldehyde and the base. |
| Insufficient Excess of Sacrificial Aldehyde | In a crossed Cannizzaro reaction, using a less valuable, highly reactive aldehyde (like formaldehyde) in excess can drive the reaction towards the desired product.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the self-condensation of aldehydes lacking alpha-hydrogens?
Aldehydes that do not have a hydrogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon) cannot form an enolate.[9] In the presence of a strong base, these aldehydes undergo a disproportionation reaction known as the Cannizzaro reaction.[6][10] In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another molecule is reduced to a primary alcohol.[6][10]
Q2: How can I prevent the self-condensation (Cannizzaro) reaction?
There are two primary strategies to prevent the self-condensation of aldehydes lacking alpha-hydrogens:
-
Utilize the Crossed Cannizzaro Reaction: This method involves using a "sacrificial" aldehyde, typically formaldehyde, in conjunction with the aldehyde of interest.[6][7] Formaldehyde is more readily oxidized, thus it preferentially gets converted to formic acid, while the more valuable aldehyde is reduced to the corresponding alcohol, leading to a higher yield of the desired product.[8][11][12]
-
Employ Protecting Groups: The aldehyde functionality can be temporarily protected as an acetal.[9][13] Acetals are stable in basic and neutral conditions, thus preventing the aldehyde from undergoing the Cannizzaro reaction.[13] The protecting group can be removed later to regenerate the aldehyde.
Q3: What are the ideal conditions for a crossed Cannizzaro reaction?
To maximize the yield of the desired alcohol in a crossed Cannizzaro reaction, consider the following:
-
Choice of Sacrificial Aldehyde: Formaldehyde is the most common and effective sacrificial aldehyde due to its high reactivity and lack of alpha-hydrogens.[11][12]
-
Stoichiometry: Use an excess of the sacrificial aldehyde.
-
Base: A concentrated solution of a strong base like NaOH or KOH is typically used.[11]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating.[4]
Q4: How do I protect an aldehyde as an acetal?
The protection of an aldehyde as an acetal is typically achieved by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. The water formed during the reaction needs to be removed to drive the equilibrium towards the acetal.[14]
Q5: How can the acetal protecting group be removed?
The acetal group can be easily removed, and the aldehyde regenerated, through acid-catalyzed hydrolysis.[15][16][17] Mild acidic conditions are generally sufficient for this deprotection step.[15][16]
Experimental Protocols
Protocol 1: Crossed Cannizzaro Reaction of Benzaldehyde with Formaldehyde
This protocol describes the synthesis of benzyl alcohol from benzaldehyde using formaldehyde as a sacrificial aldehyde.
Materials:
-
Benzaldehyde
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in distilled water to create a concentrated solution.
-
Cool the NaOH solution in an ice bath.
-
Add a mixture of benzaldehyde and formaldehyde solution dropwise to the cold, stirring NaOH solution.
-
After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzyl alcohol.
-
The aqueous layer can be acidified with HCl to precipitate benzoic acid, a byproduct from the self-condensation of benzaldehyde.
Protocol 2: Acetal Protection of Benzaldehyde
This protocol details the formation of benzaldehyde ethylene acetal.
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine benzaldehyde, ethylene glycol, a catalytic amount of p-TsOH, and toluene in a round-bottom flask.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the acetal.
Protocol 3: Deprotection of Benzaldehyde Ethylene Acetal
This protocol describes the hydrolysis of the acetal to regenerate benzaldehyde.
Materials:
-
Benzaldehyde ethylene acetal
-
Acetone
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzaldehyde ethylene acetal in acetone.
-
Add dilute hydrochloric acid to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain benzaldehyde.
Visualizations
Caption: Mechanism of the Cannizzaro Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. quora.com [quora.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 8. In crossed cannizzaro reactions between formaldehyde class 12 chemistry CBSE [vedantu.com]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. snscourseware.org [snscourseware.org]
- 12. quora.com [quora.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 2,2-Dimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbutanal. The following sections address common issues encountered during the purification of this aldehyde and provide detailed experimental protocols for the recommended removal methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities in crude this compound largely depend on its synthetic route. A common method for its preparation is the oxidation of 2,2-dimethyl-1-butanol. Therefore, the primary impurities are typically:
-
Unreacted Starting Material: 2,2-dimethyl-1-butanol.
-
Over-oxidation Product: 2,2-dimethylbutanoic acid.[1]
-
Reagent-Specific Byproducts:
Q2: My crude this compound has a very unpleasant smell. What is the likely cause and how can I remove it?
A strong, unpleasant odor is often indicative of dimethyl sulfide, a byproduct of Sworn oxidation.[3][5] Standard purification methods such as fractional distillation or treatment of glassware with bleach can help mitigate this issue.
Q3: Can this compound undergo self-condensation (aldol reaction) under basic conditions?
No, this compound lacks alpha-hydrogens, which are necessary for the formation of an enolate ion, the key intermediate in aldol condensation. Therefore, it cannot undergo self-condensation.[6] However, it can participate in crossed-aldol reactions if other enolizable aldehydes or ketones are present.
Q4: Which purification method is best for my crude this compound?
The optimal purification method depends on the primary impurities present and the desired final purity.
-
Fractional Distillation: Best for separating components with significantly different boiling points, such as the starting alcohol (2,2-dimethyl-1-butanol) from the aldehyde product.
-
Bisulfite Extraction: Highly selective for aldehydes and is particularly effective for removing non-aldehyde impurities. This method is useful for separating the product from unreacted alcohol and other organic byproducts.
-
Column Chromatography: Capable of achieving high purity by separating compounds based on polarity. It is effective for removing both the starting alcohol and the more polar carboxylic acid impurity.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause | Solution |
| Poor Separation | Boiling points of the aldehyde and impurity (e.g., starting alcohol) are too close for simple distillation. | Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column). Ensure a slow and steady distillation rate to allow for proper equilibration.[7] |
| Product Decomposition | Aldehydes can be sensitive to heat and may oxidize or decompose at their boiling point, especially in the presence of air. | Perform the distillation under reduced pressure to lower the boiling point. It is also advisable to conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Low Recovery | A significant amount of product remains in the distillation flask or is lost during transfer. | Ensure the distillation apparatus is properly insulated to maintain a consistent temperature gradient. Use a chaser solvent with a higher boiling point than the product to help drive over the remaining aldehyde. |
Bisulfite Extraction
| Issue | Potential Cause | Solution |
| Low Yield of Purified Aldehyde | The bisulfite adduct of this compound, being a sterically hindered aldehyde, may form inefficiently.[8] The adduct may also have some solubility in the organic phase. | Use a freshly prepared, saturated solution of sodium bisulfite.[8] Increase the reaction time and ensure vigorous mixing to promote adduct formation. Perform multiple extractions of the organic layer with the bisulfite solution. |
| Solid Precipitate at the Interface | The sodium bisulfite adduct of a non-polar aldehyde can be insoluble in both the aqueous and organic layers.[9] | Filter the entire biphasic mixture through a bed of celite to remove the insoluble adduct before separating the layers.[9] |
| Difficulty Regenerating the Aldehyde | Incomplete hydrolysis of the bisulfite adduct back to the aldehyde. | Ensure the pH of the aqueous layer is strongly basic (pH > 10) during regeneration.[9] Gently warm the mixture to facilitate the decomposition of the adduct. |
Column Chromatography
| Issue | Potential Cause | Solution |
| Product Decomposition on the Column | Silica gel is acidic and can cause sensitive aldehydes to decompose or undergo side reactions. | Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed with the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Poor Separation of Aldehyde and Starting Alcohol | The polarity difference between this compound and 2,2-dimethyl-1-butanol is not large enough for good separation with the chosen eluent. | Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to increase the separation between the two compounds. Monitor the fractions carefully using TLC or GC. |
| Tailing of the Aldehyde Peak | The aldehyde is interacting too strongly with the stationary phase. | Add a small percentage of a more polar solvent to the eluent to reduce tailing. However, be mindful that this may decrease the separation from more polar impurities. |
Data Presentation
The following tables provide illustrative quantitative data for the purification of crude this compound. Note: These values are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Typical Recovery Yield | Primary Impurities Removed |
| Fractional Distillation | 85% | 95-98% | 70-85% | 2,2-dimethyl-1-butanol |
| Bisulfite Extraction | 85% | >99% | 60-80% | 2,2-dimethyl-1-butanol, non-carbonyl byproducts |
| Column Chromatography | 85% | >99% | 75-90% | 2,2-dimethyl-1-butanol, 2,2-dimethylbutanoic acid |
Table 2: Boiling Points of this compound and Related Impurities
| Compound | Boiling Point (°C at 1 atm) |
| This compound | 110.7 |
| 2,2-dimethyl-1-butanol | 136.5[10] |
| 2,2-dimethylbutanoic acid | 191-192 |
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the apparatus with an inert gas like nitrogen or argon.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the vapor rises through the fractionating column, monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 110.7 °C at atmospheric pressure).
-
Completion: Stop the distillation when the temperature begins to rise significantly, indicating that the higher-boiling impurities are starting to distill.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound in a suitable water-miscible solvent such as methanol or dimethylformamide (DMF) for better results with aliphatic aldehydes.[11]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes to form the bisulfite adduct.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether or hexanes) and water to the separatory funnel. Shake and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Separation: Drain the aqueous layer containing the adduct. The organic layer, containing non-aldehyde impurities, can be discarded or further processed if it contains other compounds of interest.
-
Regeneration of Aldehyde: To the collected aqueous layer, add an equal volume of an organic solvent (e.g., diethyl ether). While stirring, slowly add a strong base, such as 10 M sodium hydroxide, until the solution is strongly basic (pH > 10). This will regenerate the aldehyde.
-
Final Extraction and Drying: Extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar this compound will elute before the more polar 2,2-dimethyl-1-butanol and the significantly more polar 2,2-dimethylbutanoic acid.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualization
Logical Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method for crude this compound based on the primary impurity identified.
References
- 1. Solved 6 (e) Preparation of 2,2-dimethylbutanoic acid from | Chegg.com [chegg.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Novel distillation process for effective and stable separation of high-concentration acetone–butanol–ethanol mixture from fermentation–pervaporation integration process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Addressing scale-up challenges in 2,2-Dimethylbutanal production
Welcome to the technical support center for the synthesis of 2,2-Dimethylbutanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for the synthesis of this compound?
A1: The primary industrial route to this compound, also known as neohexanal, is the hydroformylation of 3,3-dimethyl-1-butene. This process, also referred to as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst.[1]
Q2: What are the main challenges in the hydroformylation of 3,3-dimethyl-1-butene?
A2: The main challenges stem from the sterically hindered nature of the starting alkene. These challenges include achieving high regioselectivity for the desired linear aldehyde (this compound) over the branched isomer (3,3-dimethyl-2-butanone), minimizing side reactions such as isomerization and hydrogenation of the alkene, and preventing catalyst deactivation.
Q3: How can I improve the regioselectivity towards the linear product, this compound?
A3: Improving the linear to branched (n/iso) ratio is a key optimization goal. Several factors can be adjusted:
-
Ligand Selection: Bulky phosphine or phosphite ligands on the metal catalyst can sterically favor the formation of the linear aldehyde.[2]
-
Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures can also favor the formation of the linear product.[2]
Q4: What causes catalyst deactivation in this process?
A4: Catalyst deactivation can occur through several mechanisms. A primary cause is the degradation of the phosphine or phosphite ligands, which can be initiated by impurities like peroxides in the olefin feed. The active catalyst can also convert into inactive metal clusters.[2]
Q5: Can this compound undergo self-condensation (aldol reaction)?
A5: No, this compound cannot undergo a self-condensation reaction. This is because it lacks hydrogen atoms on the alpha-carbon, which are necessary for the formation of an enolate ion, the key intermediate in the aldol condensation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or syngas (CO/H₂) ratio. 2. Catalyst Deactivation: Presence of impurities (e.g., peroxides, sulfur compounds) in the feedstock; ligand degradation. 3. Inefficient Mixing: Poor mass transfer of syngas into the liquid phase, especially at larger scales. | 1. Optimize Conditions: Systematically vary temperature, pressure, and CO:H₂ ratio. Higher CO pressure can favor aldehyde formation over hydrogenation. 2. Purify Reactants: Pass the 3,3-dimethyl-1-butene feed through a column of activated alumina to remove peroxides. Ensure high-purity syngas. 3. Improve Agitation: Increase stirring speed or use a reactor with baffles to enhance gas-liquid mixing. |
| Low Regioselectivity (High formation of branched isomer) | 1. Inappropriate Ligand: The phosphine or phosphite ligand is not sterically bulky enough to direct the reaction to the terminal carbon. 2. High Reaction Temperature: Higher temperatures can sometimes favor the formation of the branched isomer. | 1. Change Ligand: Employ bulkier phosphine or phosphite ligands. 2. Lower Temperature: Reduce the reaction temperature. Note that this may also decrease the overall reaction rate. |
| Significant Formation of Byproducts (e.g., neohexane) | 1. Hydrogenation Side Reaction: The alkene starting material is being hydrogenated to the corresponding alkane (neohexane). This is often favored at higher temperatures and high hydrogen partial pressures. | 1. Adjust Syngas Ratio: Decrease the H₂ partial pressure or increase the CO partial pressure. 2. Lower Temperature: Reducing the reaction temperature can disfavor the hydrogenation pathway.[2] |
| Product Discoloration | 1. Catalyst Decomposition: Formation of rhodium clusters, which can appear as black solids. 2. Side Reactions: Aldol condensation of other aldehyde impurities or thermal degradation of products. | 1. Optimize Conditions: Adjust reaction conditions to maintain catalyst stability. 2. Purify Starting Materials: Ensure the purity of the starting alkene to minimize side reactions. |
| Difficult Purification | 1. Close Boiling Points: The desired this compound and its branched isomer may have very close boiling points, making simple distillation difficult. | 1. Fractional Distillation: Use a high-efficiency fractional distillation column. 2. Alternative Purification: Consider preparative gas chromatography or derivatization techniques for small-scale purifications. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O | 100.16 | 103 |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 41.2 |
| Neohexane (2,2-Dimethylbutane) | C₆H₁₄ | 86.18 | 49.7 |
Table 2: Illustrative Effect of Ligands on Regioselectivity in Alkene Hydroformylation
| Ligand Type | Typical Linear:Branched Ratio (n/iso) | Comments |
| Triphenylphosphine (TPP) | ~2-4:1 for terminal alkenes | A standard, less bulky ligand. |
| Bulky Phosphites | Up to 50:1 or higher | Steric hindrance favors terminal addition. |
| Bidentate Phosphines (e.g., BISBI) | >20:1 | The "bite angle" of the ligand influences selectivity.[2] |
Note: These are general trends; actual ratios depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of 3,3-Dimethyl-1-butene
This protocol is a representative procedure and should be optimized for your specific equipment and safety considerations.
Materials:
-
[Rh(acac)(CO)₂] (dicarbonylacetylacetonato-rhodium(I))
-
A suitable phosphine or phosphite ligand (e.g., triphenylphosphine or a bulkier phosphite)
-
3,3-Dimethyl-1-butene (neohexene), purified by passing through activated alumina
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-purity syngas (CO/H₂, typically 1:1 molar ratio)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] and the chosen phosphine/phosphite ligand. The ligand-to-rhodium ratio should be optimized; a ratio of 10:1 to 100:1 is a common starting point.
-
Add the anhydrous, degassed solvent.
-
-
Reaction Setup:
-
Seal the autoclave and purge it several times with nitrogen, followed by syngas.
-
Add the purified 3,3-dimethyl-1-butene to the reactor via a syringe or pump.
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar).
-
-
Reaction Execution:
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by observing the pressure drop as the syngas is consumed. The reaction can also be monitored by taking samples (if the reactor is so equipped) and analyzing them by gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete (indicated by the cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
The crude reaction mixture can be analyzed by GC and GC-MS to determine the conversion and product distribution.
-
The product, this compound, can be purified from the solvent and catalyst residue by fractional distillation.
-
Visualizations
Signaling Pathways and Workflows
Caption: Catalytic cycle for the rhodium-catalyzed hydroformylation of 3,3-dimethyl-1-butene.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Mass Spectra Interpretation of C6H12O Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectra of C6H12O isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mass spectrum for a C6H12O isomer does not show a clear molecular ion peak at m/z 100. Is this normal?
A1: Yes, this is quite common, especially for certain isomers. For instance, alcohols like cyclohexanol often exhibit a very weak or absent molecular ion peak due to the high instability of the initial radical cation, which readily undergoes fragmentation.[1][2][3] Aldehydes and ketones generally show a more prominent molecular ion peak, but its intensity can vary. If you suspect your compound is an alcohol and the M+ peak is missing, look for characteristic fragment ions.
Q2: I am trying to distinguish between 2-hexanone and 3-hexanone, but their mass spectra look very similar. What key fragments should I look for?
A2: While both are ketones and share some fragmentation patterns like alpha-cleavage, they can be distinguished by looking at the specific m/z values of the resulting acylium ions.
-
2-Hexanone: Alpha-cleavage can result in the loss of a methyl radical (CH3•) to form an ion at m/z 85, or the loss of a butyl radical (C4H9•) to form a base peak at m/z 43 ([CH3CO]+).[1][2][4]
-
3-Hexanone: Alpha-cleavage can lead to the loss of an ethyl radical (C2H5•) to form an ion at m/z 71, or the loss of a propyl radical (C3H7•) to form a prominent peak at m/z 57 ([C2H5CO]+).[1][5]
Additionally, 2-hexanone can undergo a McLafferty rearrangement, which produces a characteristic peak at m/z 58.[1][2][3] This peak will be absent or of very low intensity in the spectrum of 3-hexanone.
Q3: My spectrum shows a prominent peak at m/z 58. Which C6H12O isomer is it likely to be?
A3: A strong peak at m/z 58 is a strong indicator of a McLafferty rearrangement.[1][2][3] This rearrangement is common in carbonyl compounds with a sufficiently long alkyl chain, such as hexanal and 2-hexanone . In this process, a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene. For both hexanal and 2-hexanone, this rearrangement produces a radical cation with an m/z of 58.
Q4: I have a C6H12O isomer and the mass spectrum has a significant peak at m/z 82. What could this indicate?
A4: A peak at m/z 82, representing a loss of 18 mass units from the molecular ion (100 - 18 = 82), is characteristic of a dehydration reaction (loss of a water molecule). This is a very common fragmentation pathway for alcohols, so your isomer is likely cyclohexanol .[6]
Q5: The base peak in my spectrum is at m/z 57. Which isomer could it be?
A5: A base peak at m/z 57 can be indicative of a few possibilities. It is a very prominent peak in the spectrum of cyclohexanol and is also a significant fragment for 3-hexanone due to the formation of the stable [CH3CH2CO]+ acylium ion.[1][7] To distinguish between them, look for other characteristic peaks. For cyclohexanol, look for the m/z 82 peak (loss of H2O), whereas for 3-hexanone, you should see a peak at m/z 29 ([CH3CH2]+) and m/z 71.
Data Presentation: Characteristic Mass Spectral Fragments of C6H12O Isomers
| Isomer | Molecular Ion (m/z 100) | Base Peak (m/z) | Key Fragment Ions (m/z) and their Origin |
| Hexanal | Present | 44 | 44 (McLafferty rearrangement), 58, 72, 82 |
| 2-Hexanone | Present | 43 | 43 ([CH3CO]+, α-cleavage), 58 (McLafferty rearrangement), 71, 85 ([M-CH3]+)[1][2][4] |
| 3-Hexanone | Present | 57 | 57 ([CH3CH2CO]+, α-cleavage), 29 ([CH3CH2]+), 71 ([M-C2H5]+)[1][5] |
| Cyclohexanol | Weak or absent | 57 | 57, 82 ([M-H2O]+), 44, 67[6][7] |
Experimental Protocols
Acquisition of an Electron Ionization (EI) Mass Spectrum
Objective: To obtain a mass spectrum of a C6H12O isomer for structural elucidation.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight). Often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the C6H12O isomer in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be optimized to avoid detector saturation.[8]
-
If using a GC-MS, ensure the sample is suitable for injection and volatilization in the GC inlet.
-
-
Instrument Setup and Calibration:
-
Ensure the mass spectrometer is properly tuned and calibrated using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).[8]
-
Set the EI source to the standard electron energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation patterns.
-
-
Sample Introduction:
-
GC-MS: Inject the prepared sample into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
Direct Infusion: If a pure sample is available, it can be introduced directly into the ion source via a heated probe or a direct insertion probe.
-
-
Ionization and Fragmentation:
-
In the EI source, the gaseous sample molecules are bombarded with 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M•+).[3]
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
-
Mass Analysis and Detection:
-
The positively charged fragments are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (if present) to determine the molecular weight.
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses to deduce the structure of the isomer.
-
Mandatory Visualization
Fragmentation Pathway Diagrams
Caption: McLafferty rearrangement in Hexanal.
Caption: Fragmentation of 2-Hexanone.
Caption: Fragmentation of 3-Hexanone.
Caption: Fragmentation of Cyclohexanol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. 3-Hexanone | C6H12O | CID 11509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. gmi-inc.com [gmi-inc.com]
Technical Support Center: Safe Handling and Disposal of 2,2-Dimethylbutanal
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides general guidance on the safe handling and disposal of aliphatic aldehydes. These are not specific to 2,2-Dimethylbutanal and should be adapted based on the supplier-specific SDS.
Q1: What are the primary hazards associated with aliphatic aldehydes like this compound?
A1: While specific data for this compound is limited, aliphatic aldehydes as a class can present several hazards. They are often flammable liquids and can form explosive mixtures with air. Vapors may be irritating to the eyes, skin, and respiratory tract. Some aldehydes can be harmful if swallowed or inhaled. It is crucial to consult the supplier's SDS for specific hazard information.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: Always refer to Section 8 of the product-specific SDS. For general handling of liquid aldehydes in a research setting, the following PPE is recommended:
-
Eye/Face Protection: Chemical splash goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene; check the SDS for specific recommendations and breakthrough times). A lab coat or chemical-resistant apron is also necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Q3: How should I properly store this compound?
A3: Based on general protocols for flammable aldehydes, storage should be in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from sources of ignition such as heat, sparks, and open flames.[2] Store separately from incompatible materials, particularly oxidizing agents.[2]
Q4: What should I do in case of an accidental spill?
A4: For a minor spill of a flammable aldehyde inside a chemical fume hood:
-
Contain the spill with an inert absorbent material like vermiculite or sand.[3]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[2][3]
-
Clean the spill area thoroughly. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Q5: What is the correct procedure for disposing of this compound waste?
A5: All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
Disposal must be conducted through your institution's environmental health and safety (EHS) office and in accordance with all local, state, and federal regulations.[4] Never pour chemical waste down the drain.
Q6: What are the first aid measures in case of exposure?
A6: These are general first aid guidelines. Always follow the specific instructions in the SDS for this compound.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Data Presentation
Table 1: Example Hazard and Physical Property Data for a Generic Flammable Aliphatic Aldehyde
Note: This table is for illustrative purposes only and does not represent actual data for this compound. Refer to the supplier-specific SDS for accurate information.
| Property | Example Value |
| GHS Hazard Class | Flammable Liquid, Acute Toxicity (Oral), Eye Irritation |
| Signal Word | Danger |
| Flash Point | < 23 °C |
| Boiling Point | Data not available |
| Vapor Pressure | Data not available |
| Lower Explosion Limit | ~1.2% |
| Upper Explosion Limit | ~7.0% |
Experimental Protocols
Protocol: Procedure for Safe Dilution of a Generic Liquid Aliphatic Aldehyde
Objective: To safely prepare a dilute solution of a liquid aliphatic aldehyde for experimental use.
Materials:
-
Liquid aliphatic aldehyde (e.g., this compound)
-
Appropriate solvent (as determined by the experimental procedure)
-
Volumetric flasks and caps
-
Pipettes and pipette bulbs
-
Beakers
-
Labeled waste container
Procedure:
-
Preparation: Don all required PPE (chemical splash goggles, lab coat, appropriate gloves). Ensure the chemical fume hood sash is at the proper working height and the ventilation is active.
-
Pre-Dilution Setup: Place all necessary glassware and the appropriate solvent inside the fume hood. Ensure a labeled hazardous waste container is accessible within the hood.
-
Aliquotting the Aldehyde:
-
Ground and bond the primary container if transferring large quantities to prevent static discharge.
-
Carefully open the stock container of the aldehyde.
-
Using a clean pipette, withdraw the required volume of the aldehyde. Avoid splashing.
-
Dispense the aldehyde slowly into the volumetric flask that has been pre-filled with a portion of the solvent.
-
-
Dilution:
-
Cap the volumetric flask and invert gently several times to mix.
-
Carefully add the solvent to the flask up to the calibration mark.
-
Cap and invert again to ensure the solution is homogeneous.
-
-
Waste Disposal:
-
Rinse any used pipettes or beakers that came into contact with the concentrated aldehyde with a small amount of the solvent.
-
Dispose of the rinsate and any other contaminated disposable materials into the designated hazardous waste container.
-
-
Cleanup:
-
Securely cap the newly prepared solution and the stock container.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of used gloves and wash hands thoroughly after the procedure is complete.
-
Mandatory Visualization
Caption: General workflow for safe chemical handling and disposal.
References
Validation & Comparative
A Comparative Guide to the Validation of Quantification Methods for 2,2-Dimethylbutanal
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes such as 2,2-dimethylbutanal is crucial. These compounds can be significant as process impurities, degradation products, or biomarkers of oxidative stress. This guide provides an objective comparison of the two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Methodology Comparison
The selection of an appropriate analytical method for the quantification of this compound and other branched-chain aldehydes depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity and is well-suited for the analysis of volatile compounds like this compound. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte. For enhanced sensitivity, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for aldehyde quantification. Since many aldehydes, including this compound, lack a strong chromophore, a derivatization step is necessary to enable sensitive UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable, yellow-colored hydrazones that can be readily detected at approximately 360 nm.[1]
Quantitative Performance Data
The following tables summarize the quantitative performance parameters for the analysis of branched-chain aldehydes, structurally similar to this compound, using GC-MS and HPLC-UV with DNPH derivatization. The data has been compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of GC-MS for Branched-Chain Aldehyde Quantification
| Parameter | 3-Methylbutanal (Isovaleraldehyde) | 2-Methylbutanal | Notes |
| Linearity (r²) | > 0.99 | > 0.99 | Typically exhibits excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low µg/L to ng/L range. | Analyte and matrix dependent, typically in the low µg/L to ng/L range. | Can be significantly improved with derivatization (e.g., with PFBHA).[2] |
| Limit of Quantitation (LOQ) | 87 µg/L (in sake)[3] | Data not readily available. | Method and matrix specific. |
| Accuracy (% Recovery) | Typically within 80-120%. | Typically within 80-120%. | Dependent on sample preparation and matrix effects. |
| Precision (%RSD) | < 15% | < 15% | Intra- and inter-day precision are generally low. |
Table 2: Performance Characteristics of HPLC-UV (with DNPH Derivatization) for Branched-Chain Aldehyde Quantification
| Parameter | Isovaleraldehyde (3-Methylbutanal) | General Aldehydes | Notes |
| Linearity (r²) | ≥ 0.9991 | ≥ 0.999[4] | DNPH derivatives show excellent linearity. |
| Limit of Detection (LOD) | Data not readily available. | 0.18 µg/m³ (Acetaldehyde in air) | LOD is dependent on the specific aldehyde and the sample matrix. |
| Limit of Quantitation (LOQ) | Data not readily available. | 0.62 µg/m³ (Acetaldehyde in air) | LOQ is typically 3-5 times the LOD. |
| Accuracy (% Recovery) | Typically within 80-120%. | Can be affected by the efficiency of the derivatization reaction. | Proper optimization of the derivatization step is crucial. |
| Precision (%RSD) | < 2.25% | < 10% | Good precision is achievable with optimized methods.[5] |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of this compound.
1. Sample Preparation:
-
For liquid samples, a direct injection or headspace analysis can be performed. For solid samples, extraction with a suitable organic solvent (e.g., dichloromethane) followed by concentration may be necessary.
-
An internal standard (e.g., a deuterated analog of the analyte) should be added to the sample prior to any extraction or derivatization to correct for variability.
2. Derivatization (Optional, for enhanced sensitivity):
-
The sample extract can be derivatized with a reagent such as PFBHA. The reaction is typically carried out in a sealed vial at a controlled temperature.
3. GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection at 250°C.
-
Oven Program: An initial temperature of 40-50°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 250-280°C, which is then held for several minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.
4. Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions of this compound at known concentrations. The concentration of the analyte in the samples is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Method 2: HPLC-UV with DNPH Derivatization
This protocol outlines the steps for quantifying this compound after derivatization with DNPH.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
For samples, extract the analyte into acetonitrile if necessary.
-
To a known volume of the sample or standard solution, add an equal volume of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile containing a small amount of acid like phosphoric acid).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC-UV Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate the DNPH derivatives.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the DNPH derivatives, which is around 360 nm.[1]
3. Quantification:
-
Construct a calibration curve by analyzing the DNPH-derivatized standards of this compound at various known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflows for GC-MS and HPLC-UV quantification.
Caption: Formation pathways of branched-chain and other aldehydes.
References
A Comparative Guide to the Reactivity of 2,2-Dimethylbutanal and 3,3-Dimethylbutanal
This guide provides a detailed comparison of the chemical reactivity of two isomeric aldehydes: 2,2-Dimethylbutanal and 3,3-Dimethylbutanal. The analysis is grounded in fundamental principles of organic chemistry, including steric and electronic effects, and is supported by experimental protocols designed for researchers in chemical synthesis and drug development.
Introduction and Structural Overview
Aldehydes are a cornerstone of organic synthesis due to the reactivity of the carbonyl group. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack. However, the local atomic environment surrounding the carbonyl group can profoundly influence its reactivity. This guide examines two structural isomers, this compound and 3,3-Dimethylbutanal, to illustrate these effects.
-
This compound: Features a quaternary α-carbon (the carbon adjacent to the carbonyl group). This structure lacks α-hydrogens, a key feature influencing its behavior in base-catalyzed reactions.
-
3,3-Dimethylbutanal: Possesses a quaternary β-carbon. Crucially, it has two α-hydrogens, allowing for the formation of an enolate intermediate.
The primary difference lies in the proximity of the bulky dimethyl-substituted carbon to the reactive carbonyl center, leading to significant variations in steric hindrance and reaction pathways.
Theoretical Reactivity Comparison
The reactivity of these aldehydes is primarily dictated by steric hindrance, electronic effects, and the presence or absence of acidic α-hydrogens.
-
Steric Hindrance: The approach of a nucleophile to the electrophilic carbonyl carbon is a critical step in many reactions.[1][2][3] In This compound , the two methyl groups on the α-carbon create significant steric bulk directly adjacent to the reaction center, impeding the nucleophile's trajectory. In contrast, the bulky tert-butyl group in 3,3-Dimethylbutanal is one carbon further removed, resulting in considerably less steric hindrance at the carbonyl carbon. Therefore, 3,3-Dimethylbutanal is expected to react more readily with nucleophiles.[4][5]
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect, which can slightly reduce the electrophilicity (partial positive charge) of the carbonyl carbon, making it less reactive.[1][5] While both isomers have electron-donating alkyl groups, the effect is generally considered secondary to the dramatic difference in steric hindrance.
-
Alpha-Hydrogens: The most profound difference in their chemical behavior stems from their α-hydrogens.
-
3,3-Dimethylbutanal has two acidic α-hydrogens, enabling it to form an enolate ion in the presence of a base. This allows it to participate in classic carbonyl reactions such as aldol condensations.[5]
-
This compound lacks α-hydrogens and therefore cannot form an enolate.[6][7] In the presence of a strong base, it is predisposed to undergo the Cannizzaro reaction, a disproportionation reaction unique to aldehydes without α-hydrogens.[7]
-
Quantitative Data Summary
Direct comparative kinetic data for these specific isomers in common organic reactions is not extensively published. However, studies on the atmospheric degradation of 3,3-Dimethylbutanal provide valuable kinetic information. The reactivity of this compound is predicted based on its structural properties.
| Parameter | This compound | 3,3-Dimethylbutanal | Data Source |
| Structure | - | ||
| α-Hydrogens | 0 | 2 | Structural Analysis |
| Relative Steric Hindrance | High | Low | Structural Analysis |
| Predicted Reactivity (Nucleophilic Add.) | Lower | Higher | Theoretical |
| Aldol Condensation | No | Yes | [7] |
| Cannizzaro Reaction | Yes | No | [7] |
| Rate Coefficient (k) with Cl atoms | Not available | (1.27 ± 0.08) x 10⁻¹⁰ cm³ molec.⁻¹ s⁻¹ | [8] |
| Rate Coefficient (k) with OH radicals | Not available | (1.26 ± 0.05) x 10⁻¹² cm³ molec.⁻¹ s⁻¹ (est.) | [8] |
Divergent Reactivity in Base-Catalyzed Reactions
The most significant practical difference between the two isomers is their reaction to basic conditions, dictated entirely by the alpha-hydrogen count.
Experimental Protocols
The following protocols provide a framework for quantitatively and qualitatively comparing the reactivity of this compound and 3,3-Dimethylbutanal.
Protocol 1: Comparative Rate of Oxidation with Tollens' Reagent
Objective: To qualitatively compare the rate of oxidation of the two aldehydes. Aldehydes are oxidized to carboxylic acids by Tollens' reagent, producing a silver mirror.[9][10] The rate of mirror formation can serve as a proxy for reactivity.
Methodology:
-
Preparation of Tollens' Reagent: To 2 mL of 0.1 M silver nitrate solution, add one drop of 10% NaOH. Add 2% ammonia solution dropwise, with shaking, until the brown precipitate of silver(I) oxide just dissolves.
-
Reaction Setup: Prepare two identical, clean test tubes. To Tube A, add 1 mL of a 0.1 M solution of this compound in ethanol. To Tube B, add 1 mL of a 0.1 M solution of 3,3-Dimethylbutanal in ethanol.
-
Initiation: Simultaneously add 2 mL of freshly prepared Tollens' reagent to each test tube. Start a timer immediately.
-
Observation: Gently agitate both tubes and place them in a 60°C water bath.[11] Record the time required for the first appearance of a silver mirror or black precipitate in each tube.
-
Analysis: A shorter time to mirror formation indicates a faster oxidation rate. Due to lower steric hindrance, 3,3-Dimethylbutanal is expected to react faster.
Protocol 2: Monitoring Nucleophilic Addition via ¹H NMR Spectroscopy
Objective: To quantitatively compare the rate of nucleophilic addition by monitoring the reaction with a Grignard reagent.
Methodology:
-
Reagent Preparation: Prepare 0.5 M solutions of both this compound and 3,3-Dimethylbutanal in anhydrous THF. Prepare a 0.5 M solution of a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF.
-
Reaction Setup: In a dry NMR tube, combine 0.5 mL of the aldehyde solution with 0.5 mL of an internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated THF (THF-d8).
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). The aldehyde proton signal (around 9-10 ppm) will be the primary signal to monitor.[12][13]
-
Initiation: Add 0.5 equivalents of the Grignard reagent solution to the NMR tube, quickly shake, and immediately begin acquiring spectra at fixed time intervals (e.g., every 2 minutes).
-
Analysis: Integrate the aldehyde proton peak and the internal standard peak in each spectrum. The rate of disappearance of the aldehyde peak is proportional to the reaction rate. Plot the normalized integral of the aldehyde peak versus time for both reactions. The steeper slope corresponds to the more reactive aldehyde.
Protocol 3: Aldol vs. Cannizzaro Reaction Test
Objective: To demonstrate the divergent reactivity of the isomers in the presence of a strong base.
Methodology:
-
Reaction Setup:
-
Tube A (this compound): Add 1 mL of this compound to 5 mL of 50% aqueous KOH solution.
-
Tube B (3,3-Dimethylbutanal): Add 1 mL of 3,3-Dimethylbutanal to 5 mL of 10% aqueous KOH solution (a milder base is sufficient for aldol).
-
-
Execution:
-
Tube A: Stir vigorously at room temperature. The Cannizzaro reaction may require gentle heating to proceed at a reasonable rate. Monitor for the disappearance of the aldehyde.
-
Tube B: Stir at room temperature. The aldol addition product may form, and upon gentle warming, a second layer or precipitate (the dehydrated aldol condensation product) may appear.
-
-
Analysis and Characterization:
-
After the reaction, neutralize the solutions.
-
Tube A: Extract the organic components with diethyl ether. Use GC-MS or NMR to identify the two products of disproportionation: 2,2-dimethyl-1-butanol (the reduction product) and the salt of 2,2-dimethylbutanoic acid (the oxidation product).
-
Tube B: Extract with diethyl ether. Use spectroscopy (IR, NMR) to identify the β-hydroxy aldehyde (aldol addition product) or the α,β-unsaturated aldehyde (aldol condensation product).
-
Conclusion
While this compound and 3,3-Dimethylbutanal are simple structural isomers, their reactivity profiles are markedly different. 3,3-Dimethylbutanal is predicted to be the more reactive isomer towards nucleophilic addition and oxidation reactions, primarily due to the significantly lower steric hindrance around its carbonyl group. Conversely, the absence of α-hydrogens in This compound renders it inert to enolate-based chemistry but makes it a prime substrate for the Cannizzaro reaction. These differences underscore the critical role of steric accessibility and the presence of adjacent functional protons in dictating the chemical behavior of carbonyl compounds. Researchers should select the appropriate isomer based on the desired reaction pathway, leveraging the unique properties of each structure for targeted synthesis.
References
- 1. brainkart.com [brainkart.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. ncert.nic.in [ncert.nic.in]
- 6. homework.study.com [homework.study.com]
- 7. byjus.com [byjus.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. scribd.com [scribd.com]
- 10. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Catalytic Chemistry of 2,2-Dimethylbutanal and Hexane Isomers
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalysis research often focuses on the transformation of hydrocarbons for fuel and chemical synthesis. Within the C6 family of isomers, alkanes like n-hexane and its branched counterparts have been extensively studied, primarily for octane enhancement through catalytic isomerization and reforming. In contrast, their oxygenated derivatives, such as 2,2-dimethylbutanal, present a different set of catalytic possibilities owing to the reactivity of the aldehyde functional group.
This guide provides a comparative overview of the catalytic applications of this compound and other hexane isomers. It is important to note a significant disparity in the volume of available research. Hexane isomers are the subject of extensive industrial and academic investigation, with a wealth of performance data. Conversely, specific catalytic studies on this compound are limited in the public domain. Therefore, this comparison is based on the well-established catalytic processes for hexane isomers and the fundamental, mechanistically distinct reactivity of this compound as an aldehyde lacking α-hydrogens.
Section 1: Catalysis of Hexane Isomers
The primary focus of catalysis research involving hexane isomers is the skeletal hydroisomerization of n-hexane to produce more valuable branched alkanes. These branched isomers, particularly 2,2-dimethylbutane and 2,3-dimethylbutane, have significantly higher Research Octane Numbers (RON), making them ideal components for gasoline blending.[1]
Key Catalytic Process: Hydroisomerization of n-Hexane
Hydroisomerization is a bifunctional catalytic process that utilizes both metal and acid sites to convert straight-chain alkanes into their branched isomers.[1][2] The reaction is typically carried out in the presence of hydrogen to prevent catalyst deactivation by coke formation.[2]
Reaction Pathways and Products:
The isomerization of n-hexane proceeds through a series of steps involving dehydrogenation, skeletal rearrangement of a carbenium ion intermediate on acid sites, and subsequent hydrogenation.[1][3] The main products are 2-methylpentane (2-MP), 3-methylpentane (3-MP), 2,3-dimethylbutane (2,3-DMB), and 2,2-dimethylbutane (2,2-DMB).[4]
Performance Data
The following table summarizes typical performance data for n-hexane hydroisomerization over various catalysts. The goal is to maximize the yield of di-branched isomers (2,2-DMB and 2,3-DMB) which have the highest octane numbers.
| Catalyst System | Temperature (°C) | n-Hexane Conversion (%) | Isohexane Selectivity (%) | Reference |
| 0.2%Pd + 0.3%Pt / 50%HPMo/MIL-101(HPW) | 180 | 75.3 | 92.5 | [5] |
| 1wt.%Pt/25wt.%HPW/Zr-MCM-41 | < 260 | High | ~100 | [6] |
| Pt/HZSM-5 | 250 | 59-76 | 85-99 | [7] |
| Pt/SO4²⁻/ZrO₂-Al₂O₃ | 200 | 57 | > 95 | [8] |
Experimental Protocol: n-Hexane Hydroisomerization
Catalyst: Pt supported on a zeolite (e.g., HZSM-5).
Reactor: Continuous flow fixed-bed reactor.
Procedure:
-
The catalyst is placed in the reactor and pre-treated. This often involves calcination in air to remove moisture, followed by reduction in a hydrogen flow at an elevated temperature (e.g., 250°C) to activate the platinum sites.[8]
-
A feed stream of n-hexane and hydrogen is introduced into the reactor at a specific molar ratio (e.g., H₂/n-C₆ = 10).[8]
-
The reaction is conducted at a controlled temperature (e.g., 200-250°C) and pressure (e.g., 2.0 MPa).[8]
-
The weight hourly space velocity (WHSV), which is the mass flow rate of the feed per unit mass of the catalyst, is maintained at a specific value (e.g., 1.0 h⁻¹).[8]
-
The product stream is cooled, and the liquid and gas phases are separated.
-
The composition of the products is analyzed using gas chromatography (GC).
Section 2: Catalytic Chemistry of this compound
This compound, as an aldehyde, exhibits fundamentally different reactivity compared to its alkane counterparts. Its catalytic chemistry is dominated by the polar carbonyl group and the absence of α-hydrogens. This structural feature prevents it from undergoing aldol condensation reactions, which are common for many other aldehydes.[9] Instead, its most characteristic base-catalyzed reaction is the Cannizzaro reaction.
Key Catalytic Process: The Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation reaction in which two molecules of a non-enolizable aldehyde are converted to a primary alcohol and a carboxylic acid.[10] One molecule of the aldehyde is oxidized to the carboxylate, while the other is reduced to the alcohol.[10]
Other Potential Catalytic Transformations
While specific research is sparse, the principles of aldehyde chemistry suggest other potential catalytic pathways for this compound:
-
Catalytic Hydrogenation: The carbonyl group can be reduced to a primary alcohol (2,2-dimethylbutanol) via catalytic hydrogenation. This is a common transformation for aldehydes, typically employing metal catalysts like palladium, platinum, or nickel.
-
Catalytic Oxidation: Aldehydes are readily oxidized to carboxylic acids.[11] Catalytic oxidation of this compound would yield 2,2-dimethylbutanoic acid. Various catalysts can be employed for aldehyde oxidation, including those based on transition metals.
Experimental Protocol: The Cannizzaro Reaction (Illustrative)
Reactants: this compound and a concentrated aqueous solution of a strong base (e.g., 50% NaOH).
Procedure:
-
This compound is mixed with the concentrated base solution. Due to the lack of α-hydrogens, an aldol reaction does not occur.
-
The mixture is stirred, often at room temperature or with gentle heating, to initiate the reaction.
-
The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.
-
The resulting tetrahedral intermediate transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule.
-
An acid-base workup is performed to separate the resulting alcohol (2,2-dimethylbutanol) and the salt of the carboxylic acid (sodium 2,2-dimethylbutanoate). The carboxylic acid can be obtained by subsequent acidification.
-
Products are purified and characterized by methods such as NMR spectroscopy and mass spectrometry.
Summary Comparison
| Feature | Hexane Isomers (e.g., n-Hexane) | This compound |
| Primary Catalytic Process | Skeletal Hydroisomerization | Cannizzaro Reaction (Disproportionation) |
| Functional Group Involved | C-H and C-C bonds (alkane) | C=O bond (aldehyde) |
| Typical Catalyst Type | Bifunctional (Metal + Acid) e.g., Pt/Zeolite | Strong Base (e.g., conc. NaOH) |
| Primary Products | Branched alkanes (e.g., 2,2-dimethylbutane) | A primary alcohol and a carboxylic acid salt |
| Industrial Relevance | High; crucial for producing high-octane gasoline | Low; primarily of academic interest in demonstrating aldehyde reactivity |
| Key Mechanistic Feature | Carbenium ion rearrangement on acid sites | Intermolecular hydride transfer |
Conclusion
The catalytic research involving this compound and hexane isomers occupies distinct realms. The study of hexane isomers is mature and driven by the petrochemical industry's need for high-octane fuels, with a focus on optimizing bifunctional catalysts for skeletal isomerization. In contrast, this compound serves as a model compound in organic chemistry to illustrate the reactivity of aldehydes that lack α-hydrogens, with its primary catalyzed reaction being the Cannizzaro disproportionation. While other catalytic transformations like hydrogenation and oxidation are certainly possible for this compound, they are not a current focus of intensive research. This guide highlights the different catalytic opportunities presented by the alkane and aldehyde functional groups within the C6 isomeric family, providing a foundation for further investigation into their respective chemistries.
References
- 1. byjus.com [byjus.com]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.in [brainly.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Aldehyde vs Ketone: Key Differences and Similarities Explained [eureka.patsnap.com]
A comparative review of analytical techniques for volatile aldehyde analysis
A Comparative Review of Analytical Techniques for Volatile Aldehyde Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of volatile aldehydes is paramount. These compounds are significant as environmental pollutants, biomarkers for oxidative stress, and potential impurities in pharmaceutical products and food.[1][2] Their inherent volatility and reactivity, however, present analytical challenges.[1] This guide provides a comparative overview of three prominent analytical techniques for volatile aldehyde analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific requirements of the study, including the target aldehydes, the sample matrix, and the desired sensitivity and throughput. The following table summarizes key quantitative performance parameters for GC-MS, HPLC-UV, and SIFT-MS in the analysis of volatile aldehydes, compiled from various studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] | Separation in a liquid mobile phase, ideal for a wider range of compounds, including non-volatile or thermally labile ones.[3] | Real-time, direct analysis of volatile compounds in air or headspace without chromatography, using soft chemical ionization.[4][5] |
| Derivatization | Typically required to enhance volatility and stability. Common reagents include PFBHA.[1][3] | Often necessary for detection. DNPH is a widely used derivatization reagent.[2] | Not required, allowing for direct analysis of sample headspace.[6][7] |
| Limit of Detection (LOD) | Aldehyde-dependent, can reach low ng/L to µg/L levels. For example, LODs of 0.006 nM and 0.005 nM have been reported for hexanal and heptanal, respectively.[2][3] | Generally offers high sensitivity, with LODs often in the low µg/L to ng/L range. For methylglyoxal and glyoxal, LODs of 0.2 µg/L and 1.0 µg/L have been achieved.[2][3] | Can achieve detection limits down to the single-digit parts-per-trillion by volume (pptv) range.[4][8] For formaldehyde, detection limits below 200 ppt have been achieved.[9] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range. For formaldehyde and acetaldehyde in a drug substance, LOQs of 30 PPM and 60 PPM have been reported, respectively.[3] | Often lower than GC-MS, in the µg/L to ng/L range.[3] | Enables accurate quantification at ppb levels.[8] |
| Precision (%RSD) | A study on glycolaldehyde showed intra-day, inter-day, and inter-laboratory precisions all <4% RSD.[3] | Generally <15% for intra- and inter-day precision.[3] | High precision due to stable and well-controlled ion chemistry. |
| Accuracy/Recovery (%) | Typically in the range of 80-120%.[3] | Typically in the range of 80-120%.[3] | High accuracy is achieved without the need for calibration standards for many compounds.[4] |
| Throughput | Slower due to chromatographic separation. | Slower due to chromatographic separation. | High throughput, with analysis times of a few minutes per sample. For formaldehyde, throughputs of 12 samples per hour (static headspace) and 3 samples per hour (method of standard additions) have been reported.[10] |
| Selectivity | High, especially with tandem MS (MS/MS). | Good, but can be affected by co-eluting compounds. | High, based on specific ion-molecule reactions. Can differentiate isomers in some cases. |
Experimental Workflows and Methodologies
Detailed and reproducible experimental protocols are crucial for reliable analytical results. Below are diagrams illustrating the typical experimental workflows for aldehyde analysis using GC-MS, HPLC-UV, and SIFT-MS.
General workflow for aldehyde analysis using GC-MS.
General workflow for aldehyde analysis using HPLC-UV.
General workflow for aldehyde analysis using SIFT-MS.
Detailed Experimental Protocols
1. Headspace GC-MS with PFBHA Derivatization
This method is highly sensitive and selective for a range of volatile aldehydes.[11]
-
Instrumentation: A standard GC-MS system equipped with a headspace autosampler is required.[11]
-
Sample Preparation & Derivatization:
-
Place the sample (e.g., pharmaceutical product, food sample) into a headspace vial.
-
Add an aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]
-
For quantitative analysis, add a deuterated internal standard corresponding to the target aldehyde.[1]
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) to allow for derivatization and equilibration of the headspace.[12]
-
-
GC-MS Analysis:
-
The headspace autosampler injects a portion of the vial's headspace into the GC inlet.
-
Separation is achieved on a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in a suitable ionization mode, such as electron impact (EI) or negative chemical ionization (NCI), with the latter often providing higher selectivity and sensitivity.[13]
-
Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
2. HPLC-UV with DNPH Derivatization
This is a robust and widely used method for the analysis of aldehydes in various matrices, including air and water samples.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation & Derivatization:
-
For air sampling, draw a known volume of air through a cartridge containing acidified 2,4-dinitrophenylhydrazine (DNPH). For liquid samples, derivatization is performed in solution.[14]
-
The aldehydes react with DNPH to form stable hydrazone derivatives.
-
Elute the derivatized compounds from the cartridge with acetonitrile.
-
-
HPLC-UV Analysis:
3. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a real-time analytical technique that eliminates the need for sample preparation and chromatographic separation.[6][8]
-
Instrumentation: A SIFT-MS instrument.
-
Sample Preparation:
-
For liquids, place the sample in a vial and analyze the headspace directly.
-
For air or gas samples, introduce the sample directly into the instrument's inlet.
-
-
SIFT-MS Analysis:
-
The sample is introduced into a flow tube containing a carrier gas (typically helium) and selected precursor ions (H₃O⁺, NO⁺, and O₂⁺).[4]
-
Volatile aldehydes in the sample undergo soft chemical ionization through well-characterized ion-molecule reactions.[4]
-
The precursor and product ions are detected by a downstream mass spectrometer.
-
The absolute concentration of the aldehydes is calculated in real-time from the ratio of the precursor and product ion signals and known reaction rate coefficients, often without the need for calibration standards.[4]
-
Logical Comparison of Analytical Techniques
The following diagram illustrates the key decision points and logical flow when choosing an analytical technique for volatile aldehyde analysis.
Decision tree for selecting an analytical technique.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of aldehydes in various matrices.[3] The choice between them often depends on the volatility of the target aldehydes and the complexity of the sample matrix.[3] SIFT-MS offers a significant advantage in terms of speed and throughput, making it an ideal tool for rapid screening and real-time monitoring applications.[5] The selection of the most appropriate technique should be guided by the specific analytical requirements of the study, including the need for real-time data, the desired sensitivity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SIFT-MS selected ion flow tube mass spectrometry [sift-ms.com]
- 5. lqa.com [lqa.com]
- 6. researchgate.net [researchgate.net]
- 7. syft.com [syft.com]
- 8. Selected ion flow tube mass spectrometry (SIFT-MS) for on-line trace gas analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. Fragrance Analysis of Formaldehyde in Real-Time - Syft Technologies [syft.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Aldehyde Quantification: Cross-Validation of HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes is of paramount importance. These reactive carbonyl compounds are significant as process-related impurities, degradation products in pharmaceuticals, environmental contaminants, and biomarkers of oxidative stress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols, performance data, and a focus on the critical process of cross-validation to ensure data integrity.
The choice between HPLC and GC-MS for aldehyde analysis is dictated by the specific aldehydes of interest, the sample matrix, the required sensitivity, and the nature of the study.[1] Both techniques typically necessitate a derivatization step to enhance the stability, volatility (for GC), and/or detectability of the target aldehydes.[1][2] Commonly used derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) for HPLC analysis and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.[1][3]
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following tables summarize key validation parameters for HPLC and GC-MS methods for the quantification of common aldehydes. Data has been compiled from various sources to provide a comparative overview.
Table 1: HPLC Method Validation Parameters for Aldehyde Quantification using DNPH Derivatization
| Parameter | Formaldehyde | Acetaldehyde | Other Aliphatic Aldehydes |
| Linearity Range | 0.33–333 ppm[4] | - | - |
| Limit of Detection (LOD) | 0.1 ppm[4] | 0.1 µg/m³[5] | 4.3-21.0 μg/L[6] |
| Limit of Quantitation (LOQ) | 0.33 ppm[4] | - | - |
| Accuracy (% Recovery) | 99%[4] | - | 80-120%[1] |
| Precision (% RSD) | 2.9%[4] | - | <15% |
| Linearity (R²) | >0.999[4] | >0.9999[7] | >0.99[1] |
Table 2: GC-MS Method Validation Parameters for Aldehyde Quantification using PFBHA Derivatization
| Parameter | Formaldehyde | Acetaldehyde | Other Volatile Aldehydes |
| Linearity Range | - | 0.2 to 500 µg/L[8] | - |
| Limit of Detection (LOD) | - | - | low ng/L to µg/L levels[1] |
| Limit of Quantitation (LOQ) | - | 0.209 µg/mL[9] | - |
| Accuracy (% Recovery) | - | - | 88 - 107%[8] |
| Precision (% RSD) | - | 1.95%[9] | 1.0 - 15.7%[8] |
| Linearity (R²) | - | >0.99[8] | >0.99[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for aldehyde quantification using HPLC and GC-MS.
HPLC Method with DNPH Derivatization
This method is suitable for a wide range of aldehydes and is commonly used for environmental and pharmaceutical analysis.[10]
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile, often acidified with a small amount of a strong acid like phosphoric acid to catalyze the reaction.[1] The DNPH reagent may require purification by recrystallization to reduce background carbonyl levels.[10]
-
Aldehyde Standards: Prepare a series of standard solutions of the target aldehydes in acetonitrile.
2. Sample Preparation and Derivatization:
-
For aqueous samples, an aliquot is mixed with the DNPH solution.[1]
-
For air samples, air is drawn through a solid-phase extraction (SPE) cartridge coated with DNPH, where the aldehydes are trapped and derivatized simultaneously.[5]
-
The reaction mixture is typically incubated at a controlled temperature (e.g., 40°C for 30 minutes) to form stable hydrazone derivatives.[1]
-
After incubation, the sample is ready for direct injection or may be further purified by SPE if the matrix is complex.[1]
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column is typically suitable (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detection: UV detection at 360 nm is used to monitor the aldehyde-DNPH derivatives.[7]
GC-MS Method with PFBHA Derivatization
This method is particularly well-suited for the analysis of volatile and semi-volatile aldehydes and offers high sensitivity and specificity.[1][11]
1. Reagent Preparation:
-
PFBHA Solution: Prepare a fresh solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water (e.g., 10-15 mg/mL).[3][12]
-
Aldehyde Standards: Prepare stock solutions of the target aldehydes and any internal standards (e.g., deuterated analogues) in a suitable solvent like methanol.[9]
2. Sample Preparation and Derivatization:
-
To an aqueous sample, add an internal standard and the PFBHA solution.[1]
-
Adjust the pH of the mixture to be acidic (e.g., pH 3) to facilitate the reaction.[1]
-
Incubate the mixture at an elevated temperature (e.g., 60°C for 1 hour) to form the PFBHA-oxime derivatives.[1][3]
-
After cooling, extract the derivatives with an organic solvent such as hexane.[1]
-
The organic layer is then collected for GC-MS analysis.[1]
-
Alternatively, headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization can be employed for volatile aldehydes.[8][9]
3. GC-MS Analysis:
-
GC System: A gas chromatograph with a capillary column (e.g., DB-5ms) is used.[1]
-
Inlet Temperature: Typically set around 250°C.[12]
-
Injection Mode: Splitless injection is often used for trace analysis.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatives, for example, starting at 50°C and ramping up to 280°C.[3]
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity for the target analytes.[3]
Mandatory Visualizations
To better illustrate the experimental and logical processes, the following diagrams were created using the Graphviz (DOT language).
Caption: Experimental workflows for aldehyde quantification.
Caption: Logical flow for the cross-validation of analytical methods.
Cross-Validation of HPLC and GC-MS Methods
Cross-validation is the process of demonstrating that two or more distinct analytical methods can produce comparable and reliable data for the same analyte in a given sample.[13][14] This is particularly important when data from different analytical techniques are to be compared or combined, for instance, during different stages of drug development or in multi-laboratory studies.[13][15] The International Council for Harmonisation (ICH) guidelines provide a framework for bioanalytical method validation, which includes the concept of cross-validation.[13][16]
The process typically involves analyzing a set of identical samples, including quality control (QC) samples at various concentrations, with both the HPLC and GC-MS methods. The quantitative results obtained from both methods are then statistically compared to assess for any systematic bias or significant differences. The acceptance criteria for cross-validation should be pre-defined and may involve evaluating if the mean concentration from one method is within a certain percentage of the other.[17]
A successful cross-validation provides a high degree of confidence in the analytical data, ensuring that the choice of method does not significantly impact the quantitative results. It strengthens the overall data package and supports regulatory submissions by demonstrating the robustness and reliability of the analytical procedures employed.[14]
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of aldehydes. HPLC, often coupled with UV detection after DNPH derivatization, is a versatile and robust method suitable for a wide range of aldehydes in various matrices.[2][18] GC-MS, particularly with PFBHA derivatization, offers very high sensitivity and specificity, making it ideal for trace-level analysis of volatile and semi-volatile aldehydes.[1][18]
The choice of technique should be guided by the specific analytical requirements of the study. For comprehensive and highly reliable aldehyde quantification, a cross-validation approach utilizing both HPLC and GC-MS can provide the most complete and defensible data, ensuring the integrity and accuracy of the results for critical applications in research, drug development, and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. shimadzu.com [shimadzu.com]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. capa.org.tw [capa.org.tw]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. e-b-f.eu [e-b-f.eu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Performance Standards for Analytical Methods of Aldehydes
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aldehydes is crucial. Aldehydes are a class of organic compounds that can be present as intermediates in synthetic processes, as degradation products in pharmaceutical formulations, or as environmental contaminants.[1] Their reactive nature necessitates the use of robust analytical methods to ensure product quality, safety, and stability. This guide provides an objective comparison of common analytical methods for aldehydes, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.
The selection of an analytical method for aldehydes is often a balance between sensitivity, selectivity, and the nature of the sample matrix.[2] The most prevalent techniques include spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Often, a derivatization step is employed to enhance the stability, volatility, or detectability of the aldehydes.[2] Common derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2]
Comparative Performance of Analytical Methods
The performance of an analytical method is assessed by several key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5] The following tables summarize the performance characteristics of various analytical methods for aldehyde quantification.
Table 1: Performance Metrics for Spectrophotometric Methods
| Method | Reagent | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Recovery (%) |
| DNPH Method | 2,4-Dinitrophenylhydrazine | ~365 nm | Varies (e.g., 4 ng/mL - 3 µg/mL for HPLC-UV) | 0.02 µg/m³ (Formaldehyde in air)[6] | < 0.4% (Area, HPLC-UV)[6] | Low for some aldehydes (e.g., acrolein)[6] |
| MBTH Method | 3-Methyl-2-benzothiazolinone hydrazone | 628 - 629 nm[6] | 0.3 - 6.0 µg/mL | 0.04 µg/mL | 1.5 - 3.0% | 95 - 105% |
| Purpald® Method | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | 550 nm | 0.1 - 2.0 µg/mL | 0.05 µg/mL | < 5% | 90 - 110% |
| Nash (Hantzsch) Method | Acetylacetone and Ammonia | 412 nm | 0.1 - 10 µg/mL | 0.1 µg/mL | < 5% | 92 - 108% |
Table 2: Performance Metrics for GC-MS Methods
| Validation Parameter | Acceptance Criteria | Result with Decyl aldehyde-d2 Internal Standard |
| Linearity (R²) | ≥ 0.995 | 0.9992[7] |
| Accuracy (%) | 85 - 115% | 98.5% - 102.3%[7] |
| Precision (%RSD) | ≤ 15% | 3.2% (Intra-day), 4.5% (Inter-day)[7] |
| Limit of Detection (LOD) | - | 0.5 ng/mL[7] |
| Limit of Quantitation (LOQ) | - | 1.5 ng/mL[7] |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed[7] |
| Robustness | %RSD ≤ 15% after minor changes in method parameters | 6.8%[7] |
Table 3: Comparative Performance of GC-MS and LC-MS/MS
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Aldehyde-dependent, can reach low ng/L to µg/L levels.[2] For hexanal and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[2][3] | Generally offers higher sensitivity, with LODs often in the low µg/L to ng/L range.[2] For methylglyoxal and glyoxal, LODs of 0.2 µg L−1 and 1.0 µg L−1 have been achieved.[2] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range. For formaldehyde and acetaldehyde, LOQs of 30 PPM and 60 PPM have been reported respectively in a drug substance.[2] | Often lower than GC-MS, in the µg/L to ng/L range.[2] |
| Linearity (R²) | Generally excellent, with R² values >0.99 commonly achieved.[2] | Also demonstrates excellent linearity with R² values typically >0.99.[2] |
| Accuracy/Recovery (%) | Typically in the range of 80-120%.[2] | Typically in the range of 80-120%.[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the key techniques discussed.
General Workflow for Aldehyde Analysis
The analysis of aldehydes, particularly with chromatographic methods, often follows a general workflow involving sample preparation, derivatization, separation, and detection.
Protocol 1: Spectrophotometric Analysis using DNPH
This method is based on the reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be quantified using a spectrophotometer.[6]
-
Reagent Preparation : Prepare a solution of DNPH in an acidic solvent, such as acetonitrile with phosphoric acid.[6]
-
Sample Reaction : Mix a known volume of the sample containing the aldehyde with the DNPH reagent.[6]
-
Incubation : Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.
-
Measurement : Measure the absorbance of the resulting hydrazone solution at its maximum absorption wavelength, typically around 365 nm, using a spectrophotometer.[6]
-
Quantification : Determine the aldehyde concentration by comparing the absorbance to a calibration curve prepared with standard aldehyde solutions.[6]
Protocol 2: GC-MS Analysis with PFBHA Derivatization
This protocol is suitable for the analysis of volatile and semi-volatile aldehydes and often utilizes a stable isotope-labeled internal standard for improved accuracy.[2][7]
-
Internal Standard Addition : To a known volume of the sample (e.g., 100 µL of plasma), add a precise amount of a deuterated internal standard solution (e.g., 10 µL of Decyl aldehyde-d2).[7]
-
Derivatization : Add the PFBHA derivatizing agent solution (e.g., 200 µL) to the sample.[7]
-
Incubation : Vortex the mixture and incubate at an elevated temperature (e.g., 60°C for 30 minutes) to facilitate the derivatization reaction.[7]
-
Extraction : After cooling, extract the PFBHA derivatives into an organic solvent like hexane.[7]
-
Drying and Transfer : Separate the organic layer, dry it using an anhydrous salt like sodium sulfate, and transfer it to an autosampler vial for GC-MS analysis.[7]
-
GC-MS Analysis : Inject the sample into the GC-MS system for separation and quantification.[7]
Protocol 3: LC-MS/MS Analysis with DNPH Derivatization
This method is highly sensitive and selective, making it suitable for a wide range of aldehydes, including those that are non-volatile or thermally labile.[2]
-
Internal Standard Addition : Add an internal standard to a known volume of the sample (e.g., 1 mL).[2]
-
Derivatization : Add a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.[2]
-
Incubation : Incubate the mixture (e.g., at 40°C for 30 minutes) to form the DNPH-hydrazone derivatives.[2]
-
Sample Cleanup (Optional) : If the sample matrix is complex, the derivatized sample can be purified using solid-phase extraction (SPE).[2]
-
LC-MS/MS Analysis : Inject the prepared sample directly into the LC-MS/MS system for analysis. The system is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
Logical Relationship of Validation Parameters
The validation of an analytical method is a systematic process where various parameters are assessed to ensure the method is fit for its intended purpose.
Conclusion
The choice of an analytical method for aldehydes depends on the specific requirements of the analysis, including the nature of the aldehyde, the sample matrix, and the desired sensitivity.[2] Spectrophotometric methods offer a cost-effective approach for routine analysis, while GC-MS and LC-MS/MS provide higher sensitivity and selectivity, making them ideal for trace-level quantification and complex matrices.[2][6] For comprehensive aldehyde profiling, a cross-validation approach using both GC-MS and LC-MS/MS can provide the most complete and reliable data.[2] It is imperative to perform a thorough method validation to ensure that the chosen method is accurate, precise, and reliable for its intended purpose, in accordance with regulatory guidelines from bodies such as the ICH and FDA.[4][8][9]
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
Inter-laboratory study on the analysis of 2,2-Dimethylbutanal
An Inter-laboratory Comparison of Analytical Methods for the Quantification of 2,2-Dimethylbutanal
This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. The data presented is from a hypothetical inter-laboratory study involving five laboratories to assess the accuracy, precision, and sensitivity of these methods. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are involved in the quantification of volatile organic compounds.
Experimental Protocols
Detailed methodologies for the two analytical techniques evaluated in this inter-laboratory study are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of volatile aldehydes like this compound.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration standards were prepared by serial dilution of the stock solution in methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
For the analysis of a sample matrix, a liquid-liquid extraction can be performed using a non-polar solvent like hexane or dichloromethane.[1] The organic layer is then concentrated under a gentle stream of nitrogen before analysis.[2]
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped at 15°C/min to 200°C, and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Quantification Ion: m/z 57 (or another characteristic ion).
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV.[3][4]
Sample Preparation and Derivatization:
-
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Calibration standards were prepared by serial dilution in acetonitrile.
-
To 1 mL of each standard and sample, 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid was added.
-
The mixture was vortexed and allowed to react at 40°C for 30 minutes.
-
The resulting solution was filtered through a 0.45 µm syringe filter before injection.
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2489 UV/Visible Detector or equivalent.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.[3]
Data Presentation: Inter-laboratory Study Results
Five laboratories participated in this hypothetical study. Each laboratory analyzed a standard sample of this compound with a nominal concentration of 10.0 µg/mL using both GC-MS and HPLC-UV methods. The following tables summarize the validation parameters reported by each laboratory.
Accuracy and Precision
Accuracy is reported as the percentage recovery of the nominal concentration. Precision is presented as the relative standard deviation (RSD) for both repeatability (intra-day precision, n=6) and reproducibility (inter-laboratory precision).
Table 1: Comparison of Accuracy and Precision for the Analysis of this compound (Nominal Concentration = 10.0 µg/mL)
| Method | Laboratory | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Repeatability (% RSD) |
| GC-MS | Lab 1 | 9.85 | 98.5% | 2.1% |
| Lab 2 | 10.12 | 101.2% | 1.9% | |
| Lab 3 | 9.93 | 99.3% | 2.5% | |
| Lab 4 | 10.05 | 100.5% | 2.2% | |
| Lab 5 | 9.89 | 98.9% | 2.8% | |
| HPLC-UV | Lab 1 | 10.25 | 102.5% | 3.5% |
| Lab 2 | 9.78 | 97.8% | 4.1% | |
| Lab 3 | 10.15 | 101.5% | 3.8% | |
| Lab 4 | 9.85 | 98.5% | 4.5% | |
| Lab 5 | 10.31 | 103.1% | 3.9% |
Summary of Reproducibility:
-
GC-MS Reproducibility (% RSD): 1.1%
-
HPLC-UV Reproducibility (% RSD): 2.3%
Linearity and Sensitivity
Linearity is expressed by the coefficient of determination (R²). Sensitivity is reported as the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Table 2: Comparison of Linearity and Sensitivity for the Analysis of this compound
| Method | Laboratory | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| GC-MS | Lab 1 | 0.9995 | 0.05 | 0.15 |
| Lab 2 | 0.9998 | 0.04 | 0.12 | |
| Lab 3 | 0.9992 | 0.06 | 0.18 | |
| Lab 4 | 0.9996 | 0.05 | 0.16 | |
| Lab 5 | 0.9991 | 0.07 | 0.20 | |
| HPLC-UV | Lab 1 | 0.9985 | 0.10 | 0.30 |
| Lab 2 | 0.9989 | 0.09 | 0.27 | |
| Lab 3 | 0.9982 | 0.12 | 0.36 | |
| Lab 4 | 0.9988 | 0.10 | 0.31 | |
| Lab 5 | 0.9981 | 0.13 | 0.39 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analysis of this compound.
Comparison Summary
-
Accuracy and Precision: Both methods demonstrated acceptable accuracy, with recoveries close to 100%. However, the GC-MS method showed superior precision, with lower %RSD values for both repeatability and inter-laboratory reproducibility. This suggests that the GC-MS method is more consistent across different laboratories.
-
Sensitivity: The GC-MS method proved to be more sensitive, with significantly lower LOD and LOQ values compared to the HPLC-UV method. This makes GC-MS the preferred choice for trace-level analysis of this compound.
-
Linearity: Both methods exhibited excellent linearity over the tested concentration range, with R² values greater than 0.998.
-
Workflow Complexity: The GC-MS method offers a simpler and faster sample preparation protocol, especially for clean samples that do not require extraction. The HPLC-UV method requires an additional derivatization step, which adds time and potential for variability.
References
Spectroscopic Duel: Differentiating 2,2-Dimethylbutanal and 2,2-Dimethylbutanol
In the world of chemical analysis, distinguishing between molecules with similar structures is a frequent challenge. This guide provides a detailed comparison of two such molecules: 2,2-Dimethylbutanal and 2,2-dimethylbutanol. While both are six-carbon isomers, their differing functional groups—an aldehyde and an alcohol, respectively—give rise to distinct spectroscopic signatures. This guide will explore these differences through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with the data and methodologies to confidently differentiate between them.
At a Glance: Key Spectroscopic Differences
A summary of the key quantitative data for distinguishing between this compound and 2,2-dimethylbutanol is presented below.
| Spectroscopic Technique | Key Distinguishing Feature | This compound | 2,2-dimethylbutanol |
| Infrared (IR) Spectroscopy | C=O Stretch (aldehyde) | Strong, sharp peak at ~1725 cm⁻¹ | Absent |
| O-H Stretch (alcohol) | Absent | Broad, strong peak at ~3300-3400 cm⁻¹ | |
| Aldehyde C-H Stretches | Two weak peaks at ~2720 and ~2820 cm⁻¹ | Absent | |
| ¹H NMR Spectroscopy | Aldehyde Proton (-CHO) | Singlet at ~9.6 ppm | Absent |
| Hydroxymethyl Protons (-CH₂OH) | Absent | Singlet or multiplet at ~3.4-3.6 ppm | |
| Hydroxyl Proton (-OH) | Absent | Broad singlet, chemical shift variable | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~204 ppm | Absent |
| Hydroxymethyl Carbon (-CH₂OH) | Absent | ~70 ppm | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z 100 | m/z 102 (often weak or absent) |
| Key Fragmentation | α-cleavage, McLafferty rearrangement | α-cleavage, Dehydration (M-18 peak) |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a powerful tool for identifying functional groups. The primary distinction between an aldehyde and an alcohol is the presence of a carbonyl (C=O) group in the former and a hydroxyl (-OH) group in the latter.
-
This compound: The IR spectrum of this compound is characterized by a strong, sharp absorption band around 1725 cm⁻¹ , which is indicative of the C=O stretch of an aliphatic aldehyde. Additionally, two weak but characteristic peaks can be observed around 2720 cm⁻¹ and 2820 cm⁻¹ . These are the C-H stretching vibrations of the aldehyde proton and are a definitive feature for identifying an aldehyde.
-
2,2-dimethylbutanol: In contrast, the IR spectrum of 2,2-dimethylbutanol will not show a peak in the carbonyl region. Instead, a prominent, broad absorption band will be present in the region of 3300-3400 cm⁻¹ . This broadness is a result of hydrogen bonding between the hydroxyl groups of the alcohol molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for differentiating these two isomers.
¹H NMR Spectroscopy:
-
This compound: The most telling signal in the ¹H NMR spectrum of this compound is the aldehyde proton. This proton appears as a singlet far downfield, typically around 9.6 ppm , a region where few other proton signals are found. The spectrum will also show signals for the ethyl group and the two equivalent methyl groups.
-
2,2-dimethylbutanol: The ¹H NMR spectrum of 2,2-dimethylbutanol will lack the downfield aldehyde proton signal. Instead, it will feature a signal for the protons of the hydroxymethyl group (-CH₂OH), which typically appears between 3.4 and 3.6 ppm . The hydroxyl proton (-OH) will be visible as a broad singlet, and its chemical shift can vary depending on the concentration and solvent. The remaining signals will correspond to the ethyl and the two equivalent methyl groups.
¹³C NMR Spectroscopy:
-
This compound: The key differentiator in the ¹³C NMR spectrum is the carbonyl carbon, which will give a signal in the highly deshielded region of ~204 ppm .
-
2,2-dimethylbutanol: The ¹³C NMR spectrum of the alcohol will not have a signal in the carbonyl region. Instead, the carbon atom bonded to the hydroxyl group (-CH₂OH) will be observed at a chemical shift of approximately 70 ppm .
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues to its structure.
-
This compound: The molecular ion peak (M⁺) for this compound will be observed at m/z 100 . Common fragmentation patterns for aldehydes include α-cleavage (loss of an alkyl radical) and the McLafferty rearrangement if a gamma-hydrogen is present.
-
2,2-dimethylbutanol: The molecular ion peak for 2,2-dimethylbutanol is at m/z 102 . However, for primary alcohols, this peak is often weak or entirely absent. A characteristic fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at M-18 (m/z 84) . Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a common fragmentation pathway.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound and 2,2-dimethylbutanol, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is usually taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of key functional group absorptions, such as the C=O stretch, O-H stretch, and aldehyde C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency, and the data is acquired. For ¹³C NMR, the instrument is tuned to the carbon frequency, and data is collected.
-
Data Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile liquids like these. The GC separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: A detector records the abundance of each ion, and a mass spectrum is generated. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Workflow for Spectroscopic Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and 2,2-dimethylbutanol using the spectroscopic methods described.
Caption: Workflow for differentiating this compound and 2,2-dimethylbutanol.
A Comparative Guide to Distinguishing 2,2-dimethylbutanal and 2,3-dimethylbutanal Isomers
For researchers and professionals in drug development and chemical synthesis, the accurate identification of isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This guide provides a detailed comparison of two constitutional isomers, 2,2-dimethylbutanal and 2,3-dimethylbutanal, outlining key analytical techniques and expected experimental data for their differentiation.
Structural and Physical Properties
The positioning of the methyl groups on the butane chain results in distinct physical properties that can be exploited for separation and initial characterization.
| Property | This compound | 2,3-dimethylbutanal |
| Molecular Formula | C₆H₁₂O[1][2] | C₆H₁₂O[3] |
| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [3] |
| CAS Number | 2094-75-9[1] | 2109-98-0[3] |
| Boiling Point | ~113 °C (Predicted) | ~116-118 °C (Predicted) |
| Density | ~0.80 g/mL (Predicted) | ~0.81 g/mL (Predicted) |
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for elucidating the precise structural differences between these isomers.
¹H NMR Spectroscopy
The proton NMR spectra will show significant differences in the number of signals, their splitting patterns (multiplicity), and chemical shifts due to the distinct electronic environments of the protons in each molecule.
| Feature | This compound (Predicted) | 2,3-dimethylbutanal (Predicted) |
| Aldehydic Proton (CHO) | Singlet (~9.6 ppm) | Doublet (~9.7 ppm) |
| Alkyl Protons | - Singlet (6H, two CH₃) - Quartet (2H, CH₂) - Triplet (3H, CH₃) | - Doublet (6H, two CH₃) - Doublet (3H, CH₃) - Multiplet (1H, CH) - Multiplet (1H, CH) |
| Number of Signals | 4 | 5 |
¹³C NMR Spectroscopy
Carbon NMR provides a clear distinction based on the number of unique carbon environments.
| Feature | This compound (Predicted) | 2,3-dimethylbutanal (Predicted) |
| Carbonyl Carbon (C=O) | ~205 ppm | ~206 ppm |
| Quaternary Carbon | Present | Absent |
| Number of Signals | 6 | 6 |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will produce distinct fragmentation patterns for the two isomers. The stability of the resulting carbocations dictates the major observed fragments. The NIST WebBook provides a mass spectrum for this compound.[2]
| Feature | This compound | 2,3-dimethylbutanal (Predicted) |
| Molecular Ion (M⁺) | m/z 100 (low abundance) | m/z 100 (low abundance) |
| Base Peak | m/z 57 ([C₄H₉]⁺) | m/z 43 ([C₃H₇]⁺) |
| Key Fragments | m/z 71, 41, 29 | m/z 71, 57, 29 |
Experimental Workflow
A logical workflow for the differentiation of this compound and 2,3-dimethylbutanal is presented below. This process integrates chromatographic separation with spectroscopic analysis for unambiguous identification.
Caption: Workflow for the separation and identification of dimethylbutanal isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard GC-MS method for the separation and identification of this compound and 2,3-dimethylbutanal.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 25-200.
-
Scan Mode: Full scan.
4. Data Analysis:
-
Compare the retention times of the separated peaks with those of known standards.
-
Analyze the mass spectrum of each peak and compare the fragmentation patterns with reference spectra or predicted fragmentation to identify each isomer.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a decision-making pathway based on the interpretation of spectroscopic data.
Caption: Decision pathway for isomer identification based on NMR and MS data.
References
A Comparative Analysis of Aldehyde Oxidation Rates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of aldehyde oxidation is crucial for various applications, from organic synthesis to metabolism studies. This guide provides a comparative analysis of the oxidation rates of different aldehydes, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.
The susceptibility of an aldehyde to oxidation is fundamentally influenced by its molecular structure. Generally, aliphatic aldehydes exhibit greater reactivity towards oxidation compared to their aromatic counterparts. This difference is attributed to the electronic and steric factors inherent in their structures. The presence of a hydrogen atom on the carbonyl carbon in aldehydes makes them readily oxidizable, a characteristic not shared by ketones.[1]
Comparative Oxidation Rates of Aliphatic Aldehydes
The oxidation of a series of aliphatic aldehydes by various chromium(VI) reagents has been a subject of detailed kinetic studies. The rate of oxidation is observed to be dependent on the length and branching of the alkyl chain.
Table 1: Oxidation Rates of Aliphatic Aldehydes with Quinolinium Dichromate (QDC)
| Aldehyde | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |
| Acetaldehyde | 0.4 |
| Propionaldehyde | 0.6 |
| Butyraldehyde | 0.8 |
| Valeraldehyde | 1.2 |
| Reaction Conditions: [H₂SO₄] = 0.5 mol dm⁻³, Temperature = 313 K. Data sourced from[2]. |
The data in Table 1 indicates a trend where the rate of oxidation increases with the lengthening of the alkyl chain for straight-chain aliphatic aldehydes.[2] This can be attributed to the increasing electron-donating inductive effect of the longer alkyl chains, which facilitates the oxidation process.
Table 2: Oxidation Rates of Aliphatic Aldehydes with Benzimidazolium Fluorochromate (BIFC) in DMSO
| Aldehyde | k₂ (dm³ mol⁻¹ s⁻¹) |
| Formaldehyde | 0.00309 |
| Acetaldehyde | 0.0400 |
| Propionaldehyde | 0.0645 |
| n-Butyraldehyde | 0.0783 |
| Chloroacetaldehyde | 0.0000514 |
| Dichloroacetaldehyde | 0.0000012 |
| Trichloroacetaldehyde | 0.00000008 |
| Reaction Conditions: Temperature = 303 K. Data sourced from[3]. |
Table 2 further illustrates the influence of substituents on the oxidation rate. Electron-releasing groups (like alkyl groups) accelerate the reaction, while electron-withdrawing groups (like chlorine atoms) significantly retard it.[3]
Comparative Oxidation Rates of Aromatic Aldehydes
The oxidation of aromatic aldehydes is generally slower than that of aliphatic aldehydes due to the resonance stabilization of the aromatic ring.[4] However, the nature and position of substituents on the benzene ring play a significant role in modulating the reaction rate.
Table 3: Oxidation Rates of Substituted Benzaldehydes with Quinolinium Dichromate (QDC)
| Substituent | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) |
| 4-Methoxy | 15.8 |
| 4-Methyl | 8.91 |
| Unsubstituted | 4.47 |
| 4-Chloro | 1.99 |
| 3-Nitro | 0.28 |
| 4-Nitro | 0.16 |
| Reaction Conditions: 50% (v/v) acetic acid-water, Temperature = 303 K. Data sourced from[5]. |
As shown in Table 3, electron-donating groups (e.g., methoxy, methyl) on the aromatic ring enhance the rate of oxidation, while electron-withdrawing groups (e.g., chloro, nitro) decrease the rate. This is consistent with a mechanism where the removal of a hydride ion from the aldehyde is a key step, which is facilitated by increased electron density at the reaction center.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing or adapting these studies.
Kinetic Measurements of Aldehyde Oxidation with Chromium(VI) Reagents
This protocol outlines a general procedure for determining the rate of aldehyde oxidation using a UV-Vis spectrophotometer.
Materials:
-
Aldehyde (e.g., acetaldehyde, propionaldehyde, benzaldehyde)
-
Oxidizing agent (e.g., Quinolinium Dichromate, Benzimidazolium Fluorochromate)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), aqueous acetic acid)
-
Acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of the aldehyde of known concentration in the chosen solvent.
-
Prepare a stock solution of the chromium(VI) reagent of known concentration in the same solvent.
-
Prepare a stock solution of the acid catalyst if required.
-
-
Kinetic Run:
-
The reactions are carried out under pseudo-first-order conditions by maintaining a large excess (at least 10-fold) of the aldehyde over the oxidant.[6]
-
Equilibrate the reagent solutions to the desired reaction temperature (e.g., 303 K ± 0.1 K) in a thermostatted water bath.[6]
-
Initiate the reaction by mixing the pre-equilibrated solutions of the aldehyde, oxidant, and acid catalyst in a quartz cuvette.
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Monitor the reaction by following the decrease in the absorbance of the chromium(VI) species at its wavelength of maximum absorption (e.g., 364 nm for BIDC).[6]
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of log(absorbance) versus time.[6]
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the aldehyde.
-
Product Analysis and Stoichiometry Determination
Product Identification:
-
After the reaction is complete (as indicated by the disappearance of the oxidant's color), the reaction mixture is worked up to isolate the product.
-
For the oxidation of aldehydes, the primary product is the corresponding carboxylic acid.[7]
-
The product can be identified by standard analytical techniques such as melting point determination, and spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Stoichiometry Determination:
-
To determine the stoichiometry, a known excess of the oxidant is reacted with a known amount of the aldehyde.[6]
-
After the reaction is complete, the amount of unreacted oxidant is determined spectrophotometrically or by iodometric titration.
-
The molar ratio of the aldehyde consumed to the oxidant consumed gives the stoichiometry of the reaction. For many chromium(VI) oxidations of aldehydes, a stoichiometry of 3 moles of aldehyde to 2 moles of oxidant is observed.[6]
Visualizing the Process
To better understand the experimental and mechanistic aspects of aldehyde oxidation, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of aldehyde oxidation.
Caption: Generalized mechanism of aldehyde oxidation by chromic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. (Solved) - how do aliphatic and aromatic aldehydes differ in their reaction... (1 Answer) | Transtutors [transtutors.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
Evaluating the purity of 2,2-Dimethylbutanal from various commercial suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes. This guide provides a comparative evaluation of 2,2-Dimethylbutanal from various commercial suppliers, supported by detailed experimental protocols for purity assessment.
Introduction
This compound, a key aldehyde in various organic syntheses, is offered by several chemical suppliers. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and complications in product purification. Therefore, a thorough understanding of the purity of commercially available this compound is essential for reliable and reproducible research. This guide outlines the analytical methods used to assess the purity of this compound and presents a comparative summary of products from different suppliers based on their stated specifications and our hypothetical experimental findings.
Supplier Purity Specifications
A review of commercially available this compound reveals a range of stated purity levels. While some suppliers provide specific percentage purity, others offer more general quality grades.
| Supplier | Product Number | Stated Purity |
| Supplier A | DMB-A001 | ≥98% (GC) |
| Supplier B | DMB-B002 | 97% |
| Supplier C | DMB-C003 | "Reagent Grade" |
| Supplier D | DMB-D004 | >95% |
Note: "Reagent Grade" typically implies a substance suitable for general laboratory use, but the exact purity can vary.
Experimental Purity Assessment
To provide a direct comparison, samples of this compound were hypothetically sourced from four different commercial suppliers and subjected to rigorous purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Workflow
Caption: Workflow for the purity evaluation of this compound.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile components of the sample and identify them based on their mass spectra, allowing for the quantification of purity.
-
Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Samples were diluted 1:1000 in dichloromethane. 1 µL of the diluted sample was injected in splitless mode.
-
Data Analysis: Purity was determined by calculating the relative peak area percentage of this compound.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To identify the structure of the main component and detect the presence of proton-containing impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of CDCl₃.
-
Acquisition Parameters: 16 scans, relaxation delay of 1.0 s, acquisition time of 3.9 s.
-
Data Analysis: The ¹H NMR spectrum was analyzed for chemical shifts and splitting patterns characteristic of this compound. The presence of unexpected peaks was indicative of impurities.
Results
The experimental analysis provided a more detailed insight into the purity of the samples beyond the suppliers' specifications.
| Supplier | Stated Purity | Experimental Purity (GC-MS, % Area) | Major Impurities Detected by GC-MS | ¹H NMR Observations |
| Supplier A | ≥98% (GC) | 98.9 | 2,2-Dimethylbutanoic acid | Minor peaks consistent with oxidation product. |
| Supplier B | 97% | 97.2 | Unidentified isomeric aldehyde | Additional minor aldehyde signals observed. |
| Supplier C | "Reagent Grade" | 96.5 | 2,2-Dimethyl-1-butanol | Signals corresponding to the alcohol impurity present. |
| Supplier D | >95% | 95.8 | Multiple minor unidentified peaks | Broad baseline and several small unassigned peaks. |
Discussion
The results from our hypothetical analysis indicate that while most suppliers meet their stated purity levels, the nature and quantity of impurities can differ. For applications sensitive to acidic impurities, the product from Supplier A, despite its high purity, might require further purification. The presence of an isomeric aldehyde in the product from Supplier B could be problematic in reactions where regioselectivity is crucial. The "Reagent Grade" product from Supplier C contained a significant amount of the corresponding alcohol, a common impurity from the synthesis of aldehydes. The sample from Supplier D, with the lowest purity, contained a mixture of minor impurities that could complicate reaction work-ups and product isolation.
Conclusion
The selection of a this compound supplier should be guided by the specific requirements of the intended application. While a higher stated purity is generally desirable, the nature of the impurities present is also a critical consideration. For sensitive applications, it is recommended that researchers perform their own in-house purity analysis to confirm that the material meets the standards required for their work. This guide provides a framework for such an evaluation, enabling informed decisions in the procurement of this important chemical reagent.
Benchmarking different synthesis protocols for 2,2-Dimethylbutanal
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 2,2-Dimethylbutanal, a valuable aldehyde, can be synthesized through various protocols, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common and effective methods for the synthesis of this compound, supported by experimental data and detailed methodologies.
Comparative Performance of Synthesis Protocols
The selection of a synthesis protocol for this compound is often a trade-off between yield, reaction conditions, and the handling of hazardous reagents. Below is a summary of the key performance indicators for two primary synthetic routes: the oxidation of 2,2-dimethyl-1-butanol and the hydroformylation of 3,3-dimethyl-1-butene.
| Parameter | Oxidation: Swern Protocol | Oxidation: PCC Protocol | Hydroformylation Protocol |
| Starting Material | 2,2-Dimethyl-1-butanol | 2,2-Dimethyl-1-butanol | 3,3-Dimethyl-1-butene |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Pyridinium chlorochromate (PCC) | Rhodium catalyst, CO, H₂ |
| Reaction Temperature | -78 °C to room temperature | Room temperature | 25 °C |
| Reported Yield | Typically high (>85%) | Good to high (70-90%) | High (>90%) |
| Selectivity | High | High | Excellent (>99% linear aldehyde) |
| Key Advantages | Mild conditions, avoids heavy metals | Operationally simple | High atom economy, high selectivity |
| Key Disadvantages | Malodorous byproduct, cryogenic temp. | Use of a toxic chromium reagent | Requires high-pressure equipment |
Experimental Protocols
Protocol 1: Oxidation of 2,2-Dimethyl-1-butanol via Swern Oxidation
The Swern oxidation is a widely used method for the conversion of primary alcohols to aldehydes under mild conditions, avoiding the use of heavy metal oxidants.
Materials:
-
2,2-Dimethyl-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 2,2-dimethyl-1-butanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
Protocol 2: Oxidation of 2,2-Dimethyl-1-butanol using Pyridinium Chlorochromate (PCC)
PCC oxidation is a reliable and operationally simpler method for the oxidation of primary alcohols to aldehydes.
Materials:
-
2,2-Dimethyl-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 eq.) and an equal weight of Celite® or silica gel.
-
Suspend the mixture in anhydrous DCM.
-
Add a solution of 2,2-dimethyl-1-butanol (1.0 eq.) in anhydrous DCM to the suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation.
Protocol 3: Hydroformylation of 3,3-Dimethyl-1-butene
Rhodium-catalyzed hydroformylation offers a highly atom-economical and selective route to this compound. This method requires specialized high-pressure equipment.
Materials:
-
3,3-Dimethyl-1-butene
-
Rhodium catalyst (e.g., [Rh(cod)(OOCR)]₂)
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor, charge the rhodium catalyst under an inert atmosphere.
-
Add the anhydrous solvent, followed by the substrate, 3,3-dimethyl-1-butene.
-
Seal the reactor and purge several times with synthesis gas.
-
Pressurize the reactor with the desired pressure of synthesis gas (CO/H₂).
-
Maintain the reaction at the specified temperature (e.g., 25 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots via GC-MS.
-
Upon completion, cool the reactor, and carefully vent the excess gas.
-
The product, this compound, can be isolated from the reaction mixture by distillation. It has been reported that this method proceeds in high yield with the exclusive formation of the linear aldehyde.
Visualizing the Synthesis Workflows
To better illustrate the logical flow of the described protocols, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of 2,2-Dimethylbutanal: A Guide for Laboratory Professionals
For immediate release – Navigating the complexities of chemical waste disposal is paramount for ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance on the proper disposal procedures for 2,2-Dimethylbutanal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for personnel safety and environmental responsibility.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield are essential to prevent eye contact.[1][3]
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Waste Classification and Segregation
Proper classification and segregation are the foundational steps for safe disposal. Based on its properties, this compound waste should be classified as flammable liquid organic waste .
Key Segregation Principles:
-
Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible container for this compound waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly halogenated solvents or strong oxidizing agents.
Step-by-Step Disposal Procedures
Disposal of this compound must be handled in accordance with local, state, and federal regulations. Organic solvents must not be discharged down the drain.[4]
1. Waste Collection:
- Collect waste this compound in a designated, leak-proof container with a secure cap.
- Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive, and harmful).[1][2]
2. Spill Management:
- In the event of a spill, immediately evacuate non-essential personnel.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
- Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
3. On-site Neutralization (for dilute aqueous solutions only):
- For small quantities of dilute aqueous solutions of aldehydes, chemical neutralization may be an option to render the waste non-hazardous before disposal.[5][6] However, this should only be performed by trained personnel and in accordance with institutional guidelines.
- Commercial aldehyde neutralizing agents are available that can convert aldehydes into non-toxic waste suitable for drain disposal, though local regulations must be consulted first.[5][7][8]
- A potential laboratory method for aldehyde neutralization involves the use of sodium pyrosulfite.[6]
4. Final Disposal:
- Waste this compound and any contaminated materials must be disposed of through a licensed hazardous waste disposal company.
- Do not attempt to incinerate the waste in a standard laboratory setting.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH225: Highly flammable liquid and vapor | [1][2] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P310, P330, P501 | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. wastewise.com [wastewise.com]
- 6. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 7. archtechnochem.com [archtechnochem.com]
- 8. infectioncontrolproducts.com [infectioncontrolproducts.com]
Personal protective equipment for handling 2,2-Dimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2,2-Dimethylbutanal (CAS No. 2094-75-9). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 103 °C (217.4 °F) | [1] |
| Density | 0.801 g/cm³ | [1] |
| Flash Point | 6.4 °C (43.5 °F) | |
| Storage Temperature | -10 °C (14 °F) | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound due to its hazardous nature.
| PPE Category | Specifications and Procedures |
| Eye and Face Protection | Wear tightly fitting safety goggles. For splash hazards, a face shield is required in addition to goggles. All eye and face protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber) must be worn. Glove selection should be based on permeation and degradation data for volatile aldehydes. |
| Skin and Body Protection | Wear a flame-retardant lab coat or an anti-static protective suit to prevent skin contact. Ensure clothing provides full coverage. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures for the safe handling of this compound at every stage.
3.1. Pre-Handling Preparations
-
Verify Equipment: Ensure a certified chemical fume hood is operational.
-
Assemble PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Prepare Workspace: Clear the work area of all unnecessary items and ignition sources. Ensure spill cleanup materials are readily accessible.
3.2. Handling the Chemical
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.
-
Dispensing: Use only non-sparking tools for opening and dispensing.
-
Minimize Exposure: Keep the container tightly closed when not in use. Avoid breathing vapors, mist, or gas.
-
Ventilation: Always handle the chemical inside a well-ventilated area, preferably a chemical fume hood.
3.3. Storage
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
-
Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.2. Spill Response Protocol
For Minor Spills (less than 100 mL) inside a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a spill pillow.[2][3]
-
Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a detergent and water solution, and then rinse with water. Collect all cleaning materials as hazardous waste.[4]
For Major Spills (greater than 100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Emergency Contact: From a safe location, contact your institution's Environmental Health and Safety (EHS) department and emergency services.[1]
-
Ventilation: If it is safe to do so without entering the spill area, increase ventilation to the room.
Disposal Plan
Chemical waste, including this compound and any contaminated materials, must be disposed of following institutional and governmental regulations.
5.1. Waste Collection
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused this compound and solutions containing it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS.
5.2. Waste Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed and stored away from incompatible materials.
5.3. Final Disposal
-
Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Under no circumstances should this compound or its waste be disposed of down the drain.
Visual Safety Guides
The following diagrams illustrate key workflows and potential hazards associated with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Potential health hazards from this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
